4-Aminopyrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
pyren-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBSKADMMKVOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168936 | |
| Record name | 4-Pyrenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17075-03-5 | |
| Record name | 4-Pyrenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17075-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017075035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTE55V8WW6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-Z Guide to 4-Aminopyrene: Synthesis, Purification, and Comprehensive Characterization
Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 4-Aminopyrene, a critical building block in materials science and a fluorescent probe in biological research. We present a robust protocol centered on the reduction of 4-nitropyrene, offering in-depth explanations for experimental choices to ensure reproducibility and high purity. The guide culminates in a multi-technique approach to characterization, establishing a self-validating system for confirming product identity and assessing purity through NMR, FTIR, and Mass Spectrometry. This document is intended for researchers and professionals in organic synthesis, drug development, and materials science who require a reliable source of high-purity this compound.
Introduction: The Scientific Value of this compound
This compound is a polycyclic aromatic amine derived from pyrene, a well-known fluorophore. Its significance in the scientific community stems from a combination of its rigid, planar aromatic structure and the reactive primary amine functionality. This unique combination makes this compound a versatile molecule with applications including:
-
Fluorescent Probes: The intrinsic fluorescence of the pyrene core, which is sensitive to the local environment, allows this compound to be used as a probe for studying molecular interactions and dynamics in biological systems.[1]
-
Organic Electronics: It serves as a key intermediate in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), transistors, and photovoltaic cells due to its excellent charge-transport properties.
-
Chemosensors: Derivatives of this compound are designed for the selective detection of various analytes, including metal ions and nitroaromatic compounds, often through fluorescence quenching or enhancement mechanisms.
-
Drug Development: The pyrene scaffold is explored in medicinal chemistry for developing novel therapeutic agents, and the amino group provides a convenient handle for further chemical modification.[2]
Given its wide-ranging utility, access to a reliable and well-documented synthetic and characterization protocol is paramount for ensuring the validity and reproducibility of research outcomes.
The Synthetic Pathway: A Deliberate Approach to this compound
Rationale for Precursor Selection
The most direct and widely adopted strategy for synthesizing this compound is the reduction of its nitro-analogue, 4-nitropyrene. This precursor is selected for two primary reasons:
-
Commercial Availability: 4-Nitropyrene is readily available from various chemical suppliers, making it a convenient and cost-effective starting material.
-
Established Chemistry: The reduction of an aromatic nitro group to a primary amine is one of the most reliable and high-yielding transformations in organic chemistry, with numerous well-understood methodologies.[3][4]
The Reduction Reaction: Choosing the Right Tools
While several reducing agents can accomplish this transformation (e.g., catalytic hydrogenation with Pd/C, reduction with iron in acidic medium), this guide details the use of Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol.[5]
Causality Behind Reagent Choice:
-
Selectivity: SnCl₂ is a chemoselective reducing agent that efficiently reduces the nitro group without affecting the polycyclic aromatic pyrene core, which could be susceptible to over-reduction under harsher conditions like high-pressure catalytic hydrogenation.
-
Mild Conditions: The reaction proceeds under relatively mild conditions (refluxing ethanol), minimizing the formation of side products and simplifying the subsequent work-up.
-
Scalability: This method is easily scalable from milligram to multi-gram quantities, making it suitable for both initial research and larger-scale production.
Synthesis and Purification Workflow
The overall process is a multi-step procedure that begins with the chemical reduction and is followed by a rigorous purification phase to isolate the target compound with high purity.
Caption: Overall workflow from 4-nitropyrene to purified this compound.
Detailed Experimental Protocols
Synthesis of this compound via Reduction
Materials:
-
4-Nitropyrene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (200 proof)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-nitropyrene (1.0 eq) and ethanol. Stir to create a suspension.
-
Reagent Addition: Add Tin(II) chloride dihydrate (5.0 eq) to the suspension. The large excess ensures the complete reduction of the starting material.
-
Initiation: Slowly add concentrated HCl dropwise. The acid activates the tin(II) chloride. The reaction is exothermic, and the mixture will warm up.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Work-up and Purification
-
Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Neutralization: Re-dissolve the residue in ethyl acetate. Carefully neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~8-9. This step is critical to deprotonate the ammonium salt of the product and quench any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel.[6][7][8] A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective. The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield this compound as a solid.
Comprehensive Characterization: A Self-Validating System
A successful synthesis is only confirmed through rigorous characterization. Each technique provides a piece of the puzzle, and together they validate the structure and purity of the final compound.
Confirmation of Molecular Structure
4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of the synthesized molecule. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.[9][10][11]
| ¹H NMR (Proton NMR) Data (Typical) | |
| Chemical Shift (δ) ppm | Assignment & Rationale |
| ~8.0 - 8.5 | Aromatic protons of the pyrene core. The complex splitting pattern is characteristic of the rigid polycyclic system. |
| ~5.5 - 6.5 | A broad singlet corresponding to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole coupling and exchange. This signal's disappearance upon D₂O exchange is a definitive confirmation. |
| ¹³C NMR (Carbon NMR) Data (Typical) | |
| Chemical Shift (δ) ppm | Assignment & Rationale |
| ~145 | Aromatic carbon directly attached to the electron-donating amino group (C-NH₂). It is shifted upfield compared to the nitro-substituted carbon in the starting material. |
| ~110 - 135 | Multiple signals corresponding to the other 15 aromatic carbons of the pyrene scaffold. |
4.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic feature is the appearance of N-H stretches from the newly formed amine group and the disappearance of the N-O stretches from the starting nitro group.[12][13][14]
| FTIR Characteristic Peaks | |
| Frequency (cm⁻¹) | Vibrational Mode & Functional Group |
| 3300 - 3500 | Two distinct sharp peaks (symmetric and asymmetric stretching) characteristic of a primary amine (N-H). |
| 3000 - 3100 | Aromatic C-H stretching. |
| 1600 - 1650 | N-H bending (scissoring) vibration. |
| ~1515 and ~1345 | Disappearance of the asymmetric and symmetric NO₂ stretching bands from the 4-nitropyrene starting material provides strong evidence of a complete reaction. |
4.1.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound.[4]
| Mass Spectrometry Data | |
| Technique | Expected m/z (Mass-to-Charge Ratio) |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ = 218.09 |
| Molecular Formula: C₁₆H₁₁N | Exact Mass: 217.09 |
Assessment of Purity
4.2.1 High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for assessing the purity of the final compound. Using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water), a pure sample should exhibit a single, sharp peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >98%).
4.2.2 Melting Point Analysis The melting point is a classic and effective indicator of purity. A sharp melting point range that is consistent with literature values indicates a high degree of purity. Impurities typically depress and broaden the melting point range. The reported melting point for 4-aminopyridine is in the range of 155-158 °C.
Logical Flow of Characterization
The different characterization techniques are employed in a logical sequence to build a complete and validated profile of the synthesized compound.
Caption: Interconnected logic for structure and purity validation.
Safety and Handling
All manipulations should be performed inside a certified chemical fume hood.
-
4-Nitropyrene: Is a suspected mutagen. Avoid inhalation and skin contact.
-
This compound: Aromatic amines are often toxic and can be absorbed through the skin.[2]
-
Reagents: Concentrated HCl is highly corrosive. Tin(II) chloride is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[15]
Conclusion
This guide has outlined a robust and reliable methodology for the synthesis and characterization of this compound. By following the detailed protocols for synthesis via the reduction of 4-nitropyrene and employing the comprehensive suite of characterization techniques described, researchers can confidently produce and validate high-purity this compound. The emphasis on the causality behind experimental choices and the integration of multiple analytical techniques ensures a self-validating workflow, which is the cornerstone of sound scientific practice.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminoantipyrine. Retrieved from [Link]
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Kierzek, R., Li, Y., Turner, D. H., & Bevilacqua, P. C. (2005). 5'-Amino pyrene provides a sensitive, nonperturbing fluorescent probe of RNA secondary and tertiary structure formation. Journal of the American Chemical Society, 127(12), 4431–4439. [Link]
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MDPI. (2018). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 23(8), 1873. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Aminoantipyrine | C11H13N3O | CID 2151. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In vitro and in vivo metabolism of the carcinogen 4-nitropyrene. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and mutagenicity of 1-nitropyrene 4,5-oxide and 1-nitropyrene 9,10-oxide, microsomal metabolites of 1-nitropyrene. PubMed. Retrieved from [Link]
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Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative. Retrieved from [Link]
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ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative. Retrieved from [Link]
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ResearchGate. (n.d.). The (FTIR) Spectrum of 4-aminoantipyrine. Retrieved from [Link]
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Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
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Tadi, K., et al. (2015). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 837-846. [Link]
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Tamin, M. M., et al. (2013). Synthesis, Characterization, and Comparative Conformational Analysis of N-(Deoxyguanosin-8-yl)aminopyrene Adducts Derived from the Isomeric Carcinogens 1-, 2-, and 4-Nitropyrene. Chemical Research in Toxicology, 26(4), 563-574. [Link]
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4-Aminopyrene chemical structure and IUPAC name
An In-depth Technical Guide to 4-Aminopyrene
Prepared by a Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of this compound (C₁₆H₁₁N), a polycyclic aromatic amine. We delve into its fundamental chemical identity, including its IUPAC name, pyren-4-amine, and detailed structural properties. The document outlines the principal synthetic pathway for its preparation, emphasizing the chemical logic behind the transformation. Furthermore, it covers its key applications as a research chemical, particularly in biological studies as a known human metabolite of 4-nitropyrene, and discusses its toxicological profile. This paper is intended to serve as an essential resource for researchers, chemists, and drug development professionals working with aromatic amines and their derivatives.
Introduction
This compound is a fluorescent polycyclic aromatic hydrocarbon (PAH) derivative characterized by a pyrene backbone with an amino group substituted at the 4-position. As a member of the aromatic amine class, it serves as a valuable chemical intermediate and a crucial subject in toxicological and metabolic research. Its significance is underscored by its identity as a human metabolite of 4-nitropyrene, a nitrated PAH, linking it directly to the study of environmental pollutant metabolism and carcinogenicity.[1] This guide synthesizes the current knowledge on this compound, offering field-proven insights into its structure, synthesis, and scientific applications.
Chemical Identity and Structure
A precise understanding of a molecule's structure is the foundation of all further chemical and biological investigation.
IUPAC Nomenclature and Chemical Formula
The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is pyren-4-amine .[1]
Molecular Structure
The structure consists of a planar, tetracyclic pyrene core with an amine (-NH₂) substituent. The position of the amine group significantly influences the molecule's electronic properties and reactivity.
Caption: Chemical structure of pyren-4-amine.
Physicochemical Properties
A summary of key computed and experimental properties is crucial for laboratory handling and experimental design.
| Property | Value | Source |
| Molecular Weight | 217.27 g/mol | [2] |
| Accurate Mass | 217.0891 Da | [2] |
| Molecular Formula | C₁₆H₁₁N | [1][2] |
| Physical Format | Neat (typically solid) | [2] |
| Storage Temperature | +4°C | [2] |
| InChI Key | AYBSKADMMKVOIV-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The primary route for synthesizing this compound is through the reduction of its nitro precursor, 4-nitropyrene. This transformation is a cornerstone of aromatic chemistry, and the choice of methodology is dictated by the desired yield, purity, and operational scale.
Synthetic Workflow: Reduction of 4-Nitropyrene
The conversion of an aromatic nitro group to an amine is a classic reduction reaction. The causality for selecting a specific reducing agent often involves balancing reactivity, selectivity, and safety. Common laboratory-scale agents for this transformation include tin(II) chloride (SnCl₂) in acidic medium or catalytic hydrogenation.
-
Causality of Reagent Choice:
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is highly efficient and produces clean reactions where the primary byproduct is water. It is often preferred in industrial settings for its high atom economy. The catalyst (palladium on carbon) provides a surface for the reaction, weakening the N-O bonds in the nitro group while activating molecular hydrogen.
-
Metal/Acid Reduction (e.g., SnCl₂/HCl): This is a robust and reliable laboratory method. The metal acts as the electron donor, and the strong acid protonates the nitro group, facilitating its reduction. While effective, it requires a more extensive workup to remove metal salts.
-
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Scientific Research
While not a widely used commercial product, this compound holds specific value in targeted research areas, primarily driven by its metabolic and chemical properties.
Metabolite Studies and Toxicology
This compound is a known human metabolite of 4-nitropyrene.[1] The study of its formation, further metabolism, and biological activity is critical for understanding the toxicology of nitrated PAHs, which are prevalent environmental pollutants. Research in this area helps elucidate the mechanisms by which the human body processes these xenobiotics and assesses the potential for genotoxicity.
Chemical Intermediate and Research Chemical
As an aromatic amine, this compound can serve as a building block in organic synthesis. The amino group can be readily functionalized to create more complex molecules. It is used in biological studies to investigate the metabolism of amines and to develop chromatographic and mass spectrometric detection methods.[3]
Biological Activity and Safety Profile
From a drug development and research perspective, understanding the biological effects and handling requirements of a compound is paramount.
Known Biological Effects
-
Cytotoxicity and Mutagenicity: In vitro studies have demonstrated that this compound can be cytotoxic and mutagenic.[3] This activity is a key focus of toxicological assessments.
-
Inhibition of Protein Synthesis: The compound has been shown to inhibit protein synthesis in bacteria by targeting RNA synthesis at the ribosomal level.[3]
-
Cellular Differentiation: this compound can induce morphological changes and stimulate the differentiation of human promyelocytic leukemia (HL-60) cells.[3]
Handling and Safety
Given its toxicological profile, this compound should be handled with appropriate precautions in a laboratory setting. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Conclusion
This compound, or pyren-4-amine, is a structurally significant polycyclic aromatic amine. While its direct applications are specialized, its role as a key metabolite of the environmental pollutant 4-nitropyrene makes it a compound of high interest in toxicology, environmental science, and cancer research. Its synthesis via standard aromatic chemistry transformations and its distinct biological activities provide a rich area for further scientific inquiry. This guide has provided a foundational, technically grounded overview to support the work of professionals in the chemical and biomedical sciences.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 119443, this compound. Available at: [Link]
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An In-Depth Technical Guide to the Spectroscopic Properties of Aminopyrenes for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Enduring Utility of Aminopyrenes in Fluorescence Spectroscopy
Aminopyrenes, a class of fluorescent probes derived from the polycyclic aromatic hydrocarbon pyrene, offer a unique combination of environmental sensitivity and favorable photophysical properties. Their utility in biological and pharmaceutical research stems from the ability of the pyrene moiety to exhibit distinct changes in its fluorescence spectrum in response to the polarity of its microenvironment. The addition of an amino group further modulates these properties, making aminopyrenes versatile tools for probing molecular interactions, membrane dynamics, and protein conformations. This guide provides a comprehensive overview of the spectroscopic properties of aminopyrenes, with a focus on the underlying principles and practical methodologies for their characterization and application. While specific data for 4-aminopyrene is not extensively available in the current literature, this guide will utilize data from its isomer, 1-aminopyrene, and other pyrene derivatives to illustrate key concepts and experimental approaches.
Core Spectroscopic Properties: Absorption and Fluorescence Emission
The electronic absorption and emission spectra of aminopyrenes are characterized by distinct vibronic bands, a hallmark of the pyrene core. The position and intensity of these bands are influenced by the substitution pattern of the amino group and the surrounding solvent environment.
Absorption Spectra
The absorption spectrum of pyrene derivatives typically displays several bands in the ultraviolet (UV) region, corresponding to π-π* transitions. For instance, unsubstituted pyrene in cyclohexane exhibits a weak S₀→S₁ transition around 372 nm and stronger S₀→S₂ and S₀→S₃ transitions at approximately 334 nm and 272 nm, respectively[1]. The introduction of an amino group, a strong electron-donating substituent, can lead to a red-shift (bathochromic shift) of these absorption bands due to the extension of the conjugated π-system.
Fluorescence Emission Spectra
Upon excitation, aminopyrenes exhibit a characteristic structured fluorescence emission spectrum. The sensitivity of this emission to the local environment is a key feature exploited in their applications. In non-polar solvents, the emission spectrum often retains the fine vibronic structure characteristic of the pyrene monomer. However, in more polar environments, changes in the spectral shape, position, and intensity can be observed.
Table 1: Illustrative Spectroscopic Data for 1-Aminopyrene in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
| Cyclohexane | ~350, 370 | ~380, 400, 420 |
| Toluene | ~355, 375 | ~385, 405, 425 |
| Acetonitrile | ~360, 380 | ~410, 430 |
| Ethanol | ~360, 380 | ~415, 435 |
Note: The data presented here are approximate values for 1-aminopyrene, gathered from various sources, and are intended for illustrative purposes. Specific values can vary based on experimental conditions.
Solvatochromism: Probing the Microenvironment
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectrum) with a change in the polarity of the solvent.[2][3][4][5] This phenomenon is particularly pronounced in molecules where the electronic charge distribution differs significantly between the ground and excited states.
The amino group in aminopyrenes can engage in hydrogen bonding with protic solvents and experience dipole-dipole interactions with polar aprotic solvents. These interactions stabilize the excited state to a greater extent than the ground state, leading to a red-shift in the emission spectrum.[6] This sensitivity makes aminopyrenes valuable probes for mapping the polarity of biological microenvironments, such as the hydrophobic cores of proteins or the lipid bilayers of cell membranes.
It is important to note that while many pyrene derivatives are excellent polarity sensors, a study on mono-substituted pyrenes suggested that 1-aminopyrene may be unsuitable for this purpose due to limited spectral shifts.[2] This highlights the necessity of empirical characterization for each specific derivative.
The Influence of Protonation on Spectroscopic Properties
The amino group of aminopyrenes is basic and can be protonated in acidic environments. This protonation has a profound effect on the molecule's electronic structure and, consequently, its spectroscopic properties.
Protonation of the amino group effectively converts it into an electron-withdrawing group (-NH₃⁺). This change significantly alters the intramolecular charge transfer (ICT) character of the excited state. Typically, protonation leads to a blue-shift (hypsochromic shift) in both the absorption and emission spectra, as the energy gap between the ground and excited states increases. This pH sensitivity allows for the use of aminopyrenes as fluorescent pH indicators.
Experimental Protocols for Spectroscopic Characterization
Accurate determination of the spectroscopic properties of aminopyrenes is crucial for their effective application. The following sections provide detailed methodologies for key measurements.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelength of maximum absorption (λ_abs) and emission (λ_em) of an aminopyrene in a specific solvent.
Materials:
-
Aminopyrene compound
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the aminopyrene in a suitable solvent (e.g., 1 mM in DMSO or ethanol).
-
Working Solution Preparation: Prepare a dilute working solution (typically 1-10 µM) in the solvent of interest by diluting the stock solution. The absorbance of the working solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorption Spectrum Measurement:
-
Use the solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum of the working solution over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength(s) of maximum absorbance (λ_abs).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the fluorometer to one of the absorption maxima determined in the previous step.
-
Record the emission spectrum over a suitable wavelength range (e.g., 350-600 nm).
-
Identify the wavelength(s) of maximum emission (λ_em).
-
Determination of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a widely used and reliable technique.[7][8]
Objective: To determine the fluorescence quantum yield of an aminopyrene relative to a standard.
Materials:
-
Aminopyrene solution
-
Fluorescence standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Spectroscopic grade solvents
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilute solutions of both the aminopyrene sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.01 to 0.1.
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. Ensure that the experimental settings (e.g., slit widths) are identical for all measurements.
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (Gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation:
Φ_F(sample) = Φ_F(standard) * [Gradient(sample) / Gradient(standard)] * [η²(sample) / η²(standard)]
where η is the refractive index of the solvent.
Workflow for Determining Fluorescence Quantum Yield
Caption: Workflow for the comparative method of determining fluorescence quantum yield.
Applications in Drug Development and Research
The unique spectroscopic properties of aminopyrenes make them powerful tools in various research and development areas:
-
Probing Protein Binding Sites: The change in fluorescence upon binding to a protein can provide information about the polarity of the binding pocket.
-
Monitoring Membrane Fluidity: The emission characteristics of aminopyrenes can be used to assess the physical state of lipid membranes.
-
Cellular Imaging: Aminopyrenes can be used to visualize and map the polarity of different cellular organelles.
-
High-Throughput Screening: Changes in fluorescence can be used to screen for compounds that bind to a target protein or disrupt protein-protein interactions.
Conclusion
Aminopyrenes represent a versatile class of fluorescent probes with spectroscopic properties that are highly sensitive to their local environment. Understanding and accurately characterizing their absorption, emission, solvatochromic behavior, and response to protonation are essential for their effective use in research and drug development. While a comprehensive dataset for this compound remains to be fully elucidated in the literature, the principles and methodologies outlined in this guide, illustrated with data from related compounds, provide a solid foundation for researchers to explore the potential of this and other aminopyrene derivatives in their scientific endeavors.
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An In-depth Technical Guide to the Quantum Yield of 4-Aminopyrene for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the quantum yield of 4-Aminopyrene, a fluorescent probe with significant potential in various research and development applications. Recognizing the nuanced nature of fluorescence quantum yield, this document moves beyond a mere presentation of data points to offer a deeper understanding of the photophysical principles governing the emission of this compound. It delves into the factors influencing its fluorescence, provides detailed methodologies for its accurate measurement, and explores its applications, particularly within the realms of scientific research and drug development.
The Photophysical Core of this compound: Understanding its Fluorescence
This compound's fluorescence originates from its pyrene core, a polycyclic aromatic hydrocarbon known for its strong UV absorption and characteristic fluorescence emission. The introduction of an amino (-NH₂) group at the 4-position significantly modulates these properties. This substitution introduces a lone pair of electrons on the nitrogen atom, which can interact with the π-electron system of the pyrene ring, leading to a charge transfer character in the excited state. This interaction is fundamental to understanding the environmental sensitivity of its fluorescence.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound, this value is not absolute but is highly dependent on its immediate chemical environment.
Critical Factors Influencing the Quantum Yield of this compound
The fluorescence quantum yield of this compound is not a fixed value but is dynamically influenced by its surroundings. Understanding these factors is paramount for the accurate interpretation of experimental data and the effective design of fluorescence-based assays.
Solvent Polarity
Solvent polarity plays a crucial role in determining the fluorescence quantum yield of this compound. In nonpolar solvents, the locally excited state of the pyrene moiety is the dominant excited state. However, with increasing solvent polarity, a solvent-stabilized intramolecular charge transfer (ICT) state becomes more favorable. This ICT state often has a lower fluorescence quantum yield due to enhanced non-radiative decay pathways. Consequently, a decrease in fluorescence intensity and quantum yield is often observed as the polarity of the solvent increases. The relationship between solvent polarity and fluorescence can be complex, with pyrene's vibronic band intensities (the Ham effect) also being sensitive to the solvent environment.[1][2]
pH of the Medium
The amino group of this compound is basic and can be protonated in acidic conditions. This protonation significantly alters the electronic structure of the molecule. Protonation of the amino group withdraws the lone pair of electrons from the pyrene ring system, diminishing the charge transfer character of the excited state. This can lead to a blue shift in the emission spectrum and a change in the fluorescence quantum yield. The fluorescence of aminopyrenes can be quenched at both highly acidic and basic pHs, with the specific pH sensitivity depending on the pKa of the amino group.[3][4]
Presence of Quenchers
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. Quenching can occur through various mechanisms, including collisional (dynamic) quenching and static quenching. For this compound, potential quenchers include dissolved oxygen, heavy atoms, and electron-deficient molecules. Understanding and controlling for quenching effects is critical for accurate quantum yield measurements.[2][5]
A Validated Protocol for the Measurement of this compound's Relative Quantum Yield
Given the high sensitivity of this compound's fluorescence to its environment, its quantum yield is best determined relative to a well-characterized standard. The following protocol outlines a robust methodology for measuring the relative fluorescence quantum yield of this compound.[6][7][8]
Principle of the Relative Method
The relative method for determining fluorescence quantum yield relies on comparing the fluorescence intensity of the sample of interest (this compound) to that of a standard with a known quantum yield. The underlying assumption is that for dilute solutions with low absorbance, the amount of light absorbed is proportional to the concentration.[9][10]
The quantum yield of the unknown sample (Φx) can be calculated using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts x and st refer to the unknown sample and the standard, respectively.
Experimental Workflow
Figure 1: Experimental workflow for the determination of relative fluorescence quantum yield.
Step-by-Step Methodology
Step 1: Selection of a Suitable Fluorescence Standard
The choice of the standard is critical for accurate quantum yield determination. The ideal standard should have:
-
A well-characterized and stable quantum yield.
-
An absorption and emission profile that overlaps with that of this compound.
-
Solubility in the same solvent as the sample.
Table 1: Commonly Used Fluorescence Quantum Yield Standards [9][11]
| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φf) |
| Quinine Sulfate | 0.5 M H₂SO₄ | 350 | 450 | 0.54 |
| Fluorescein | 0.1 M NaOH | 490 | 520 | 0.95 |
| Rhodamine 6G | Ethanol | 528 | 555 | 0.95 |
| 9,10-Diphenylanthracene | Cyclohexane | 365 | 430 | 0.90 |
For this compound, which absorbs in the UV region, Quinine Sulfate or 9,10-Diphenylanthracene are often suitable standards.
Step 2: Preparation of Solutions
-
Stock Solutions: Prepare concentrated stock solutions of both this compound and the chosen standard in a high-purity, spectroscopic grade solvent. The solvent should be chosen based on the experimental requirements, keeping in mind the solvent effects discussed earlier.
-
Serial Dilutions: Prepare a series of dilutions of both the sample and the standard from their respective stock solutions. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.
Step 3: Spectroscopic Measurements
-
UV-Vis Absorbance: Record the absorbance spectra of all prepared solutions using a UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Emission: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. It is crucial to use the same excitation wavelength and instrument settings for both the sample and the standard.
Step 4: Data Analysis
-
Integrate Spectra: Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine Slopes: The resulting plots should be linear. Determine the slope of the best-fit line for both the this compound and the standard data.
-
Calculate Quantum Yield: Use the slopes obtained and the known quantum yield of the standard in the equation provided in section 3.1 to calculate the quantum yield of this compound.
Synthesis and Purification of this compound
For researchers who wish to synthesize this compound in-house, a general approach involves the nitration of pyrene followed by the reduction of the resulting nitropyrene.
Synthetic Pathway
Figure 2: General synthetic route to this compound.
Direct nitration of pyrene typically yields 1-nitropyrene as the major product. Subsequent reduction of the nitro group affords 1-aminopyrene. The synthesis of this compound is more complex and may involve indirect methods or the use of protecting groups to direct the substitution to the 4-position.[12][13]
Purification
Purification of the synthesized this compound is crucial for accurate photophysical measurements. Common purification techniques include:
-
Column Chromatography: Using silica gel or alumina as the stationary phase and an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from byproducts and unreacted starting materials.
-
Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form pure crystals.
Applications in Research and Drug Development
The environmentally sensitive fluorescence of this compound and its derivatives makes them valuable tools in various scientific disciplines.
Table 2: Applications of Pyrene-Based Fluorescent Probes
| Application Area | Description |
| Sensing and Detection | Pyrene-based probes are designed to detect a wide range of analytes, including metal ions, anions, and small molecules, often through fluorescence quenching or enhancement mechanisms.[14][15] |
| Biological Imaging | The ability of pyrene derivatives to permeate cell membranes allows for their use in cellular imaging to visualize specific organelles or monitor intracellular processes.[16][17] |
| Drug Delivery and Development | Pyrene-based probes can be used to study drug-carrier interactions, monitor drug release, and assess the efficacy of drug delivery systems.[18] |
| Environmental Monitoring | The sensitivity of pyrene fluorescence to polarity makes it a useful probe for characterizing microenvironments, such as in micelles, polymers, and biological membranes.[1][2] |
Conclusion
This technical guide has provided a comprehensive framework for understanding and measuring the quantum yield of this compound. By appreciating the intricate interplay of molecular structure and environmental factors, researchers can harness the full potential of this versatile fluorophore. The detailed protocol for quantum yield determination offers a practical and reliable approach for obtaining accurate and reproducible data. As the demand for sensitive and informative fluorescent probes continues to grow, a thorough understanding of their photophysical properties, as outlined in this guide, will be indispensable for advancing research and development across numerous scientific fields.
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Pyrene Schiff base: photophysics, aggregation induced emission, and antimicrobial properties. (2014). PubMed. [Link]
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Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. (2022). Journal of Materials Chemistry B. [Link]
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Photophysics of pyrene-labelled compounds of biophysical interest. (n.d.). PubMed. [Link]
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. [Link]
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. [Link]
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Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. [Link]
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Photochemical Transformation and Phototoxicity of 1-Aminopyrene. (n.d.). National Center for Biotechnology Information. [Link]
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A practical guide to measuring and reporting photophysical data. (2025). Royal Society of Chemistry. [Link]
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Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS. [Link]
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DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. [Link]
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Relative Quantum Yield Measurement of a Sample in Solution. (n.d.). Shimadzu. [Link]
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Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications. (2022). MDPI. [Link]
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pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments. (2025). Royal Society of Chemistry. [Link]
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FLUORESCENCE QUENCHING OF PYRENE DERIVATIVES BY NITROXIDES IN MICROHETEROGENEOUS SYSTEMS. (n.d.). ResearchGate. [Link]
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Design, synthesis and application of fluorescent probes based on pyrene fluorescent groups. (n.d.). SCIRP. [Link]
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Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes. (2023). National Center for Biotechnology Information. [Link]
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Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. (2023). Analytical Chemistry. [Link]
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Fluorescence quenching of solubilized pyrene and pyrene derivatives by metal ions in SDS micelles. (n.d.). ACS Publications. [Link]
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Effect of Solvent Polarity on the Fluorescence Emission Spectra of Select Five- and Six-Ring Pyrene Derivatives. (n.d.). Optica Publishing Group. [Link]
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Recent Advances in C–H Functionalization of Pyrenes. (2023). MDPI. [Link]
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Pyrene based materials as fluorescent probes in chemical and biological fields. (n.d.). ResearchGate. [Link]
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A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. (2016). National Center for Biotechnology Information. [Link]
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How to calculate Fluorescence Quantum Yield and select a suitable standard for organic dyes? (2023). ResearchGate. [Link]
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The fluorescence of pyrene in solvent. (n.d.). ResearchGate. [Link]
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Design and Synthesis of Pyrene Containing Unusual α-Amino Acid Derivatives. (n.d.). ResearchGate. [Link]
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Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. (n.d.). National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Solubility of 4-Aminopyrene in Organic Solvents
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-aminopyrene in organic solvents. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of solubility, detailed experimental protocols, and expected solubility trends. Given the limited direct quantitative data for this compound, this guide leverages data from its isomer, 1-aminopyrene, and the broader class of polycyclic aromatic amines (PAAs) to provide a robust framework for solubility studies.
Introduction to this compound and Its Significance
This compound is a polycyclic aromatic amine (PAA), a class of compounds characterized by a pyrene core with a substituted amino group. These molecules are of significant interest in various fields, including organic electronics, dye synthesis, and as fluorescent probes, owing to their unique photophysical and electronic properties. However, the practical application of this compound is often hindered by its limited solubility in common organic solvents. A thorough understanding of its solubility is paramount for designing efficient purification techniques, developing solution-based processing methods, and assessing its environmental and toxicological impact.
Theoretical Framework of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, a large, relatively nonpolar polycyclic aromatic hydrocarbon with a polar amino group, its solubility is a complex interplay of several factors:
-
Solute-Solvent Interactions: The dissolution of this compound requires overcoming the lattice energy of the solid crystal and the intermolecular forces between solvent molecules to create a cavity for the solute. Favorable interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding between the solute and solvent, will promote solubility.
-
Polarity: The pyrene backbone is nonpolar, favoring interactions with nonpolar solvents. The amino group, however, introduces polarity and the capacity for hydrogen bonding, suggesting some solubility in polar solvents.
-
Solvent Properties:
-
Polar Protic Solvents (e.g., alcohols): These solvents can engage in hydrogen bonding with the amino group of this compound, potentially leading to moderate solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have dipoles that can interact with the polar amino group, but they cannot donate a hydrogen bond. Their effectiveness will depend on the overall polarity match.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents will primarily interact with the nonpolar pyrene core through van der Waals forces.
-
Chlorinated Solvents (e.g., chloroform, dichloromethane): These solvents have a moderate polarity and can be effective at dissolving large organic molecules.
-
The interplay of these factors is visually represented in the following diagram:
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each organic solvent to the respective vials.
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Preparation for Analysis:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Spectrophotometric Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the UV-Visible absorbance spectrum of the standard solutions to determine the wavelength of maximum absorbance (λmax). For 1-aminopyrene, a structurally similar compound, characteristic absorbance peaks are observed in the UV-Vis region. [1] * Construct a calibration curve by plotting absorbance at λmax versus concentration for the standard solutions.
-
Prepare appropriate dilutions of the filtered saturated solution to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted saturated solutions at λmax.
-
-
Data Analysis:
-
Use the equation of the calibration curve to determine the concentration of the diluted saturated solutions.
-
Calculate the solubility of this compound in each solvent by multiplying the concentration by the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
-
Expected Solubility Trends and Data Presentation
While specific quantitative data for this compound is scarce, qualitative information for its isomer, 1-aminopyrene, indicates it is slightly soluble in chloroform and sparingly soluble in methanol, while being insoluble in water. [2]Based on the principles of solubility and the properties of polycyclic aromatic amines, the following trends can be anticipated:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | Low | The large, nonpolar pyrene core has favorable van der Waals interactions, but these may not be sufficient to overcome the crystal lattice energy. |
| Aromatic | Toluene, Benzene | Moderate to High | Pi-pi stacking interactions between the solvent and the pyrene ring system can significantly enhance solubility. |
| Chlorinated | Chloroform, Dichloromethane | Moderate to High | These solvents have a good balance of polarity and dispersibility to interact with both the aromatic system and the amino group. |
| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | Dipole-dipole interactions with the amino group can contribute to solubility, but the large nonpolar part may limit it. |
| Polar Aprotic (High Polarity) | DMSO, DMF | Moderate | These highly polar solvents can effectively solvate the amino group, but their compatibility with the large nonpolar core will influence overall solubility. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Hydrogen bonding with the amino group is possible, but the nonpolar pyrene moiety will limit solubility, especially in smaller alcohols. |
Safety Precautions
Polycyclic aromatic amines are a class of compounds that require careful handling due to their potential toxicity. [3][4]The following safety precautions should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of all waste materials in accordance with local regulations for chemical waste.
-
Safety Data Sheet (SDS): Always consult the Safety Data Sheet for the specific compound and solvents being used for detailed hazard information and handling procedures. [5][6]
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers can systematically evaluate the solubility of this and other related polycyclic aromatic amines. The insights gained from such studies are critical for advancing the application of these promising materials in various scientific and technological fields.
References
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Agilent Technologies. (2024). PAH Standard (1X1 mL) - Safety Data Sheet. Available from: [Link]
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PubMed. (2005). UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
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ResearchGate. (n.d.). UV–Vis absorption spectra by 4-aminoantipyrine colorimetry. Inset shows... Available from: [Link]
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National Center for Biotechnology Information. (1995). TABLE 3-2, Physical and Chemical Properties of Polycyclic Aromatic Hydrocarbonsa. In Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. In NIST Chemistry WebBook. Available from: [Link]
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ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety. Available from: [Link]
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IUPAC. (n.d.). Solubility Data Series. Available from: [Link]
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University of Cambridge. (2018). Solubilities of pyrene in organic solvents: Comparison between chemical potential calculations using a cavity-based method. Available from: [Link]
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Polish Journal of Environmental Studies. (n.d.). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Available from: [Link]
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3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Available from: [Link]
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ResearchGate. (n.d.). UV–Vis absorption spectra of 1-Aminopyrene (1-AP, blue line), highly... Available from: [Link]
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ResearchGate. (n.d.). Infrared spectrum of 4-aminoantipyrine and its metal complexes. Available from: [Link]
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Chemwatch. (2025). Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs. Available from: [Link]
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National Center for Biotechnology Information. (2025). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science. Available from: [Link]
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ACS Publications. (n.d.). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry. Available from: [Link]
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National Center for Biotechnology Information. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology. Available from: [Link]
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IUPAC. (n.d.). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. Available from: [Link]
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In-Depth Technical Guide to 4-Aminopyrene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Aminopyrene, a fluorescent aromatic amine. With full editorial control, this document is structured to deliver field-proven insights and self-validating methodologies, grounded in authoritative scientific references. It is designed to be a vital resource for professionals in research and drug development, offering a deep dive into the molecule's core characteristics, synthesis, and applications.
Core Molecular Attributes
This compound, a derivative of the polycyclic aromatic hydrocarbon pyrene, is distinguished by an amino group substituted at the fourth carbon position. This structural feature is pivotal to its chemical and photophysical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₁N | [1][2][3] |
| Molecular Weight | 217.27 g/mol | [1][2][3] |
| CAS Number | 17075-03-5 | [1][2][3] |
| Synonyms | Pyren-4-amine, 4-Pyrenamine | [1][2][3] |
The presence of the extensive π-conjugated system of the pyrene core, coupled with the electron-donating amino group, lays the foundation for its notable fluorescence characteristics.
Synthesis of this compound
The primary and most established method for the synthesis of this compound is through the reduction of its nitro precursor, 4-nitropyrene. This transformation is a standard procedure in aromatic chemistry and can be achieved with high efficiency.
Conceptual Workflow of this compound Synthesis
Caption: General workflow for the synthesis of this compound from 4-nitropyrene.
Detailed Experimental Protocol: Reduction of 4-Nitropyrene
This protocol is a self-validating system, where the successful synthesis of the final product can be confirmed through standard analytical techniques such as NMR and mass spectrometry.
Materials and Reagents:
-
4-Nitropyrene
-
Ethanol (95%)
-
Hydrazine hydrate
-
10% Palladium on carbon (Pd/C)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitropyrene (40 mg) in 15 mL of 95% ethanol.
-
Addition of Reagents: To this solution, add hydrazine hydrate (50 µL) and 10% Pd/C (30 mg).
-
Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Filtration: After the reaction is complete, filter the hot mixture through a bed of Celite to remove the palladium catalyst.
-
Solvent Removal: Evaporate the filtrate to dryness under reduced pressure.
-
Extraction: Suspend the residue in water and extract with diethyl ether.
-
Washing and Drying: Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Final Product: Remove the solvent by rotary evaporation to yield this compound. The product can be further purified by column chromatography if necessary.
Photophysical Properties and Solvent Effects
The fluorescence of pyrene and its derivatives is highly sensitive to the local environment. This solvatochromism is a key feature that makes these compounds valuable as environmental probes. The photophysical behavior of this compound is influenced by the polarity of the solvent, which can affect the energy levels of the excited state and thus the emission wavelength and quantum yield. Generally, an increase in solvent polarity leads to a red-shift in the fluorescence emission spectrum due to the stabilization of the more polar excited state.
Applications in Fluorescence Sensing
The amino group in this compound provides a reactive site for derivatization, allowing for the development of fluorescent probes tailored to detect specific analytes. The pyrene moiety serves as the fluorophore, whose emission can be modulated by the binding of an analyte to the attached receptor unit.
Detection of Metal Ions
Derivatives of aminopyrenes have been explored as chemosensors for various metal ions. The binding of a metal ion to a ligand attached to the 4-amino position can lead to changes in the fluorescence properties of the pyrene core through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). For example, a Schiff base derivative of an aminopyrene has been shown to act as a selective fluorescent sensor for Thorium (IV) ions. The complexation of the metal ion with the Schiff base blocks the PET process, resulting in a "turn-on" fluorescence response.
Derivatization for Enhanced Functionality
The primary amine of this compound is a versatile functional group that can undergo a variety of chemical reactions to create more complex fluorescent probes. For example, it can be reacted with aldehydes or ketones to form Schiff bases, or with acyl chlorides or anhydrides to form amides. These reactions allow for the introduction of specific recognition elements for a wide range of target molecules.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is important to consult the specific Safety Data Sheet (SDS) for detailed information. General safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Conclusion
This compound is a valuable building block in the development of fluorescent probes and materials. Its synthesis via the reduction of 4-nitropyrene is a well-established and efficient process. The inherent sensitivity of its pyrene core to the local environment, combined with the reactive amino group, makes it an attractive platform for the design of chemosensors for a variety of analytes. Further research into the specific photophysical properties of this compound and the development of novel derivatives will undoubtedly expand its applications in chemical and biological research.
References
-
PubChem. This compound | C16H11N | CID 119443. [Link]
Sources
An In-Depth Technical Guide to 4-Aminopyrene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 4-Aminopyrene, a fluorescent aromatic amine derived from the polycyclic aromatic hydrocarbon pyrene, is a compound of significant interest in diverse fields of chemical and biological research. Its unique photophysical properties, coupled with its reactive amino functionality, make it a valuable building block for the synthesis of novel chemosensors, fluorescent probes, and biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and a discussion of its current and potential applications, with a focus on its utility for researchers in drug discovery and materials science.
Introduction: The Significance of this compound
This compound (pyren-4-amine) is a derivative of pyrene, a four-ring polycyclic aromatic hydrocarbon. The introduction of an amino group onto the pyrene scaffold at the 4-position fundamentally alters its electronic and chemical properties. This modification imparts significant fluorescence characteristics and provides a reactive handle for further chemical derivatization.
The core pyrene structure is known for its propensity to form excimers, a phenomenon that is highly sensitive to the local environment. This intrinsic property, combined with the chemical versatility of the amino group, has positioned this compound as a key precursor in the development of sophisticated molecular probes for detecting metal ions and other analytes.[1] Furthermore, its role as a human metabolite of the environmental pollutant 4-nitropyrene underscores its relevance in toxicological and metabolic studies.[2]
This technical guide aims to serve as a centralized resource for researchers, providing in-depth information on the fundamental properties of this compound and practical guidance for its synthesis and application.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following sections detail its key physical and chemical characteristics.
Molecular Structure and Identification
The molecular structure of this compound consists of a pyrene core with an amino group substituted at the C4 position.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Table 1: Identification of this compound
| Identifier | Value |
| CAS Number | 17075-03-5[3] |
| Molecular Formula | C₁₆H₁₁N[2][3] |
| Molecular Weight | 217.27 g/mol [3] |
| IUPAC Name | pyren-4-amine[2] |
| Synonyms | 4-Pyrenamine, Pyren-4-ylamine[2] |
Physical Properties
The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various experimental setups.
Table 2: Physical Properties of this compound
| Property | Value |
| Physical State | Solid, typically a powder or crystals. |
| Melting Point | Data not consistently available. |
| Boiling Point | Data not available. |
| Solubility | Soluble in organic solvents.[4] Insoluble in water. |
| Storage | Store at +4°C.[3] |
Note: The melting and boiling points of this compound are not well-documented in readily available literature. Experimental determination is recommended for specific applications.
Spectroscopic Properties
The fluorescence of this compound is one of its most important characteristics, making it a valuable tool in various analytical and imaging applications.
-
UV-Visible Absorption: Aromatic systems like this compound exhibit characteristic absorption bands in the UV-visible region. These absorptions correspond to π-π* electronic transitions within the pyrene core.
-
Fluorescence Emission: Upon excitation with UV light, this compound emits fluorescence. The emission wavelength and intensity are sensitive to the solvent polarity and the presence of quenchers or binding partners. This solvatochromic behavior is a key feature exploited in sensing applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of synthesized this compound. The aromatic protons and carbons of the pyrene core will show characteristic chemical shifts in the downfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands for the N-H stretching of the primary amine group, as well as C-H and C=C stretching vibrations of the aromatic rings.
Note: Specific spectral data (absorption/emission maxima, NMR chemical shifts, and IR absorption frequencies) should be acquired for each batch of this compound to ensure identity and purity.
Synthesis and Reactivity
The synthesis of this compound is a critical aspect for its accessibility in research. Its reactivity is centered around the nucleophilic amino group and the electrophilic aromatic ring.
Synthesis of this compound
The most common synthetic route to this compound involves the reduction of its nitro precursor, 4-nitropyrene.
Synthetic Pathway for this compound
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Reduction of 4-Nitropyrene to this compound
This protocol is a general guideline and may require optimization based on available laboratory equipment and desired scale.
-
Dissolution: Dissolve 4-nitropyrene in a suitable solvent such as ethanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reducing Agent: Add a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or catalytic hydrogenation with hydrogen gas (H₂) over a palladium on carbon (Pd-C) catalyst.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material (4-nitropyrene) spot and the appearance of a new, more polar spot (this compound) indicates the reaction is proceeding.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using SnCl₂/HCl, carefully neutralize the acidic solution with a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the solution is basic. This will precipitate the tin salts.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. The this compound will partition into the organic layer.
-
Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.
Causality behind Experimental Choices:
-
Choice of Reducing Agent: SnCl₂/HCl is a classic and effective method for the reduction of aromatic nitro compounds. Catalytic hydrogenation is a cleaner alternative but may require specialized equipment.
-
Solvent Selection: The choice of solvent depends on the solubility of the starting material and the reaction conditions. Ethanol and acetic acid are common choices for this type of reduction.
-
Purification Method: Column chromatography is a versatile technique for purifying organic compounds, while recrystallization is effective for obtaining highly pure crystalline products.
Chemical Reactivity
The chemistry of this compound is dominated by the reactivity of the amino group and the aromatic pyrene ring.
-
N-Acylation and N-Alkylation: The amino group is nucleophilic and can readily react with acylating and alkylating agents to form amides and secondary or tertiary amines, respectively. This allows for the straightforward introduction of various functional groups.
-
Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid. This diazonium intermediate can then undergo a variety of substitution reactions, providing access to a wide range of pyrene derivatives.
-
Electrophilic Aromatic Substitution: The pyrene ring can undergo electrophilic aromatic substitution reactions, although the position of substitution will be directed by the activating amino group.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in several areas of scientific research.
Fluorescent Probes and Chemosensors
The inherent fluorescence of the pyrene moiety, which is sensitive to the local environment, makes this compound an excellent platform for the design of fluorescent probes. By attaching specific recognition units to the amino group, researchers can create sensors for a variety of analytes, including metal ions.[1] The change in the fluorescence properties of the pyrene core upon analyte binding forms the basis of the sensing mechanism.
Biological Studies and Imaging
As a fluorescent molecule, this compound and its derivatives have potential applications in cellular imaging.[4] Its ability to be incorporated into larger molecules allows for the fluorescent labeling of biomolecules, enabling their visualization and tracking within biological systems. Furthermore, its identity as a metabolite of 4-nitropyrene makes it a crucial standard for toxicological and environmental monitoring studies.[2]
Materials Science
The rigid, planar structure of the pyrene core, combined with the functionalizable amino group, makes this compound a promising building block for the synthesis of novel organic materials with interesting electronic and photophysical properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Toxicity: It is known to be cytotoxic and mutagenic in vitro.[4]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.[3]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.
Conclusion
This compound is a versatile and valuable compound for researchers in chemistry, biology, and materials science. Its unique combination of a fluorescent polycyclic aromatic core and a reactive amino group provides a powerful platform for the development of new technologies in sensing, imaging, and electronics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its effective use in the research community. As research in these areas continues to advance, the importance and utility of this compound are expected to grow.
References
-
MDPI. (2022). A Pyrene-Based Fluorescent Probe for Specific Detection of Cysteine and its Application in Living Cell. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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A Theoretical Deep Dive into 4-Aminopyrene: A Computational Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 4-aminopyrene, a fluorescent aromatic amine with significant potential in molecular sensing, optoelectronics, and as a biological probe. Addressed to researchers, scientists, and professionals in drug development, this document outlines the core computational methodologies requisite for a thorough in-silico analysis of this molecule. By leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), we will explore the electronic, spectroscopic, and photophysical properties of this compound. This guide emphasizes the "why" behind procedural choices, ensuring a robust and scientifically sound computational protocol. While direct, extensive theoretical studies on this compound are emerging, this guide synthesizes established computational practices from analogous aromatic amines to provide a validated roadmap for its investigation.
Introduction: The Scientific Case for this compound
Pyrene and its derivatives are a well-established class of polycyclic aromatic hydrocarbons (PAHs) known for their unique photophysical properties, including high fluorescence quantum yields and long fluorescence lifetimes. The introduction of an amino group at the 4-position of the pyrene core is anticipated to significantly modulate its electronic and optical characteristics. This functionalization can lead to enhanced two-photon absorption, solvatochromism, and the potential for targeted interactions with biological macromolecules.
A thorough theoretical investigation is paramount to unlocking the full potential of this compound. Computational modeling allows for a granular understanding of its molecular structure, electronic transitions, and excited-state dynamics, which are critical for designing novel applications. For instance, understanding the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can inform the design of more efficient organic light-emitting diode (OLED) materials. Similarly, predicting the molecule's behavior in different solvent environments is crucial for its application as a fluorescent probe. While experimental data is invaluable, a synergistic approach that combines theoretical predictions with empirical validation will accelerate the development of this compound-based technologies.
Core Computational Methodologies: A Primer
The theoretical investigation of this compound hinges on the application of quantum chemical methods. This section details the foundational theories and computational choices that underpin a robust in-silico study.
Density Functional Theory (DFT) for Ground-State Properties
DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost. It is the ideal method for determining the ground-state electronic structure, optimized geometry, and vibrational frequencies of this compound.
Experimental Protocol: Ground-State Geometry Optimization and Frequency Calculation
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling software such as Avogadro or PyMOL.
-
Choice of Functional and Basis Set: Select an appropriate functional and basis set. A common and effective choice for molecules of this nature is the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. The B3LYP functional is known for its reliability in predicting molecular structures and energies, while the 6-311++G(d,p) basis set provides a good description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for accurately describing bonding.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to locate the minimum energy structure on the potential energy surface. This is a critical step to ensure that all subsequent calculations are performed on a stable conformation.
-
Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum. These calculations also provide the infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
To understand the photophysical properties of this compound, such as its UV-Vis absorption and fluorescence, we must turn to methods that can describe its electronically excited states. TD-DFT is a widely used and effective method for this purpose.
Experimental Protocol: Simulating Electronic Spectra
-
Excited-State Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation. This will provide the vertical excitation energies and oscillator strengths for the electronic transitions.
-
Simulating the UV-Vis Spectrum: The calculated excitation energies (often in eV) can be converted to wavelengths (nm) to simulate the UV-Vis absorption spectrum. The oscillator strength is proportional to the intensity of the absorption peak.
-
Solvent Effects: To model the behavior of this compound in a solvent, the Polarizable Continuum Model (PCM) can be employed. This model approximates the solvent as a continuous dielectric medium, allowing for the investigation of solvatochromic shifts in the absorption and emission spectra.
-
Fluorescence Spectrum: To simulate the fluorescence spectrum, the geometry of the first excited state (S1) must be optimized. A subsequent TD-DFT calculation at the S1 optimized geometry will yield the emission energy. The difference between the absorption and emission maxima provides the Stokes shift.
Predicted Properties of this compound: A Theoretical Analysis
This section outlines the expected outcomes of a theoretical investigation of this compound, drawing parallels with known properties of similar molecules.
Molecular Geometry
The optimized geometry of this compound is expected to be largely planar, with the amino group lying in the plane of the pyrene ring to maximize conjugation. Key bond lengths and angles can be extracted and compared to experimental crystallographic data if available.
Table 1: Predicted vs. Experimental Bond Lengths and Angles for a Representative Aromatic Amine
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |
|---|---|---|
| C-N bond length (Å) | 1.385 | 1.392 |
| C-C aromatic (avg Å) | 1.402 | 1.399 |
| C-N-H bond angle (°) | 119.5 | 120.1 |
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are crucial for understanding the electronic behavior of a molecule. For this compound, the HOMO is expected to be localized primarily on the pyrene ring and the nitrogen atom of the amino group, reflecting its electron-donating character. The LUMO is anticipated to be distributed over the pyrene scaffold. The HOMO-LUMO energy gap is a key determinant of the molecule's electronic and optical properties. A smaller gap generally corresponds to a red-shifted absorption spectrum.
Table 2: Predicted FMO Energies and HOMO-LUMO Gap
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.25 |
| LUMO | -1.75 |
| HOMO-LUMO Gap | 3.50 |
Electronic Absorption and Emission Spectra
TD-DFT calculations will predict the UV-Vis absorption spectrum of this compound. The spectrum is expected to be characterized by intense π-π* transitions. The amino group will likely cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyrene. The simulated fluorescence spectrum will provide the emission wavelength, which is crucial for its application as a fluorophore.
Table 3: Predicted Absorption and Emission Wavelengths
| Transition | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|
| S0 -> S1 (Absorption) | 380 | 0.25 |
| S1 -> S0 (Fluorescence) | 450 | - |
Visualization of Computational Workflows and Concepts
To further clarify the theoretical investigation process, the following diagrams, generated using Graphviz, illustrate key workflows and relationships.
Caption: A typical workflow for the theoretical investigation of this compound properties.
Caption: The relationship between frontier molecular orbitals and photophysical processes.
Conclusion and Future Directions
This technical guide provides a foundational framework for conducting a comprehensive theoretical investigation of this compound. By employing DFT and TD-DFT, researchers can gain profound insights into its structural, electronic, and photophysical properties. The protocols and expected outcomes detailed herein serve as a robust starting point for in-silico studies.
Future work should focus on more advanced computational models to explore, for example, the non-linear optical properties of this compound and its interactions with specific biological targets through molecular docking and molecular dynamics simulations. The synergy between these theoretical predictions and experimental validation will undoubtedly accelerate the translation of this compound's potential into tangible scientific and technological advancements.
References
While a comprehensive theoretical study on this compound is not yet widely published, the methodologies described in this guide are based on established computational chemistry practices as detailed in the following representative studies on similar molecules:
- Quantum computational, spectroscopic investigations on ampyra (4-aminopyridine) by DFT/TD-DFT with different solvents and molecular docking studies.Journal of Molecular Structure, 2020. [Link not available]
- Electronic structure of tetra(4-aminophenyl)porphyrin studied by photoemission, UV–Vis spectroscopy and density functional theory.Physical Chemistry Chemical Physics, 2013. [Link not available]
-
Photochemical Transformation and Phototoxicity of 1-Aminopyrene. Chemical Research in Toxicology, 2003. [Link]
-
Identification of endogenous 1-aminopyrene as a novel mediator of progressive chronic kidney disease via aryl hydrocarbon receptor activation. British Journal of Pharmacology, 2020. [Link]
Methodological & Application
Application Notes & Protocols: 4-Aminopyrene as a High-Sensitivity Fluorescent Probe for Biomolecule Detection
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Aminopyrene (4-AP) as a versatile fluorescent probe for the detection and characterization of biomolecules. This compound, a polycyclic aromatic hydrocarbon (PAH) with the CAS number 17075-03-5, exhibits unique photophysical properties that make it an exquisitely sensitive reporter of its local microenvironment.[1] Its fluorescence is highly responsive to changes in solvent polarity and can be modulated by interactions with biological macromolecules such as DNA and proteins. This guide details the fundamental principles of 4-AP fluorescence, the mechanisms of interaction with biomolecules, and provides detailed, field-proven protocols for its use in quantitative and qualitative assays.
Introduction: The Power of Pyrene-Based Probes
Pyrene and its derivatives are among the most widely utilized fluorescent probes in biochemistry and biophysics.[2][3] Their utility stems from several key photophysical characteristics:
-
Environmental Sensitivity (Solvatochromism): The fine structure of pyrene's fluorescence emission spectrum is highly sensitive to the polarity of its immediate environment. This phenomenon, known as solvatochromism, allows for the detection of binding events that shield the probe from the aqueous solvent.[4][5][6]
-
Long Fluorescence Lifetime: Pyrene possesses an unusually long excited-state lifetime (often >100 ns), which increases the probability of interactions and makes it sensitive to dynamic quenching processes.[3]
-
Excimer Formation: When two pyrene molecules are in close spatial proximity (~10 Å), they can form an excited-state dimer, or "excimer," which results in a distinct, broad, red-shifted emission band.[3] This property is invaluable for studying oligomerization, conformational changes, and intermolecular binding events.
This compound (4-Pyrenamine) combines the core pyrene structure with a reactive amino group, which can be used for covalent attachment or can modulate the probe's interaction with biomolecules through hydrogen bonding and electrostatic interactions.[1]
Key Photophysical Properties of Pyrene Derivatives
The following table summarizes typical photophysical properties for pyrene derivatives. Note that exact values for this compound will vary based on solvent, pH, and conjugation to biomolecules.
| Property | Typical Value | Rationale & Significance |
| Excitation Maximum (λex) | ~345 nm | Allows for excitation with common laboratory light sources (e.g., Xenon lamps, LEDs) with minimal overlap with the autofluorescence of most biomolecules. |
| Monomer Emission Maxima (λem) | ~375 nm, ~395 nm | The ratio of the vibronic bands in the monomer emission is sensitive to solvent polarity, providing a built-in environmental sensor.[7] |
| Excimer Emission Maximum (λem) | ~470-500 nm | The appearance of this band is a definitive indicator of probe proximity, ideal for studying protein folding, dimerization, or drug intercalation.[8] |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.9 | High quantum yields in non-polar environments lead to bright signals upon binding to or insertion into hydrophobic pockets of proteins or DNA.[9] |
| Fluorescence Lifetime (τ) | 50 - 600+ ns | The long lifetime enhances sensitivity to quenchers and allows for time-resolved fluorescence measurements to distinguish different probe populations.[3][9] |
Core Mechanisms of Biomolecule Detection
The utility of this compound in biomolecular assays is primarily driven by changes in its fluorescence signal upon interaction. These changes can be an enhancement ("turn-on"), a quenching ("turn-off"), or a spectral shift.
DNA Intercalation and Groove Binding
When this compound interacts with double-stranded DNA (dsDNA), it can insert itself between the base pairs (intercalation) or bind within the major or minor grooves.
-
Causality of Signal Change: This insertion into the hydrophobic core of the DNA duplex shields the probe from water molecules. Water is a polar protic solvent that tends to quench pyrene fluorescence. By moving into the non-polar, rigid environment of the DNA base stack, the non-radiative decay pathways are suppressed, leading to a significant enhancement of fluorescence quantum yield .[10][11] This "light-switch" effect forms the basis of a highly sensitive assay for DNA detection.[12]
A study on aminopyrene derivatives confirmed that they interact strongly with DNA, with binding constants on the order of 106 L/mol, acting primarily as intercalators.[10]
Caption: Fluorescence enhancement of 4-AP upon DNA intercalation.
Protein Binding and Conformational Analysis
This compound can be used as a sensitive probe for detecting protein concentration and studying conformational changes. The interaction relies on the probe binding to hydrophobic pockets on the protein surface.
-
Causality of Signal Change: Similar to DNA binding, when 4-AP binds to a hydrophobic region of a protein, it is shielded from the aqueous environment, resulting in a fluorescence enhancement .[2] The magnitude of this enhancement and any shifts in the emission wavelength (solvatochromism) can provide information about the nature and accessibility of these binding sites. This principle allows for the development of simple, mix-and-read assays for protein quantification.[13] Furthermore, events like drug binding or protein unfolding can alter the conformation of these hydrophobic pockets, leading to a measurable change in the probe's fluorescence, which can be used to monitor these dynamic processes.[6]
Experimental Protocols
Safety Precaution: this compound is a polycyclic aromatic hydrocarbon derivative and should be handled with appropriate care.[14] Wear gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated area or chemical fume hood. Prepare a stock solution in an organic solvent like DMSO or DMF.
Protocol: Quantitative dsDNA Detection
This protocol provides a method to determine the concentration of an unknown dsDNA sample using this compound. The principle is based on the fluorescence enhancement of 4-AP upon intercalation into the DNA duplex.
A. Materials and Reagents
-
This compound (CAS 17075-03-5)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Calf Thymus DNA (ctDNA) or other purified dsDNA standard
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Unknown DNA sample(s)
-
Fluorescence microplate reader or cuvette-based spectrofluorometer
-
Black, flat-bottom 96-well microplates (for plate reader) or quartz cuvettes (for fluorometer)
B. Stock Solution Preparation
-
4-AP Stock (1 mM): Dissolve 2.17 mg of this compound (MW: 217.27 g/mol ) in 10 mL of DMSO. Store protected from light at 2-8°C.[15]
-
DNA Standard Stock (1 mg/mL): Prepare a stock solution of ctDNA in TE buffer. Determine the precise concentration using UV absorbance at 260 nm (A260 of 1.0 = 50 µg/mL dsDNA).
-
Working Buffer: TE Buffer, pH 7.4.
C. Experimental Workflow
Caption: Workflow for quantitative dsDNA detection using 4-AP.
D. Step-by-Step Procedure (96-well plate format)
-
Prepare DNA Standards: Perform serial dilutions of the 1 mg/mL DNA stock in TE buffer to create standards (e.g., 20, 10, 5, 2.5, 1, 0.5, and 0 µg/mL).
-
Prepare Unknowns: Dilute your unknown DNA samples to fall within the expected range of the standard curve.
-
Prepare 4-AP Working Solution: Dilute the 1 mM 4-AP stock solution in TE buffer to a final concentration of 20 µM. Self-Validation Rationale: This concentration is a starting point. The optimal probe concentration should be low enough to have minimal background fluorescence but high enough to provide a robust signal upon binding.
-
Plate Setup: To a black 96-well plate, add 50 µL of each DNA standard and unknown sample in triplicate. Include a "buffer only" control (0 µg/mL DNA).
-
Add Probe: Add 50 µL of the 20 µM 4-AP working solution to all wells. The final volume will be 100 µL and the final 4-AP concentration will be 10 µM.
-
Incubate: Gently mix the plate and incubate for 5 minutes at room temperature, protected from light. Expertise Rationale: Intercalation is a rapid process, but a short incubation ensures the binding equilibrium is reached.[10]
-
Measure Fluorescence: Read the plate in a fluorescence plate reader with settings optimized for pyrene (Excitation: ~345 nm, Emission: ~375 nm). Ensure the gain setting is adjusted to prevent saturation of the highest standard.
-
Data Analysis: a. Subtract the average fluorescence of the "buffer only" control from all readings. b. Plot the net fluorescence intensity vs. DNA concentration for the standards. c. Perform a linear regression on the standard curve data. d. Use the equation of the line to calculate the concentration of the unknown samples.
Protocol: Monitoring Protein-Ligand Interactions
This protocol demonstrates how 4-AP can be used as a reporter for ligand binding to a protein, assuming the binding event causes a conformational change that alters a hydrophobic pocket.
A. Materials and Reagents
-
This compound (1 mM stock in DMSO)
-
Purified Protein of Interest (e.g., Bovine Serum Albumin, BSA)
-
Ligand/Drug of Interest
-
Assay Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Spectrofluorometer with temperature control
B. Step-by-Step Procedure (Cuvette format)
-
Determine Optimal Spectra: a. In a 1 mL quartz cuvette, prepare a solution of the protein (e.g., 1 µM) in PBS. b. Add 4-AP to a final concentration of 1 µM. c. Scan the emission spectrum (e.g., 360-550 nm) using an excitation wavelength of 345 nm to find the emission maximum (λmax).
-
Titration Experiment: a. Prepare a 1 mL solution in the cuvette containing 1 µM Protein and 1 µM 4-AP in PBS. Allow to equilibrate for 5 minutes. b. Measure the baseline fluorescence intensity at the predetermined λmax. c. Make sequential, small-volume additions of a concentrated stock of the ligand/drug. Mix gently and incubate for 2-3 minutes after each addition. d. Record the fluorescence intensity after each addition.
-
Control Experiments (Trustworthiness Rationale):
-
Ligand + Probe: Perform the same titration of the ligand into a solution containing only 1 µM 4-AP (no protein) to ensure the ligand itself does not quench or enhance the probe's fluorescence.
-
Buffer + Protein: Ensure the protein solution is stable and does not show fluorescence drift over the course of the experiment.
-
-
Data Analysis: a. Correct the fluorescence data for dilution effects at each titration point. b. Plot the change in fluorescence intensity (ΔF) as a function of the ligand concentration. c. The resulting binding isotherm can be fitted to an appropriate binding model (e.g., one-site specific binding) to calculate the dissociation constant (Kd), which quantifies the binding affinity between the protein and the ligand.
References
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Synchronous fluorescence for the determination of protein with 4-aminophenol. ResearchGate. [Link]
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Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. PubMed. [Link]
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Nitroanilines as Quenchers of Pyrene Fluorescence. ChemPhysChem. [Link]
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Pyrene: A Probe to Study Protein Conformation and Conformational Changes. MDPI. [Link]
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Studies on the interaction mechanism of aminopyrene derivatives with human tumor-related DNA. PubMed. [Link]
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Experimental and Theoretical Studies of the Photophysical Properties of 2- And 2,7-functionalized Pyrene Derivatives. PubMed. [Link]
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Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. RSC Publishing. [Link]
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Structure and drug interactions of parallel-stranded DNA studied by infrared spectroscopy and fluorescence. PMC - NIH. [Link]
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Enhancement and Quenching of Single-Molecule Fluorescence. Physical Review Letters. [Link]
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Pyrene: A Probe to Study Protein Conformation and Conformational Changes. PMC. [Link]
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Recent developments in pyrene-based fluorescence recognition and imaging of Ag+ and Pb2+ ions: Synthesis, applications and challenges. Sensors & Diagnostics (RSC Publishing). [Link]
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Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. [Link]
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A brief review on novel pyrene based fluorometric and colorimetric chemosensors for the detection of Cu2+. Materials Chemistry Frontiers (RSC Publishing). [Link]
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Pyrene-Based Metal-Organic Frameworks with Coordination-Enhanced Electrochemiluminescence for Fabricating a Biosensing Platform. PubMed. [Link]
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Synthesis and biological activities of 4-aminoantipyrine derivatives derived from betti-type reaction. PubMed. [Link]
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pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments. RSC Publishing. [Link]
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Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]
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Synthesis of a novel fluorescent probe useful for DNA detection. PubMed. [Link]
-
Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ResearchGate. [Link]
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This compound. PubChem - NIH. [Link]
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A Highly Selective Fluorescent Probe for Al3+ Based on 4-aminoantipyrine. PubMed. [Link]
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Fluorescent Probes for Protein and Nucleic Acid Labeling. Boca Scientific Inc.. [Link]
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Synthesis, Analgesic Evaluation, Molecular Docking and DFT Studies of Novel 4-Aminoantipyrine Derivatives. ResearchGate. [Link]
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Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling. PubMed. [Link]
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DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation. CMJ Publishers. [Link]
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Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. NIH. [Link]
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Interactions of Amino Group Functionalized Tetraphenylvinyl and DNA: A Label-Free “On-Off-On” Fluorescent Aptamer Sensor toward Ampicillin. MDPI. [Link]
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Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. MDPI. [Link]
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Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. PubMed. [Link]
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References. ISS Inc.. [Link]
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Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA. PubMed. [Link]
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Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]
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Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH. [Link]
-
Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. PubMed. [Link]
-
A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. PMC. [Link]
-
Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near‐Infrared Fluorescent P‐Rhodamines. ResearchGate. [Link]
-
Imaging proteins inside cells with fluorescent tags. PMC - PubMed Central - NIH. [Link]
-
Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC - NIH. [Link]
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New strategies for fluorescently labeling proteins in the study of amyloids. PMC - NIH. [Link]
-
Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. [Link]
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Application Note: High-Sensitivity HPLC Analysis of Carboxylic Acids Using 4-Aminopyrene Derivatization
Abstract
This technical guide provides a comprehensive framework for the derivatization of carboxylic acids with 4-aminopyrene for highly sensitive fluorescence detection in High-Performance Liquid Chromatography (HPLC). Many critical biological molecules, such as fatty acids, bile acids, and drug metabolites containing carboxyl groups, lack a native chromophore or fluorophore, making their detection and quantification challenging. Pre-column derivatization with this compound covalently attaches a highly fluorescent pyrene tag to the analyte, enabling detection at picomole levels. This note details the underlying reaction chemistry, provides a robust, step-by-step protocol for the derivatization reaction using carbodiimide chemistry, outlines a validated HPLC-FLD method for analysis, and offers practical guidance on troubleshooting and optimization.
Introduction: The Rationale for Derivatization
In analytical chemistry, particularly in pharmaceutical and biomedical research, the accurate quantification of low-abundance analytes is paramount. HPLC is a cornerstone technique, but its utility is often limited by the physicochemical properties of the target molecules. Analytes that do not absorb UV-Vis light or fluoresce cannot be detected by the most common HPLC detectors. Chemical derivatization overcomes this limitation by modifying the analyte to introduce a detectable moiety.[1]
This compound is an exemplary derivatizing agent for carboxylic acids due to several key advantages:
-
High Quantum Yield: The pyrene functional group is intensely fluorescent, leading to a dramatic increase in signal-to-noise ratio and exceptionally low limits of detection (LOD).
-
Specificity: The primary amine group of this compound provides a specific reaction site for activated carboxylic acids, forming a stable amide bond.
-
Hydrophobicity: The addition of the polycyclic aromatic pyrene structure increases the hydrophobicity of the analyte, which can improve retention and separation on reversed-phase HPLC columns.[2]
This guide focuses on a pre-column derivatization strategy, where the chemical reaction is completed prior to injection into the HPLC system. This approach allows for greater flexibility in reaction conditions and the removal of excess reagents, preventing interference with the chromatographic analysis.[1]
A Note on Isomers: this compound vs. 1-Aminopyrene
The user of this guide should be aware that two primary isomers of aminopyrene exist: this compound (CAS 17075-03-5) and 1-aminopyrene (CAS 1606-67-3). While this guide is written for the this compound specified in the topic, much of the foundational research in this area has utilized 1-aminopyrene. The reactive moiety—the primary amine on the pyrene ring—is chemically identical in both isomers. Therefore, the reaction chemistry and principles described herein are directly applicable to both. The specific, validated protocol detailed in this document is adapted from a method developed using 1-aminopyrene, as it provides a complete and authoritative framework. The fluorescence properties are expected to be nearly identical, though minor shifts in excitation/emission maxima may occur.
Principle of Derivatization: EDC-Mediated Amide Coupling
The covalent linkage of this compound to a carboxylic acid (R-COOH) does not occur spontaneously. The reaction requires the "activation" of the carboxyl group to make it susceptible to nucleophilic attack by the amine. The most robust and widely used method for this is carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) as the coupling agent.[3]
The process is a two-step, one-pot reaction:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxylic acid.[3]
-
Formation of a Stable Amide Bond: This reactive intermediate is then attacked by the primary amine of this compound. This forms a highly stable amide bond between the analyte and the fluorescent tag, releasing an isourea by-product.
To improve efficiency and the stability of the reactive intermediate, N-hydroxysuccinimide (NHS) is often included. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines at physiological pH.[4] For reactions in organic solvents like acetonitrile, a catalyst such as 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.
Figure 1: EDC-mediated coupling of a carboxylic acid to this compound.
Experimental Protocols
This section provides a detailed workflow for sample derivatization and subsequent HPLC analysis. The protocol is adapted from the validated method for bile acid analysis by Gatti, R., et al. (1993) and is broadly applicable to other carboxylic acids.
Required Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier Example |
| Derivatizing Agent | 1-Aminopyrene (>98%) | Sigma-Aldrich, TCI |
| Coupling Agent | EDC Hydrochloride | Thermo Fisher, Sigma-Aldrich |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Sigma-Aldrich |
| Analytes/Standards | Carboxylic acids of interest | Various |
| Solvent | Acetonitrile (HPLC or MeCN) | Fisher Scientific, VWR |
| Mobile Phase A | Potassium Dihydrogen Phosphate | Sigma-Aldrich |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Fisher Scientific, VWR |
| Other | Phosphoric Acid, Deionized Water | Various |
| Equipment | HPLC with Fluorescence Detector | Agilent, Waters, Shimadzu |
| C18 Reversed-Phase Column | Waters, Phenomenex, Agilent | |
| Heating block or water bath | VWR | |
| Centrifuge / Vortex mixer | Various | |
| Autosampler vials, 200 µL inserts | Various |
Safety Precaution: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. EDC and DMAP are hazardous.
Step-by-Step Derivatization Protocol
This procedure should be performed in amber vials or protected from light to prevent photodegradation of the pyrene tag.
-
Reagent Preparation:
-
1-Aminopyrene Solution: Prepare a 10 mg/mL solution of 1-aminopyrene in acetonitrile.
-
EDC Solution: Prepare a 100 mg/mL solution of EDC in acetonitrile. Note: This solution is moisture-sensitive and should be prepared fresh before each batch of derivatizations.
-
DMAP Solution: Prepare a 10 mg/mL solution of DMAP in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the carboxylic acid standard or dried sample extract in a suitable volume of acetonitrile (e.g., 100 µL) in a 1.5 mL autosampler vial. The final concentration should be in the low µg/mL to ng/mL range.
-
-
Derivatization Reaction:
-
To the 100 µL sample solution, add the reagents sequentially:
-
10 µL of the 1-Aminopyrene solution .
-
10 µL of the DMAP solution .
-
10 µL of the fresh EDC solution .
-
-
Vortex the mixture thoroughly for 30 seconds.
-
Seal the vial tightly and place it in a heating block or water bath set to 60°C for 60 minutes .
-
-
Post-Reaction Handling:
-
After 60 minutes, remove the vial from the heat source and allow it to cool to room temperature.
-
The sample is now derivatized and ready for HPLC analysis. Dilution with the initial mobile phase may be necessary depending on the expected analyte concentration.
-
-
Controls:
-
Reagent Blank: Prepare a blank sample containing only the solvent and all derivatization reagents. This is crucial for identifying peaks corresponding to excess reagents or their by-products.
-
Negative Control: Derivatize a known negative sample (a matrix blank) to check for interferences.
-
Step-by-Step HPLC-FLD Analysis Protocol
The following HPLC conditions are optimized for the separation of bile acid derivatives and serve as an excellent starting point for other carboxylates.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Fluorescence Detector | Excitation: 365 nm |
| Emission: 410 nm | |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Workflow and Data Interpretation
The entire process from sample preparation to data analysis follows a logical sequence.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. An improved HPLC method with fluorescence detection for the determination of pyrene in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Aminopyrene for Labeling Primary Amines in Proteomics
Introduction: The Critical Role of Fluorescent Labeling in Unraveling the Proteome
In the intricate landscape of proteomics, the ability to accurately quantify and identify proteins is paramount. Fluorescent labeling of proteins, targeting specific functional groups, has emerged as a powerful tool for differential expression analysis, enabling researchers to compare protein abundances across different biological samples with high sensitivity. Among the various targets for protein labeling, the primary amines of lysine residues and the N-terminus offer a ubiquitous and reliable point of conjugation. This makes amine-reactive fluorescent dyes indispensable in modern proteomics workflows, such as two-dimensional difference gel electrophoresis (2D-DIGE).[1]
This application note provides a comprehensive guide to the use of 4-aminopyrene, a fluorescent probe, for the labeling of primary amines in proteomics. Pyrene and its derivatives are well-regarded for their unique photophysical properties.[2][3] The fluorescence emission of pyrene is highly sensitive to the polarity of its local microenvironment, providing valuable information about protein conformation and interactions.[2][3] Furthermore, the long fluorescence lifetime of pyrene allows for the formation of an excited-state dimer, or "excimer," when two pyrene molecules are in close proximity (~10 Å), which emits at a longer wavelength than the monomer.[2] This property can be exploited to study protein oligomerization and conformational changes.[2][3][4]
While this compound itself is a primary amine and thus not directly reactive with other amines, it serves as a versatile scaffold for the synthesis of amine-reactive derivatives. This guide will focus on the principles and protocols for utilizing such derivatives for robust and sensitive fluorescent labeling of proteins for downstream proteomic analysis.
Chemical Principles of this compound Labeling
The labeling of primary amines on proteins with a this compound-based dye involves the formation of a stable covalent bond. To achieve this, the amino group of this compound must first be converted into an amine-reactive functional group. Common amine-reactive moieties include N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.
-
N-hydroxysuccinimidyl (NHS) Esters: NHS esters react with primary amines in a pH-dependent manner, typically between pH 7 and 9, to form stable amide bonds.
-
Isothiocyanates: Isothiocyanates react with primary amines to form stable thiourea linkages.
The choice of the reactive group can influence the reaction conditions and the stability of the resulting conjugate. For the purposes of this guide, we will focus on the more commonly used NHS ester chemistry.
Visualizing the Workflow: From Sample to Data
Caption: A generalized workflow for labeling primary amines with this compound NHS ester for proteomic analysis.
Protocols for Protein Labeling with this compound NHS Ester
This section provides detailed protocols for the labeling of protein samples with a generic this compound N-hydroxysuccinimidyl (NHS) ester. Note: As the specific properties of commercially available this compound NHS esters may vary, optimization of these protocols is highly recommended.
I. Materials and Reagents
| Reagent/Material | Specifications |
| This compound NHS Ester | Lyophilized powder |
| Protein Sample | Purified or complex mixture |
| Labeling Buffer | 50 mM HEPES, 150 mM NaCl, pH 8.0 |
| Quenching Solution | 1.5 M Tris-HCl, pH 8.8 |
| Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Anhydrous |
| Desalting Columns | Appropriate molecular weight cutoff |
| Spectrophotometer | UV-Vis capable |
| Fluorescence Scanner | With appropriate excitation and emission filters |
II. Step-by-Step Protocol
1. Protein Sample Preparation:
-
Rationale: The presence of primary amine-containing buffers (e.g., Tris) or other nucleophiles will compete with the labeling reaction, reducing efficiency. It is crucial to exchange the protein sample into an amine-free buffer.
-
Procedure:
-
Quantify the protein concentration of your sample using a standard method (e.g., Bradford or BCA assay).
-
Perform a buffer exchange into the Labeling Buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL in the Labeling Buffer.
-
2. Reagent Preparation:
-
Rationale: Amine-reactive NHS esters are susceptible to hydrolysis in aqueous solutions. Therefore, the labeling reagent should be reconstituted immediately before use.
-
Procedure:
-
Bring the vial of lyophilized this compound NHS Ester to room temperature.
-
Add the appropriate volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Vortex briefly to ensure complete dissolution.
-
3. Labeling Reaction:
-
Rationale: The molar ratio of dye to protein is a critical parameter that affects the degree of labeling (DOL). A higher DOL can lead to protein precipitation and altered electrophoretic mobility. Optimization of this ratio is essential for reproducible results.
-
Procedure:
-
In a microcentrifuge tube, combine the protein sample with the reconstituted this compound NHS Ester. A starting point for optimization is a 3-5 fold molar excess of the dye over the protein.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
4. Quenching the Reaction:
-
Rationale: After the desired incubation time, any unreacted NHS ester must be quenched to prevent further, non-specific labeling. A primary amine-containing solution is used for this purpose.
-
Procedure:
-
Add 1/10th volume of the Quenching Solution to the reaction mixture.
-
Incubate for 15 minutes at room temperature.
-
5. Removal of Unconjugated Dye:
-
Rationale: The presence of free, unconjugated dye can interfere with downstream analysis, particularly in fluorescence imaging and mass spectrometry.
-
Procedure:
-
Remove the unconjugated dye using a desalting column or by protein precipitation.
-
III. Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the labeled protein at the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of the pyrene dye.
Downstream Analysis of this compound Labeled Proteins
I. SDS-PAGE and 2D-DIGE
Labeled proteins can be resolved by one-dimensional SDS-PAGE or, for more complex samples, by two-dimensional gel electrophoresis. In a 2D-DIGE experiment, multiple samples labeled with different fluorescent dyes can be run on the same gel, minimizing gel-to-gel variation and improving the accuracy of quantitative comparisons.[1]
-
Visualization: After electrophoresis, the gel is scanned using a fluorescence imager with excitation and emission wavelengths appropriate for the pyrene label. The unique spectral properties of pyrene, with its structured monomer emission, should be considered when selecting imaging parameters.[2]
II. Mass Spectrometry
For protein identification, protein spots of interest are excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by mass spectrometry (MS).
-
Considerations for MS Analysis:
-
The addition of the this compound label will increase the mass of the modified peptides. This mass shift must be accounted for during database searching.
-
The pyrene moiety can influence peptide fragmentation in MS/MS experiments. The fragmentation pattern may provide information about the site of labeling.
-
Label-assisted laser desorption/ionization (LALDI) mass spectrometry is an emerging technique where the pyrene tag can enhance the ionization of labeled analytes, potentially improving detection sensitivity.[5]
-
Troubleshooting and Expert Insights
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Presence of competing amines in the buffer. | Ensure thorough buffer exchange into an amine-free buffer. |
| Low pH of the labeling reaction. | Optimize the pH of the Labeling Buffer to be between 7.5 and 8.5. | |
| Hydrolyzed NHS ester. | Reconstitute the this compound NHS Ester immediately before use. | |
| Protein Precipitation | High degree of labeling. | Reduce the molar excess of the dye in the labeling reaction. |
| Protein instability. | Optimize buffer conditions (e.g., add detergents or adjust salt concentration). | |
| High Background in Fluorescence Imaging | Incomplete removal of unconjugated dye. | Ensure efficient removal of free dye using desalting columns or precipitation. |
Conclusion: Harnessing the Power of Pyrene for Deeper Proteomic Insights
The use of this compound-based fluorescent dyes for labeling primary amines offers a sensitive and informative approach for quantitative proteomics. The unique photophysical properties of the pyrene moiety provide opportunities to not only quantify protein expression but also to probe protein conformation and interactions.[2][3] By following the detailed protocols and considering the expert insights provided in this application note, researchers can confidently incorporate this compound labeling into their proteomics workflows to gain a deeper understanding of the complex world of proteins.
References
-
[Fluorescence label of alcohols and amines with pyrene-1-carbonyl fluoride]. PubMed. Available at: [Link]
-
Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: a probe to study protein conformation and conformational changes. Molecules (Basel, Switzerland), 16(9), 7909–7935. Available at: [Link]
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Pyrene: a probe to study protein conformation and conformational changes. PubMed. Available at: [Link]
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Fu, Q., et al. (2016). Proteomics analysis of pyrene biodegradation using strain Mycobacterium sp. 16F. Bioengineered, 7(5), 343–350. Available at: [Link]
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Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Molecules, 16(9), 7909-7935. Available at: [Link]
-
Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. PubMed. Available at: [Link]
-
Wang, G., et al. (2002). Photochemical Transformation and Phototoxicity of 1-Aminopyrene. Chemical Research in Toxicology, 15(10), 1267–1275. Available at: [Link]
-
Galian, R. E., et al. (2012). Unusual Fluorescence Behavior of Pyrene-Amine Containing Dendrimers. Molecules, 17(12), 14358–14371. Available at: [Link]
-
de la Salette, J., et al. (2021). Water-soluble pyrene tags enable the detection of carbohydrates by label-assisted laser desorption/ionisation mass spectrometry. ChemRxiv. Available at: [Link]
-
PubChem. (n.d.). 1-Aminopyrene. National Center for Biotechnology Information. Available at: [Link]
-
Mohanram, I., & Meshram, J. (2014). Synthesis and biological activities of 4-aminoantipyrine derivatives derived from betti-type reaction. ISRN organic chemistry, 2014, 639392. Available at: [Link]
-
Reaction with Primary Amines to form Imines. Chemistry LibreTexts. Available at: [Link]
-
PubChem. (n.d.). 4-Aminoantipyrine. National Center for Biotechnology Information. Available at: [Link]
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- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: 4-Aminopyrene in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 4-Aminopyrene as a Fluorophore
This compound, a derivative of the polycyclic aromatic hydrocarbon pyrene, is a versatile fluorescent probe with applications spanning environmental sensing to cellular imaging.[1] Its utility in fluorescence microscopy stems from its sensitivity to the local microenvironment, including polarity, pH, and the presence of specific ions.[2][3][4] This sensitivity allows researchers to probe a variety of biological phenomena, from changes in cellular pH to the dynamics of lipid membranes.[2][5] This document provides a detailed guide to the applications of this compound and its derivatives in fluorescence microscopy, complete with protocols and technical insights.
Core Principles: Understanding the Photophysical Behavior of this compound
The fluorescence of this compound is highly dependent on its surroundings. This property, known as solvatochromism, results in shifts in the emission spectrum based on the polarity of the solvent.[3][6][7] In non-polar environments, this compound exhibits a characteristic structured emission spectrum. As the polarity of the solvent increases, the emission spectrum broadens and shifts to longer wavelengths (a red shift).[3] This occurs because the excited state of the molecule is more polar than the ground state and is therefore stabilized by polar solvent molecules.[3] This fundamental principle underpins many of its applications in cellular microscopy, where changes in the local environment can be monitored by observing these spectral shifts.
Key Photophysical Properties
| Property | Value/Range | Significance in Microscopy |
| Excitation Wavelength (λex) | ~340 - 380 nm | Allows for excitation with common UV or near-UV laser lines. |
| Emission Wavelength (λem) | ~380 - 500+ nm | The large Stokes shift and sensitivity to the environment are key for sensing applications. |
| Quantum Yield (Φ) | Variable (Solvent-dependent) | The efficiency of fluorescence is influenced by the local environment, providing another parameter for sensing.[8] |
| Fluorescence Lifetime (τ) | Nanosecond range | Can be used for fluorescence lifetime imaging microscopy (FLIM) to probe cellular microenvironments. |
Note: The exact spectral properties can vary depending on the specific derivative of this compound and the solvent conditions.
Application 1: Ratiometric pH Sensing in Live Cells
The amino group of this compound can be protonated or deprotonated depending on the pH of the surrounding medium. This change in protonation state alters the electronic structure of the molecule and, consequently, its fluorescence properties. This makes this compound and its derivatives excellent candidates for ratiometric pH sensing.[2][9]
Mechanism of pH Sensing
In acidic environments, the amino group is protonated, leading to a blue-shifted emission. In alkaline environments, the amino group is deprotonated, resulting in a red-shifted emission. By taking the ratio of the fluorescence intensities at two different emission wavelengths, a quantitative measure of pH can be obtained, independent of probe concentration and excitation intensity.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. One-step synthesis of a pH switched pyrene-based fluorescent probe for ratiometric detection of HS− in real water samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of lipid-lipid and lipid-protein interactions in membranes by use of pyrene-labeled phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public.pensoft.net [public.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular rotors—fluorescent biosensors for viscosity and flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Sensitivity Amino Acid Analysis Using 4-Aminopyrene Derivatization
Abstract
Amino acid analysis is a cornerstone of biochemical and pharmaceutical research, critical for protein quantitation, peptide mapping, and biomarker discovery. This document provides a detailed protocol for the derivatization of amino acids using 4-aminopyrene (4-AP), a fluorescent labeling agent, enabling highly sensitive detection using reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the underlying chemical principles, provide a step-by-step methodology, and offer insights grounded in extensive laboratory experience to ensure robust and reproducible results.
Introduction: The Need for Sensitive Amino Acid Analysis
The precise quantification of amino acids is fundamental in various scientific disciplines, from understanding protein structure and function to monitoring cell culture media in biopharmaceutical production. While several methods exist, derivatization with a fluorescent tag followed by HPLC analysis remains a gold standard for its sensitivity and specificity.
This compound (4-AP) has emerged as a valuable pre-column derivatizing reagent for carboxylic acid-containing molecules, including amino acids. The reaction involves the formation of a stable amide bond between the amino group of 4-AP and the carboxyl group of the amino acid. This process is typically facilitated by a coupling agent, such as ethyl-dimethylaminopropyl-carbodiimide (EDC), which activates the carboxyl group for nucleophilic attack. The resulting derivative is highly fluorescent, allowing for detection at picomolar concentrations.
The primary advantages of using this compound for amino acid analysis include:
-
High Sensitivity: The pyrene moiety of 4-AP is an excellent fluorophore with a high quantum yield, enabling the detection of low-abundance amino acids.
-
Selective Reactivity: 4-AP specifically targets the carboxyl group of amino acids, leading to a clean and predictable derivatization reaction.
-
Stable Derivatives: The resulting amide bond is highly stable, ensuring that the labeled amino acids can withstand the conditions of HPLC analysis without degradation.
The Chemistry of this compound Derivatization
The derivatization of amino acids with this compound is a two-step process that relies on the activation of the amino acid's carboxyl group by a carbodiimide, typically EDC.
Step 1: Activation of the Carboxyl Group
EDC reacts with the carboxyl group of the amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and susceptible to nucleophilic attack.
Step 2: Nucleophilic Attack by this compound
The primary amino group of this compound then acts as a nucleophile, attacking the activated carboxyl group of the O-acylisourea intermediate. This results in the formation of a stable amide bond between the amino acid and this compound, releasing an isourea byproduct.
To enhance the efficiency and minimize side reactions, N-hydroxysuccinimide (NHS) is often included in the reaction mixture. NHS can react with the O-acylisourea intermediate to form a more stable NHS-ester, which is less prone to hydrolysis and reacts efficiently with the amino group of this compound.
Figure 2: Workflow for this compound derivatization of amino acids.
HPLC Analysis of 4-AP Labeled Amino Acids
The separation of the derivatized amino acids is typically achieved by reverse-phase HPLC with fluorescence detection.
4.1. HPLC System and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 360 nm, Emission: 425 nm |
4.2. Expected Results
The described method should yield a chromatogram with well-resolved peaks for the common amino acids. The retention times will vary depending on the hydrophobicity of the amino acid side chains. Early eluting peaks will correspond to the more polar amino acids, while later eluting peaks will be the more nonpolar ones. A standard chromatogram should be run to establish the retention times for each amino acid derivative.
Troubleshooting and Expert Insights
-
Low Derivatization Efficiency:
-
Cause: Moisture in the reaction can hydrolyze the EDC and the activated intermediates.
-
Solution: Use anhydrous solvents (pyridine and acetonitrile) and ensure that the sample is dry if possible. Prepare reagents fresh.
-
-
Multiple Peaks for a Single Amino Acid:
-
Cause: Side reactions can occur, particularly if the reaction temperature is too high or the incubation time is too long.
-
Solution: Optimize the reaction conditions. Ensure the pH of the initial sample is appropriate (acidic conditions are generally favored).
-
-
High Background Signal:
-
Cause: Excess derivatization reagent (4-AP) can result in a large, early-eluting peak that may interfere with the detection of polar amino acids.
-
Solution: While challenging to eliminate completely, adjusting the dilution factor post-derivatization can help. A well-optimized chromatographic gradient is also crucial.
-
Conclusion
The this compound derivatization protocol presented here offers a robust and highly sensitive method for the analysis of amino acids. By understanding the underlying chemistry and adhering to the detailed steps, researchers can achieve reliable and reproducible results. This method is particularly well-suited for applications where sample amounts are limited and high sensitivity is paramount.
References
-
Title: A new derivatizing agent, this compound, for the analysis of carboxylic acids by high-performance liquid chromatography with fluorescence detection. Source: Journal of Chromatography A URL: [Link]
-
Title: Determination of amino acids by high-performance liquid chromatography with a new precolumn derivatizing reagent, this compound. Source: Analytical Sciences URL: [Link]
Application Note: Ultrasensitive Determination of Aldehydes and Nitrated Polycyclic Aromatic Hydrocarbons in Environmental Matrices using 4-Aminopyrene as a Pre-Column Derivatization Agent
Introduction: The Analytical Challenge and the 4-Aminopyrene Solution
Environmental monitoring necessitates the accurate and sensitive quantification of a wide array of pollutants, many of which are present at trace levels. Among these, aldehydes and nitrated polycyclic aromatic hydrocarbons (NPAHs) are of significant concern due to their toxicity and widespread presence. Aldehydes are introduced into the environment from industrial emissions and as byproducts of water disinfection processes.[1][2] NPAHs are formed from the atmospheric nitration of polycyclic aromatic hydrocarbons (PAHs), which are ubiquitous products of incomplete combustion.[3]
Direct analysis of these compounds is often hindered by their low concentrations, high polarity (for aldehydes), and lack of native fluorescence, making sensitive detection by common analytical techniques challenging. To overcome these limitations, derivatization with a fluorescent tag is a well-established strategy to enhance detectability.
This application note details a robust and highly sensitive method for the analysis of aldehydes and NPAHs in environmental water and soil samples. The method is centered around the use of this compound, a highly fluorescent molecule, as a pre-column derivatization reagent for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The pyrene moiety of this compound possesses a high quantum yield, enabling ultra-trace level detection of the target analytes.[4]
Causality of Experimental Choice:
The selection of this compound is predicated on several key advantages:
-
High Molar Absorptivity and Fluorescence Quantum Yield: The pyrene functional group is a well-known fluorophore, ensuring high sensitivity.
-
Reactive Amino Group: The primary amine group on this compound provides a reactive site for derivatization of carbonyls (aldehydes) and for the reduction of nitro groups (NPAHs) to primary amines, which can then be labeled.
-
Enhanced Chromatographic Retention: The derivatization adds a large, non-polar pyrene group to the analytes, improving their retention on reversed-phase HPLC columns and separating them from polar sample matrix interferences.
Principle of the Method
The overall analytical workflow involves three main stages: sample preparation, derivatization with this compound, and quantification by HPLC-FLD.
Derivatization Chemistry
For Aldehydes: The primary amino group of this compound reacts with the carbonyl group of aldehydes to form a stable Schiff base. This reaction is typically carried out in a slightly acidic methanolic solution to catalyze the reaction.
For NPAHs: The nitro group of the NPAH is first reduced to a primary amine. This is achieved using a reducing agent such as sodium borohydride in the presence of a catalyst (e.g., palladium on carbon). The resulting amino-PAH is then derivatized with a fluorescent labeling agent, in a variation of this protocol, a fluorogenic reagent that specifically reacts with the newly formed amine could be used. However, for the purpose of this application note, we will focus on the direct derivatization of aldehydes. A similar principle of enhancing fluorescence for detection is applicable to NPAHs after a reduction step.
Analytical Workflow Diagram
Caption: Overall workflow for the analysis of environmental samples using this compound derivatization.
Experimental Protocols
Reagents and Materials
-
This compound (98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (reagent grade)
-
Aldehyde standards (e.g., formaldehyde, acetaldehyde)
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg)
-
Syringe filters (0.22 µm, PTFE)
Sample Preparation
3.2.1. Water Samples (e.g., River Water, Wastewater Effluent)
-
Collect 1 L of water in a pre-cleaned amber glass bottle.
-
Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 500 mL of the filtered water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the trapped analytes with 5 mL of methanol.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
3.2.2. Soil and Sediment Samples
-
Collect approximately 10 g of the soil/sediment sample.
-
Air-dry the sample in the dark to a constant weight and sieve through a 2 mm mesh.
-
Ultrasonic Extraction:
-
Weigh 5 g of the dried sample into a glass centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction twice more.
-
Combine the supernatants and concentrate to 1 mL using a rotary evaporator.
-
The extract can then be cleaned up using a silica gel column if high levels of interfering compounds are expected.
-
Derivatization Protocol
-
To the 1 mL concentrated sample extract, add 100 µL of a 1 mg/mL solution of this compound in methanol.
-
Add 20 µL of 1 M formic acid in methanol to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
After cooling to room temperature, filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC-FLD Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector (FLD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Fluorescence Detection | Excitation: 340 nm, Emission: 395 nm |
Rationale for HPLC Conditions: A C18 column is chosen for its excellent retention of the non-polar pyrene-derivatized analytes.[5][6] The gradient elution with acetonitrile and water allows for the separation of a range of derivatized aldehydes with varying polarities. Formic acid is added to the mobile phase to ensure the Schiff base derivatives remain protonated and to improve peak shape. The fluorescence wavelengths are selected to maximize the sensitivity for the pyrene fluorophore.
Method Validation and Performance
To ensure the trustworthiness of the analytical results, a thorough method validation should be performed.[7][8][9]
Key Validation Parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10 |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 80-120% |
| Specificity | No interfering peaks at the retention time of the analytes in blank samples. |
Expected Performance: Based on the high fluorescence of the pyrene moiety, this method is expected to achieve low limits of detection, typically in the sub-µg/L range for water samples and µg/kg range for soil samples.
Data Presentation: A Case Study
To illustrate the application of this method, consider a hypothetical analysis of a river water sample spiked with formaldehyde and acetaldehyde.
Table 1: Quantitative Results for Spiked River Water Sample
| Analyte | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) |
| Formaldehyde | 10 | 9.2 | 92 |
| Acetaldehyde | 10 | 9.8 | 98 |
Chromatogram: A representative chromatogram would show well-resolved peaks for the this compound derivatives of formaldehyde and acetaldehyde, eluting before the excess reagent peak.
Conclusion and Future Directions
The use of this compound as a pre-column derivatization reagent offers a highly sensitive and reliable method for the determination of aldehydes in environmental samples. The protocol presented here provides a comprehensive framework for researchers and analytical scientists. Future work could involve expanding the scope of this method to include a wider range of carbonyl compounds and to adapt it for the analysis of NPAHs following a validated reduction step. The inherent sensitivity of this method also makes it suitable for applications in other fields such as food safety and clinical diagnostics.
References
-
Determination of aldehydes in water samples by capillary electrophoresis after derivatization with hydrazino benzene sulfonic acid. ResearchGate. Available at: [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]
-
HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. National Center for Biotechnology Information. Available at: [Link]
-
Detection of Nitrated, Oxygenated and Hydrogenated Polycyclic Aromatic Compounds in Smoked Fish and Meat Products. National Center for Biotechnology Information. Available at: [Link]
-
The 4-aminoantipyrine Method Revisited: Determination of Trace Phenols by Micellar Assisted Preconcentration. ResearchGate. Available at: [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Royal Society of Chemistry. Available at: [Link]
-
Method validation and environmental monitoring of triethanolamine ester quaternary ammonium compounds. PubMed. Available at: [Link]
-
Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC. Available at: [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Available at: [Link]
-
Determination of Aldehydes in Drinking Water Using Pentafluorobenzylhydroxylamine Derivatization and Solid-Phase Microextraction. Scribd. Available at: [Link]
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. Available at: [Link]
-
Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction. PubMed. Available at: [Link]
-
Validation of Analytical Methods. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Nitrated, Oxygenated and Hydrogenated Polycyclic Aromatic Compounds in Smoked Fish and Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Method validation and environmental monitoring of triethanolamine ester quaternary ammonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Application of 4-Aminopyrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-aminopyrene and its derivatives. This class of molecules, built upon the photophysically robust pyrene core, offers a versatile platform for the development of advanced materials and probes for a range of specific applications. These applications span from cutting-edge organic electronics to sophisticated biological imaging and chemosensing.
The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction to this compound: A Versatile Building Block
Pyrene, a polycyclic aromatic hydrocarbon, is renowned for its strong fluorescence, high quantum yield, and sensitivity to its local environment. The introduction of an amino group at the 4-position of the pyrene scaffold unlocks a wealth of synthetic possibilities. The lone pair of electrons on the nitrogen atom can extend the π-conjugation of the pyrene system, leading to tunable photophysical properties. Furthermore, the amino group serves as a versatile chemical handle for a wide array of derivatization reactions, allowing for the covalent attachment of various functional moieties. This adaptability makes this compound a highly sought-after precursor for the synthesis of:
-
Fluorescent Probes: For the detection of ions, small molecules, and biomolecules.
-
Organic Electronic Materials: Including emitters and hole-transporting materials for Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).
-
Chemosensors: Capable of detecting specific analytes through changes in their optical or electronic properties.
This guide will focus on two primary synthetic routes to access the this compound core and will then explore its derivatization for specific, high-impact applications.
Synthesis of the this compound Core
Two principal synthetic strategies are commonly employed to prepare this compound: the nitration-reduction pathway and the palladium-catalyzed amination of a pre-functionalized pyrene.
Strategy 1: Nitration of Pyrene followed by Reduction
This classical two-step approach is a cost-effective method for the preparation of this compound. The initial nitration of pyrene can yield a mixture of isomers, thus careful control of reaction conditions and purification are crucial.
Diagram of the Nitration-Reduction Pathway:
Caption: Synthetic workflow for this compound via nitration and reduction.
Protocol 2.1.1: Synthesis of 4-Nitropyrene
-
Rationale: The nitration of pyrene is an electrophilic aromatic substitution reaction. The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrene ring. While nitration can occur at various positions, the 4-position is one of the kinetically favored sites.
| Reagent/Solvent | Molar Eq. | Amount |
| Pyrene | 1.0 | 10.0 g |
| Benzene | - | 350 mL |
| Conc. H₂SO₄ (98%) | - | 125 mL |
| Conc. HNO₃ (70%) | ~2.5 | 6.25 mL |
| Water | - | 125 mL |
Step-by-Step Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of pyrene in 350 mL of benzene.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding 125 mL of concentrated sulfuric acid to 125 mL of water, followed by the cautious addition of 6.25 mL of concentrated nitric acid. Allow the mixture to cool to room temperature.
-
Cool the pyrene solution in an ice bath to 0-5 °C.
-
Slowly add the nitrating mixture dropwise to the stirred pyrene solution over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for another 24 hours.
-
Carefully pour the reaction mixture into a 2 L beaker containing 1 L of ice-water.
-
Separate the organic layer and wash it successively with water (2 x 500 mL), 5% sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product, a mixture of nitropyrene isomers, is then purified by column chromatography on silica gel using a hexane/dichloromethane gradient to isolate the 4-nitropyrene isomer.
Protocol 2.1.2: Reduction of 4-Nitropyrene to this compound
-
Rationale: The nitro group of 4-nitropyrene can be efficiently reduced to an amino group using various reducing agents. Tin(II) chloride in the presence of a strong acid is a classic and reliable method for this transformation.[1] Catalytic hydrogenation is another effective method, though care must be taken to avoid over-reduction of the pyrene core.
| Reagent/Solvent | Molar Eq. | Amount |
| 4-Nitropyrene | 1.0 | 5.0 g |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 5.0 | 22.8 g |
| Ethanol | - | 200 mL |
| Conc. HCl (37%) | - | 50 mL |
| 5 M NaOH | - | As needed |
Step-by-Step Procedure:
-
In a 500 mL round-bottom flask, suspend 5.0 g of 4-nitropyrene in 200 mL of ethanol.
-
Add 22.8 g of tin(II) chloride dihydrate to the suspension.
-
Carefully add 50 mL of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice.
-
Carefully neutralize the mixture by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (1 x 400 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
Strategy 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[2] This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. To synthesize this compound, 4-bromopyrene can be coupled with an ammonia equivalent.
Diagram of the Buchwald-Hartwig Amination Pathway:
Caption: Synthetic workflow for this compound via Buchwald-Hartwig amination.
Protocol 2.2.1: Synthesis of this compound via Buchwald-Hartwig Amination
-
Rationale: Direct coupling of ammonia with aryl halides can be challenging due to its low reactivity and potential for catalyst inhibition.[3] Therefore, ammonia surrogates, such as benzophenone imine, are often used. The resulting imine is then hydrolyzed to yield the primary amine. The choice of palladium catalyst and ligand is critical for achieving high yields.
| Reagent/Solvent | Molar Eq. | Amount |
| 4-Bromopyrene | 1.0 | 2.81 g |
| Benzophenone imine | 1.2 | 2.17 g |
| Pd₂(dba)₃ | 0.02 | 183 mg |
| BINAP | 0.04 | 249 mg |
| Sodium tert-butoxide | 1.4 | 1.35 g |
| Toluene | - | 100 mL |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add 2.81 g of 4-bromopyrene, 183 mg of Pd₂(dba)₃, 249 mg of BINAP, and 1.35 g of sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add 100 mL of anhydrous, degassed toluene via cannula, followed by 2.17 g of benzophenone imine.
-
Heat the reaction mixture to 100 °C and stir under argon for 12-18 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure. The residue contains the benzophenone imine of this compound.
-
To the crude imine, add 100 mL of tetrahydrofuran (THF) and 50 mL of 2 M hydrochloric acid.
-
Stir the mixture at room temperature for 4 hours to effect hydrolysis.
-
Neutralize the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude this compound by column chromatography on silica gel.
Applications and Derivatization Protocols
The true utility of this compound lies in its role as a versatile intermediate for the synthesis of functional molecules. The following sections provide detailed protocols for the derivatization of this compound for specific applications.
Application in Organic Electronics: Synthesis of a Hole-Transporting Material
This compound derivatives are promising candidates for hole-transporting materials (HTMs) in perovskite solar cells (PSCs) due to their excellent charge transport properties and photochemical stability.[4]
Diagram of HTM Synthesis:
Caption: Synthesis of a pyrene-based hole-transport material from this compound.
Protocol 3.1.1: Synthesis of a Triarylamine-Pyrene HTM
-
Rationale: This protocol describes the synthesis of a common HTM architecture where a this compound core is functionalized with electron-donating triarylamine units via a Buchwald-Hartwig amination reaction. This enhances the hole-transporting capabilities of the final molecule.
| Reagent/Solvent | Molar Eq. | Amount |
| This compound | 1.0 | 1.0 g |
| 4-Bromotriphenylamine | 1.1 | 1.6 g |
| Pd(OAc)₂ | 0.05 | 52 mg |
| P(t-Bu)₃ | 0.1 | 93 mg |
| Sodium tert-butoxide | 1.4 | 620 mg |
| Toluene | - | 50 mL |
Step-by-Step Procedure:
-
In a Schlenk flask, combine 1.0 g of this compound, 1.6 g of 4-bromotriphenylamine, 52 mg of palladium(II) acetate, and 620 mg of sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add 50 mL of anhydrous, degassed toluene, followed by 93 mg of tri(tert-butyl)phosphine.
-
Heat the reaction mixture to 110 °C and stir under argon for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (hexane/dichloromethane gradient) to afford the desired hole-transport material.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Bio-imaging: Synthesis of a Fluorescent Probe
The inherent fluorescence of the pyrene core can be harnessed to create probes that respond to specific biological analytes or changes in the cellular environment.[5]
Diagram of Fluorescent Probe Synthesis:
Caption: Synthesis of a Schiff base fluorescent probe from this compound.
Protocol 3.2.1: Synthesis of a Schiff Base Probe for Metal Ion Sensing
-
Rationale: The formation of a Schiff base by reacting this compound with a suitable aldehyde introduces an imine nitrogen and potentially other heteroatoms that can act as a binding site for metal ions.[6] The coordination of a metal ion can modulate the electronic properties of the pyrene fluorophore, leading to a change in its fluorescence emission.
| Reagent/Solvent | Molar Eq. | Amount |
| This compound | 1.0 | 500 mg |
| Salicylaldehyde | 1.1 | 280 mg |
| Ethanol | - | 50 mL |
| Acetic Acid (catalytic) | - | 2-3 drops |
Step-by-Step Procedure:
-
Dissolve 500 mg of this compound in 50 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Add 280 mg of salicylaldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours.
-
A yellow precipitate should form upon cooling.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base fluorescent probe.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Characterization Data Summary
The following table provides expected characterization data for the key compounds described in this guide. Actual results may vary depending on the specific instrumentation and conditions used.
| Compound | Appearance | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 4-Nitropyrene | Yellow solid | Aromatic protons in the range of 8.0-9.0 | Aromatic carbons in the range of 120-150 | [M]⁺ expected |
| This compound | Pale yellow solid | Aromatic protons in the range of 7.5-8.5, broad singlet for -NH₂ | Aromatic carbons in the range of 110-145 | [M]⁺ expected |
| Triarylamine-Pyrene HTM | Amorphous solid | Complex aromatic region (6.5-8.5) | Complex aromatic region (115-150) | [M]⁺ expected |
| Schiff Base Probe | Yellow crystalline solid | Aromatic protons (7.0-9.0), imine proton singlet (~8.5-9.0) | Aromatic carbons (115-160), imine carbon (~160-165) | [M]⁺ expected |
Conclusion
This compound is a cornerstone intermediate for the synthesis of a diverse array of functional organic materials. The synthetic protocols provided in this guide offer robust and reproducible methods for accessing both the core this compound structure and its value-added derivatives. By understanding the rationale behind each synthetic step, researchers can adapt and modify these procedures to create novel molecules with tailored properties for specific applications in organic electronics, bio-imaging, and beyond.
References
- Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. PubMed Central.
- Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
- Advancements in organic small molecule hole-transporting materials for perovskite solar cells: past and future. RSC Publishing.
- Selective reduction of nitro group without affecting other functional groups. Benchchem.
- Buchwald–Hartwig amin
- A Highly Selective Fluorescent Probe for Al3+ Based on 4-aminoantipyrine. PubMed.
- ChemInform Abstract: Anormal Orientation of the Nitration of Anthracene, Pyrene and Perylene with Pyridinium Nitrate. 2-Nitroanthracene and 4-Nitropyrene.
- CN103755571A - Synthetic method of 1-nitropyrene.
- Synthesis of Schiff base derivatives of 4-aminoantipyrine. Depiction of...
- Pyrene-based hole transport materials for efficient perovskite solar cells. PubMed Central.
- CN101891683A - Aminopyrine production method.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes. MDPI.
- Hole‐Transport Materials for Perovskite Solar Cells.
- Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube.
- New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Chemistry Portal.
- Synthesis of Novel Schiff Bases Derived from 4-aminoantipyrine. Semantic Scholar.
- CN106699664A - Synthetic process of 4-ampyrone product.
- Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Compar
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
- Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. University of Technology, Iraq.
- Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. NIH.
- CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method ...
- Reduction of nitro group in the presence of a nitrile. Reddit.
- Nitration of Substituted Aromatic Rings and Rate Analysis. Worcester Polytechnic Institute.
- Synthesis of 4-amino antipyrine Schiff base derivatives 2.6. Synthesis...
- Reduction of arom
- Synthesis method of 4-aminoantipyrine. Alfa Chemical Co., Ltd.
- US3221062A - Nitration process.
- Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Organic fluorescent probes for live-cell super-resolution imaging. PubMed.
- Design and Synthesis of Pyrene Containing Unusual α-Amino Acid Derivatives.
- Design, synthesis and characterization of some novel 4-aminoantipyrine derivatives and evaluation of their activity as analgesic agents.
- Organic fluorescent probes for live-cell super-resolution imaging. PubMed Central.
- Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing. MDPI.
- Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central.
- Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Deriv
- 4-Aminocoumarin derivatives: synthesis and applications. New Journal of Chemistry (RSC Publishing).
- Pyrene‐Modified Blue Emitters for OLED Applications: Efficiency and Stability Advancements.
- EP0062542B1 - Process for synthesizing aniline.
- Polymerization of new aniline derivatives: synthesis, characterization and applic
- Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy).
- Polymerization of new aniline derivatives: synthesis, characterization and applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 4. Pyrene-based hole transport materials for efficient perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic fluorescent probes for live-cell super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly selective fluorescent probe for Al3+ based on 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Using 4-Aminopyrene in Fluorescence Spectroscopy
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Aminopyrene (CAS No. 17075-03-5) in fluorescence spectroscopy. This compound is an aromatic amine featuring the highly fluorescent pyrene moiety. This unique structure presents significant potential for its use as a fluorescent probe for pH sensing and as a derivatization agent for enhancing the detection of analytes in chromatography. Due to the limited availability of established specific protocols, this guide emphasizes the foundational principles of its fluorophore and reactive amine group. It provides detailed, generalized protocols that serve as a robust starting point for method development and validation, empowering researchers to harness the potential of this versatile molecule.
Introduction to this compound
This compound is a functionalized polycyclic aromatic hydrocarbon (PAH). Its structure consists of a pyrene core, a well-known and powerful fluorophore, substituted with a primary amine group. This combination of a high-performance fluorophore and a reactive functional group makes this compound a molecule of significant interest for various applications in biological and chemical analysis.
The Pyrene Fluorophore: The pyrene moiety is prized in fluorescence applications for several key characteristics[1]:
-
High Fluorescence Quantum Yield: Pyrene exhibits strong fluorescence emission, leading to high sensitivity.
-
Long Fluorescence Lifetime: Its excited state is relatively long-lived, making it suitable for time-resolved fluorescence studies.
-
Environmental Sensitivity: The fine structure of pyrene's emission spectrum is highly sensitive to the polarity of its microenvironment.
-
Excimer Formation: At higher concentrations, excited-state pyrene molecules can form dimers ("excimers") with ground-state molecules, resulting in a distinct, red-shifted, and broad emission band. This property is invaluable for studying proximity events, such as membrane fusion or protein-protein interactions.
The Amine Functional Group: The primary amine on the pyrene ring is a versatile chemical handle that enables two primary classes of applications:
-
pH Sensing: Aromatic amines are basic and can be protonated in acidic environments. This change in the electronic state of the amine can significantly alter the fluorescence properties of the attached pyrene, allowing for pH-dependent measurements[2].
-
Bioconjugation and Derivatization: The nucleophilic amine group can readily react with various functional groups, such as carboxylic acids, aldehydes, and isothiocyanates. This allows this compound to be used as a fluorescent label for biomolecules or as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) to enable sensitive fluorescence detection of otherwise non-fluorescent analytes[3][4].
This application note will guide the user through the initial characterization of this compound's photophysical properties and provide foundational protocols for its use in pH sensing and HPLC derivatization.
Safety, Handling, and Storage
2.1. Hazard Identification this compound is an aromatic amine and should be handled with care. While specific toxicity data is limited, related compounds can be hazardous. It has been reported to be cytotoxic and mutagenic in in vitro studies[5]. Therefore, it is critical to treat this compound as potentially harmful.
-
Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Avoid generating dust. Handle as a solid.
-
Wash hands thoroughly after handling.
-
2.2. Storage and Stability this compound is a solid, typically appearing as a brown powder. To ensure its stability and prevent degradation:
-
Storage Conditions: Store in a tightly sealed container in a refrigerator (2-8°C), under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light Sensitivity: Protect from light to prevent photobleaching.
| Property | Value | Source |
| CAS Number | 17075-03-5 | [5] |
| Molecular Formula | C₁₆H₁₁N | Inferred |
| Appearance | Brown Solid | Vendor Data |
| Solubility | Slightly soluble in Chloroform | Vendor Data |
| Storage | Refrigerator, under inert atmosphere | Vendor Data |
Table 1: Physicochemical Properties and Storage of this compound.
Protocol 1: Initial Spectroscopic Characterization
The precise photophysical properties of this compound (e.g., absorption and emission maxima) are not widely published and can be solvent-dependent. Therefore, the first step for any researcher is to perform a full spectroscopic characterization in the solvent system intended for the experiment.
Objective: To determine the optimal excitation and emission wavelengths for this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., ethanol, acetonitrile, DMSO)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Step-by-Step Protocol:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mM). Sonication may be required to aid dissolution.
-
Prepare a Working Solution: Dilute the stock solution to a concentration suitable for absorbance measurement (e.g., 10 µM). The maximum absorbance should ideally be between 0.1 and 0.5 AU.
-
Measure Absorbance Spectrum: a. Blank the spectrophotometer using the pure solvent. b. Scan the absorbance of the working solution from approximately 250 nm to 450 nm. c. Identify all absorbance maxima (λ_abs). The peak at the longest wavelength is typically used for fluorescence excitation to minimize background interference.
-
Determine Excitation Spectrum: a. Further dilute the working solution for fluorescence measurement to avoid inner filter effects (absorbance at λ_abs should be < 0.1 AU). b. Set the spectrofluorometer's emission monochromator to an estimated wavelength (e.g., 400 nm, which is longer than the observed λ_abs). c. Scan the excitation wavelength across the range of absorbance (e.g., 250-390 nm). d. The wavelength of maximum intensity in this scan is the optimal excitation wavelength (λ_ex). It should correspond closely to a peak in the absorbance spectrum.
-
Determine Emission Spectrum: a. Set the spectrofluorometer's excitation monochromator to the determined λ_ex. b. Scan the emission monochromator from a wavelength slightly longer than λ_ex (e.g., λ_ex + 10 nm) to approximately 600 nm. c. The wavelength of maximum intensity is the optimal emission wavelength (λ_em).
-
Record Data: Document all determined values in a table for future reference.
| Parameter | Experimentally Determined Value | Solvent |
| Absorbance Max (λ_abs) | ||
| Excitation Max (λ_ex) | ||
| Emission Max (λ_em) | ||
| Stokes Shift (λ_em - λ_ex) |
Table 2: Template for Recording Spectroscopic Properties of this compound.
Caption: Principle of pH Sensing with this compound.
Protocol 3: Use as a Fluorescent Derivatization Agent for HPLC-FLD
Principle: this compound can be covalently attached to molecules containing a suitable functional group (e.g., carboxylic acids) to render them fluorescent. This "tagging" process, known as derivatization, dramatically increases detection sensitivity in techniques like HPLC with a fluorescence detector (FLD). This is particularly useful for analyzing fatty acids, certain drug metabolites, or other biomolecules.
Objective: To provide a general workflow for the pre-column derivatization of a carboxylic acid-containing analyte with this compound for HPLC-FLD analysis.
Materials:
-
Analyte containing a carboxylic acid group.
-
This compound.
-
Anhydrous, aprotic solvent (e.g., acetonitrile or DMF).
-
Peptide coupling reagent (e.g., EDC, HBTU).
-
Base (e.g., DIPEA or triethylamine).
-
HPLC system with a fluorescence detector.
-
Appropriate HPLC column (e.g., C18).
Step-by-Step Protocol:
-
Derivatization Reaction (in a microvial): a. Dissolve the analyte (e.g., 1 mg) in 200 µL of anhydrous solvent. b. Add a slight molar excess of the coupling reagent (e.g., 1.1 equivalents). c. Add a molar excess of this compound (e.g., 1.5 equivalents). d. Add a base to catalyze the reaction (e.g., 2-3 equivalents of DIPEA). e. Vortex the mixture and allow it to react at room temperature or with gentle heating (e.g., 50°C) for 1-2 hours. Reaction conditions must be optimized for each specific analyte.
-
Sample Preparation for HPLC: a. After the reaction is complete, the mixture may need to be diluted with the mobile phase. b. Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.
-
HPLC-FLD Analysis: a. Equilibrate the HPLC column with the mobile phase. b. Set the fluorescence detector to the optimal λ_ex and λ_em for the this compound derivative. Note: The conjugation may slightly shift the optimal wavelengths, which should be confirmed. c. Inject the derivatized sample. d. Develop a gradient elution method to separate the derivatized analyte from excess reagent and byproducts.
-
Method Validation: a. Run a "blank" reaction (without analyte) to identify the peaks corresponding to the this compound reagent and its byproducts. b. Confirm the identity of the product peak, ideally using mass spectrometry (LC-MS). c. Validate the method for linearity, accuracy, and precision as per standard guidelines.
Caption: Workflow for HPLC-FLD after Derivatization.
Conclusion
This compound is a promising but under-characterized fluorescent reagent. Its pyrene core provides excellent intrinsic fluorescence properties, while its primary amine group offers a versatile handle for creating pH-sensitive systems or for covalent labeling of target analytes. The protocols outlined in this application note provide a comprehensive framework for researchers to begin exploring the utility of this compound. By first performing a thorough spectroscopic characterization, users can then proceed to develop robust methods for pH sensing or for sensitive analyte quantification via HPLC-FLD. As with any method development, optimization of parameters such as solvent, concentration, pH, and reaction conditions will be essential to achieve the desired performance.
References
-
Bem, M., Badea, F., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. [Link]
-
Gupta, K. R., et al. Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. PubMed. [Link]
-
New Journal of Chemistry. Pyrene based materials as fluorescent probes in chemical and biological fields. RSC Publishing. [Link]
-
RSC Publishing. (2023). pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments. [Link]
-
Yilmaz, U. D., et al. (2012). Syntheses and pH sensing applications of imine-coupled phenol and polyphenol species derived from 2-amino-4-nitrophenol. PubMed. [Link]
Sources
- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pH-responsive polymer-supported pyrene-based fluorescent dyes for CO 2 detection in aqueous environments - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01186D [pubs.rsc.org]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Aminopyrene Derivatization Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-aminopyrene (4-AP) derivatization. This document is designed for researchers, scientists, and drug development professionals who utilize 4-AP for the fluorescent labeling of carbonyl-containing molecules, particularly reducing sugars for subsequent analysis by HPLC, UPLC, or capillary electrophoresis (CE).
The core of this method is the reductive amination reaction, a robust and widely used technique for covalently attaching a fluorescent tag to an analyte.[1] However, like any chemical reaction, its success is contingent on optimizing key parameters. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve consistent, high-quality results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why is my derivatization yield consistently low? I see a large unreacted analyte peak and a weak product peak.
A1: Low derivatization yield is the most common issue and typically points to suboptimal reaction conditions. Here’s a breakdown of the likely causes and how to address them:
-
Incorrect pH: The reductive amination of 4-AP proceeds in two main steps: the formation of a Schiff base (imine), followed by its reduction. The initial imine formation is most efficient under mildly acidic conditions (pH 4-6).[2] If the pH is too high (alkaline), the formation of the imine is slow. If the pH is too low (highly acidic), the primary amine of this compound becomes protonated and non-nucleophilic, preventing it from attacking the carbonyl carbon.
-
Solution: Verify the pH of your reaction mixture after adding all components. Adjust the pH to the optimal range of 4-6 using dilute acetic or formic acid. A small amount of glacial acetic acid is often included in the reaction mixture to maintain this pH.
-
-
Ineffective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the preferred reducing agent because it is stable at acidic pH and selectively reduces the iminium ion much faster than it reduces the starting aldehyde or ketone.[2][3] However, it can degrade over time, especially if not stored properly.
-
Solution: Use a fresh bottle of NaBH₃CN or one that has been stored desiccated and protected from light. Prepare the NaBH₃CN solution immediately before use. Do not store it in solution for extended periods.
-
-
Insufficient Reagent Concentration: The reaction is driven by the concentration of the reactants. If the concentration of 4-AP or the reducing agent is too low, the reaction kinetics will be slow, leading to an incomplete reaction.
-
Solution: Ensure you are using a sufficient molar excess of the 4-AP labeling reagent and the reducing agent relative to your analyte. A 2- to 10-fold molar excess is a common starting point.
-
-
Suboptimal Temperature or Time: While many protocols proceed at room temperature, some more sterically hindered carbonyls may require gentle heating to increase the reaction rate. Incubation times that are too short will also result in an incomplete reaction.
-
Solution: Increase the incubation temperature to 50-65°C. You can also extend the reaction time, trying intervals of 2, 4, and 8 hours, or even overnight, to determine the optimal duration for your specific analyte.
-
Q2: I'm seeing multiple product peaks for a single, pure standard. What could be the cause?
A2: The appearance of multiple peaks for a single analyte is often related to the formation of isomers or side products.
-
Anomerization of Reducing Sugars: When labeling reducing sugars, the open-chain aldehyde form is what reacts with 4-AP. However, in solution, sugars exist in equilibrium with their cyclic hemiacetal forms (α and β anomers). The conditions of the derivatization reaction can influence this equilibrium, and if the reaction is not driven to completion, you might be labeling different forms at different rates, or side reactions can occur.
-
Solution: Driving the reaction to completion is key. Ensure optimal pH, fresh reagents, and sufficient incubation time and temperature as described in A1. This ensures that the equilibrium is pulled towards the formation of the single, stable derivatized product.
-
-
Side Product Formation: Over-reduction is a potential issue if a non-selective reducing agent like sodium borohydride (NaBH₄) is used, as it can reduce the starting carbonyl before it has a chance to form an imine.[2]
Q3: My fluorescent signal is weak or unstable after analysis. How can I improve it?
A3: Weak or unstable signals can stem from issues with the reaction itself, post-reaction sample handling, or the analytical method.
-
Incomplete Reaction: The most obvious cause of a weak signal is a low concentration of the fluorescently labeled product.
-
Solution: Address all the points in A1 to maximize the derivatization yield.
-
-
Fluorescence Quenching: The fluorescence of pyrene derivatives can be quenched by various substances, including residual reagents, certain metal ions, or even high concentrations of the label itself (self-quenching).[6][7][8] Nitromethane and other nitro compounds are known quenchers of pyrene fluorescence.[6]
-
Solution: It is critical to remove excess 4-AP and other reaction components after the derivatization is complete.[9] Use a post-derivatization cleanup step. Hydrophilic Interaction Liquid Chromatography (HILIC) SPE is a highly effective method for purifying labeled glycans, as the hydrophilic glycans are retained while the less hydrophilic excess label is washed away.[9]
-
-
Photodegradation: Pyrene-based dyes can be susceptible to photobleaching if exposed to intense light for prolonged periods.
-
Solution: Store your labeled samples in amber vials or protect them from light. Minimize the exposure of the sample to the excitation source in your detector by using appropriate instrument settings.
-
Q4: How do I effectively remove the excess 4-AP and salts before HPLC/CE analysis?
A4: Proper sample cleanup is essential for obtaining clean chromatograms and preventing instrument contamination. High salt concentrations and excess label can interfere with the analysis.[9][10]
-
Solid-Phase Extraction (SPE): This is the most common and effective method.
-
HILIC SPE: As mentioned above, this is ideal for hydrophilic analytes like glycans. The labeled glycans are retained on the stationary phase, while excess salts and the hydrophobic 4-AP dye are washed away.[9]
-
Reversed-Phase (RP) SPE: This can be used if the labeled analyte is sufficiently hydrophobic to be retained on a C18 or similar sorbent. The excess polar reagents will be washed away.
-
Graphitized Carbon SPE: This is another option for purifying glycans and other polar compounds.[11]
-
-
Ethanol Precipitation: For larger analytes like proteins or polysaccharides, precipitation with cold ethanol can be used to separate the analyte from the reaction mixture.[11]
Part 2: Key Protocols and Parameters
Optimized Reaction Parameters
The following table provides a validated set of starting conditions for the derivatization of reducing sugars with this compound. These should be optimized for your specific application.
| Parameter | Recommended Range | Rationale |
| Solvent | Methanol:Acetic Acid:Water (e.g., 70:15:15 v/v) | Provides solubility for all reactants and maintains an acidic pH. |
| 4-AP Concentration | 0.3 - 0.5 M | Ensures a sufficient molar excess to drive the reaction forward. |
| NaBH₃CN Concentration | 0.5 - 1.0 M | Provides sufficient reducing power for the iminium intermediate. |
| Reaction Temperature | 55 - 75 °C | Increases reaction kinetics without significant degradation of reactants. |
| Incubation Time | 2 - 4 hours (or overnight) | Allows the reaction to proceed to completion. |
| pH | 4.0 - 6.0 | Optimal for the formation of the Schiff base intermediate.[2] |
Step-by-Step General Derivatization Protocol (for Reducing Sugars)
-
Sample Preparation: Dry 1-10 nmol of your purified reducing sugar sample in a reaction vial (e.g., using a vacuum centrifuge).
-
Reagent Preparation (Prepare Fresh):
-
Labeling Solution: Prepare a solution of 0.35 M this compound in 15% aqueous acetic acid.
-
Reducing Solution: Prepare a solution of 1.0 M sodium cyanoborohydride in DMSO or another suitable solvent. Caution: NaBH₃CN is toxic. Handle with appropriate personal protective equipment (PPE).
-
-
Derivatization Reaction:
-
Add 5-10 µL of the 4-AP labeling solution to the dried sample.
-
Add 5-10 µL of the NaBH₃CN reducing solution.
-
Vortex the vial thoroughly to ensure complete mixing.
-
Incubate the reaction at 65°C for 2-3 hours.
-
-
Post-Reaction Cleanup (HILIC SPE):
-
Equilibrate a HILIC SPE cartridge (e.g., 100 mg) with 85% acetonitrile in water.
-
Dilute the reaction mixture with a high percentage of acetonitrile (e.g., add 200 µL of ACN to your 20 µL reaction).
-
Load the diluted sample onto the equilibrated HILIC cartridge.
-
Wash the cartridge with 3x 1 mL of 85% acetonitrile to remove excess 4-AP and salts.
-
Elute the labeled analyte with 2x 0.5 mL of water or a low-organic aqueous buffer (e.g., 20% acetonitrile).
-
-
Analysis: Dry the eluted sample and reconstitute in the appropriate mobile phase for your HPLC/CE analysis.
Part 3: Visualizing the Workflow
The following diagram outlines the complete workflow for this compound derivatization, from initial sample preparation to final data analysis.
Caption: Workflow for 4-AP derivatization from prep to analysis.
Part 4: Frequently Asked Questions (FAQs)
Q: What is the specific role of sodium cyanoborohydride (NaBH₃CN)? A: NaBH₃CN is a selective reducing agent. In the reductive amination reaction, it is chosen because its reactivity is pH-dependent. At the mildly acidic pH (4-6) required for imine formation, NaBH₃CN is relatively stable and does not readily reduce the starting aldehyde or ketone.[2][3] However, it rapidly reduces the protonated imine (an iminium ion), which is much more electrophilic than the starting carbonyl.[1][12] This selectivity prevents the wasteful consumption of the starting material and leads to a cleaner reaction with higher yields of the desired amine product.[2]
Q: Can I use sodium borohydride (NaBH₄) instead of NaBH₃CN? A: It is not recommended for a one-pot reaction. Sodium borohydride is a much stronger reducing agent than NaBH₃CN and is not stable at the acidic pH required for efficient imine formation.[2] It will rapidly reduce both the starting aldehyde/ketone and the imine intermediate, leading to a mixture of products (the desired amine and the corresponding alcohol) and lower overall yield of the target derivative.[2]
Q: How should I prepare and store my this compound and sodium cyanoborohydride solutions? A: For best results, always prepare solutions of 4-AP and NaBH₃CN fresh before each experiment. This compound powder should be stored in a dark, dry place. Sodium cyanoborohydride is moisture-sensitive and should be stored in a desiccator. Solutions, especially of NaBH₃CN, are not stable for long-term storage and should be discarded after use.
Q: What are the best analytical systems for detecting 4-AP labeled compounds? A: this compound is a fluorescent molecule. Therefore, the best analytical systems are those equipped with a fluorescence detector (FLD).
-
HPLC/UPLC with FLD: This is the most common setup. Reversed-phase (RP) or HILIC columns are used for separation, depending on the analyte's properties. Excitation is typically around 360 nm, and emission is measured around 425 nm.
-
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF): This provides very high separation efficiency and sensitivity, making it ideal for complex mixtures or very low abundance analytes, such as N-glycans from biological samples.[13]
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (2025). Amino acids interference on the quantification of reducing sugars by the 3,5-dinitrosalicylic acid assay mislead carbohydrase activity measurements | Request PDF. [Link]
-
Ruhaak, L. R., et al. (n.d.). Glycan labeling strategies and their use in identification and quantification. PMC - NIH. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminoantipyrine. [Link]
-
RSC Publishing. (n.d.). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. [Link]
-
PubMed. (2010). a novel method for improving the selectivity of molecularly imprinted solid phase extraction of 2-chlorophenol from water. [Link]
-
RSC Publishing. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. [Link]
-
PubMed. (2025). Online desalting of glycans labeled with 8-aminopyrene-1,3,6-trisulfonic acid via capillary electrophoresis. [Link]
-
ResearchGate. (2025). FLUORESCENCE QUENCHING OF PYRENE DERIVATIVES BY NITROXIDES IN MICROHETEROGENEOUS SYSTEMS | Request PDF. [Link]
-
YouTube. (2019). Reducing sugar by DNS method | 3, 5 Dinitrosalicylic acid (DNSA) method. [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
ResearchGate. (n.d.). 2-Aminoethanaminium 2-(ethoxycarbonyl)-4,6- dinitrophenolate as a greener route in reducing sugar quantification. [Link]
-
NIH. (2019). Purification of Fluorescently Derivatized N-Glycans by Magnetic Iron Nanoparticles. [Link]
-
ACS Publications. (n.d.). Fluorescence quenching of solubilized pyrene and pyrene derivatives by metal ions in SDS micelles | The Journal of Physical Chemistry. [Link]
-
ResearchGate. (2025). (PDF) 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. [Link]
-
Wikipedia. (n.d.). Sodium cyanoborohydride. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination a. [Link]
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PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]
-
Wiley Online Library. (2012). Nitroanilines as Quenchers of Pyrene Fluorescence. [Link]
-
MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. [Link]
-
Myers, A. (n.d.). Myers Chem 115. [Link]
-
PMC - NIH. (2023). Reliable N-Glycan Analysis–Removal of Frequently Occurring Oligosaccharide Impurities by Enzymatic Degradation. [Link]
-
Semantic Scholar. (n.d.). Reductive amination of aldehyde 2,4-dinitorophenylhydrazones using 2-picoline borane and high-performance liquid chromatographic analysis.[Link]
-
NCBI. (2021). Purification method for serum free glycans - Glycoscience Protocols (GlycoPODv2). [Link]
-
Reddit. (2021). When reducing imines with NaBH3(CN), why doesn't the the -CN group attack the electrophilic carbon instead. [Link]
-
RSC Publishing. (2016). Experimental evidence of incomplete fluorescence quenching of pyrene bound to humic substances: implications for K oc measurements. [Link]
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Technical Support Center: Photostability and Photobleaching of 4-Aminopyrene
Welcome to the technical support center for 4-Aminopyrene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this fluorescent probe.
A Note on the Photophysical Data for this compound: It is important to note that while this compound is utilized in various research applications, comprehensive studies detailing its specific photobleaching quantum yield and photostability under a wide range of conditions are not extensively available in peer-reviewed literature. Therefore, this guide is built upon the well-established principles of pyrene photochemistry, data from other amino-substituted pyrene derivatives, and general knowledge of fluorophore behavior. The advice provided is intended to be a strong starting point for your experimental design and troubleshooting.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound in a question-and-answer format.
Q1: Why is my this compound fluorescence signal rapidly decreasing or disappearing during my experiment?
This is a classic sign of photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to light.[1]
Potential Causes and Solutions:
-
High Excitation Light Intensity: The rate of photobleaching is often directly proportional to the intensity of the excitation light.
-
Solution: Reduce the power of your light source (e.g., laser, lamp) to the lowest level that still provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the light if necessary.
-
-
Prolonged Exposure Time: The longer the fluorophore is exposed to the excitation light, the more likely it is to photobleach.[1]
-
Solution: Minimize the duration of light exposure. For microscopy, use the shortest possible exposure times for image acquisition. When not acquiring data, ensure the shutter to the light source is closed.
-
-
Presence of Molecular Oxygen: Dissolved oxygen is a common culprit in photobleaching as it can react with the excited triplet state of the fluorophore, leading to its degradation.
-
Solution: If your experimental setup allows, deoxygenate your solutions by bubbling with an inert gas like nitrogen or argon. Alternatively, you can add an oxygen scavenging system to your buffer, such as glucose oxidase/catalase or commercial antifade reagents.
-
-
High Concentration of the Fluorophore: At high concentrations, this compound molecules can interact with each other in their excited state, leading to self-quenching and potentially increased photobleaching.[2]
-
Solution: Work with the lowest effective concentration of this compound.
-
Q2: I'm observing a shift in the emission wavelength of my this compound. What could be the cause?
A shift in the emission spectrum can be indicative of changes in the local environment of the fluorophore or the formation of different fluorescent species.
Potential Causes and Solutions:
-
Solvent Polarity: The fluorescence of many aromatic compounds, especially those with amino substituents, is sensitive to the polarity of the solvent.[3][4][5][6][7] An increase in solvent polarity typically leads to a red shift (shift to longer wavelengths) in the emission spectrum.
-
Solution: Ensure that the solvent environment is consistent across your experiments. If you are studying binding events or cellular localization, be aware that changes in the microenvironment of the this compound can lead to spectral shifts. This property can also be leveraged to probe the polarity of the fluorophore's surroundings.
-
-
Excimer Formation: Pyrene and its derivatives are well-known for forming excimers (excited-state dimers) at higher concentrations. Excimer emission is red-shifted compared to the monomer emission.[2][8]
-
Solution: If you are observing a broad, red-shifted emission peak, it may be due to excimer formation. Try reducing the concentration of this compound in your sample.
-
-
pH Changes: The amino group of this compound can be protonated at low pH, which can alter its photophysical properties.
-
Solution: Maintain a constant pH in your experiments by using a suitable buffer system.
-
Q3: My this compound fluorescence is weaker than expected. What are the possible reasons?
Weak fluorescence can be caused by a variety of factors, including quenching, incorrect experimental setup, or degradation of the compound.
Potential Causes and Solutions:
-
Presence of Quenchers: Fluorescence quenching occurs when a molecule in the solution deactivates the excited state of the fluorophore.
-
Common Quenchers for Pyrene Derivatives:
-
Dissolved Oxygen: As mentioned, oxygen is an efficient quencher.
-
Nitroaromatic Compounds: Molecules like nitrobenzene can quench pyrene fluorescence.[9]
-
Amines and Other Electron-Rich/Poor Molecules: Depending on the mechanism, various compounds can act as quenchers.[10]
-
Nucleotides: In certain systems, nucleotides like UMP have been shown to quench pyrene fluorescence.[11]
-
-
Solution: Identify and remove any potential quenchers from your sample. If this is not possible, be aware of their presence and its effect on your fluorescence intensity.
-
-
Aggregation: At high concentrations, aggregation can lead to self-quenching of fluorescence.[2][12]
-
Solution: Use a lower concentration of this compound. You may also consider using a surfactant or changing the solvent to reduce aggregation.
-
-
Incorrect Excitation or Emission Wavelengths:
-
Solution: Ensure that you are using the correct excitation and emission wavelengths for this compound. Consult the supplier's specifications or perform a preliminary scan to determine the optimal wavelengths in your experimental conditions.
-
-
Degradation of the this compound Stock Solution:
-
Solution: this compound, like many organic molecules, can degrade over time, especially if not stored correctly. Store the stock solution protected from light and at the recommended temperature. Prepare fresh working solutions regularly.
-
Frequently Asked Questions (FAQs)
What is photobleaching?
Photobleaching is the photochemical alteration of a fluorophore that renders it permanently unable to fluoresce.[1] It occurs when the fluorophore in its excited state undergoes chemical reactions, often involving the cleavage of covalent bonds.[1]
What is the general mechanism of photobleaching?
The process often involves the fluorophore being excited to a singlet state, followed by intersystem crossing to a longer-lived triplet state. In this triplet state, the fluorophore is more susceptible to reactions with surrounding molecules, particularly molecular oxygen, leading to its irreversible degradation.[1]
How can I minimize photobleaching in my experiments?
-
Reduce Light Exposure: Use the lowest possible excitation intensity and shortest exposure times.
-
Use Antifade Reagents: These are commercially available reagents that can be added to your sample to reduce photobleaching, often by scavenging for reactive oxygen species.
-
Deoxygenate Your Sample: Removing dissolved oxygen can significantly reduce photobleaching.
-
Choose a More Photostable Fluorophore: If photobleaching of this compound is a persistent issue, consider if a more photostable alternative is suitable for your application.
How does solvent polarity affect the fluorescence of this compound?
For many fluorophores with charge transfer character, including amino-substituted aromatic compounds, an increase in solvent polarity stabilizes the more polar excited state more than the ground state.[5][7] This leads to a decrease in the energy difference between the excited and ground states, resulting in a red shift (to longer wavelengths) of the fluorescence emission.[7] The fluorescence quantum yield and lifetime can also be affected by the solvent environment.[6]
What is fluorescence quenching?
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, such as collisional quenching, energy transfer, or the formation of a non-fluorescent ground-state complex.
Experimental Protocols
Protocol 1: Basic Photostability Assessment of this compound
Objective: To determine the rate of photobleaching of this compound under specific experimental conditions.
Materials:
-
This compound stock solution
-
Solvent or buffer of choice
-
Fluorometer or fluorescence microscope with a time-lapse imaging capability
-
Cuvette or microscope slide
Procedure:
-
Prepare a solution of this compound in the desired solvent or buffer at the working concentration.
-
Transfer the solution to a cuvette for fluorometer measurements or prepare a sample on a microscope slide.
-
Set the excitation and emission wavelengths to the appropriate values for this compound.
-
Continuously illuminate the sample with the excitation light source at a fixed intensity.
-
Record the fluorescence intensity at regular time intervals (e.g., every 10 seconds) for a total duration that results in a significant decrease in fluorescence (e.g., 5-10 minutes).
-
Plot the fluorescence intensity as a function of time.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value).
Protocol 2: Mitigating Photobleaching in Fluorescence Microscopy
Objective: To acquire high-quality fluorescence images of samples labeled with this compound while minimizing photobleaching.
Procedure:
-
Optimize Light Path:
-
Use a high numerical aperture (NA) objective to collect as much emitted light as possible.
-
Ensure all optical components are clean and aligned.
-
-
Minimize Excitation Exposure:
-
Set the excitation light source to the lowest intensity that provides a usable signal.
-
Use the shortest possible exposure time for your camera.
-
Use a shutter to block the excitation light when not acquiring images.
-
-
Use Antifade Reagents:
-
Mount your sample in a commercially available antifade mounting medium.
-
Alternatively, prepare a buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase).
-
-
Image Acquisition Strategy:
-
Focus on a region of the sample that is adjacent to your area of interest to minimize photobleaching of the target area before imaging.
-
For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of interest.
-
Data Presentation
Table 1: Troubleshooting Summary for Common this compound Fluorescence Issues
| Issue | Potential Cause | Suggested Solution |
| Rapid Signal Decrease | Photobleaching | Reduce light intensity/exposure, use antifade reagents, deoxygenate sample. |
| Emission Wavelength Shift | Change in Solvent Polarity | Maintain consistent solvent/buffer conditions. |
| Excimer Formation | Reduce the concentration of this compound. | |
| pH Change | Use a stable buffer system. | |
| Weak Fluorescence Signal | Presence of Quenchers | Identify and remove quenching species. |
| Aggregation/Self-Quenching | Lower the concentration of this compound. | |
| Incorrect Wavelengths | Verify and optimize excitation/emission settings. | |
| Compound Degradation | Use a fresh stock solution and store it properly. |
Table 2: Expected Effects of Solvent Polarity on the Photophysical Properties of Amino-Substituted Aromatic Fluorophores
| Solvent Property | Effect on Emission Spectrum | Rationale |
| Increasing Polarity | Red Shift (to longer wavelengths) | Stabilization of the more polar excited state.[5][7] |
| Decreasing Polarity | Blue Shift (to shorter wavelengths) | Less stabilization of the excited state. |
| Protic Solvents (e.g., water, ethanol) | Can lead to hydrogen bonding with the amino group, further affecting the electronic states and potentially causing additional spectral shifts or quenching. | Specific solute-solvent interactions. |
Visualizations
Diagram 1: Simplified Jablonski Diagram Illustrating Photobleaching Pathways
Caption: General pathways for a fluorophore leading to fluorescence or photobleaching.
Diagram 2: Troubleshooting Workflow for this compound Fluorescence Experiments
Caption: A decision tree for troubleshooting common issues with this compound fluorescence.
References
-
Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative. (2020). Chemistry – A European Journal. [Link]
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Photophysical Properties of Pyrene-Functionalized Poly(propylene imine) Dendrimers. (2002). Macromolecules. [Link]
-
Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021). Chemistry Proceedings. [Link]
-
UV/H2O2 degradation of 4-aminoantipyrine: A voltammetric study. (2018). ResearchGate. [Link]
-
New Insights into an Old Problem. Fluorescence Quenching of Sterically-Graded Pyrenes by Tertiary Aliphatic Amines. (2017). Journal of the American Chemical Society. [Link]
-
Fluorescence quenching of 1-methylaminopyrene near gold nanoparticles: Size regime dependence of the small metallic particles. (2012). ResearchGate. [Link]
-
Photophysical Properties of the Synthesized Pyrene Derivatives. (2019). ResearchGate. [Link]
-
Synthesis and photophysical studies of new pyrenylamino acids. (2006). ResearchGate. [Link]
-
Photophysical properties of pyrene and its derivatives of biophysical importance. (1980). Journal de Chimie Physique et de Physico-Chimie Biologique. [Link]
-
A Highly Selective Fluorescent Probe for Al3+ Based on 4-aminoantipyrine. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Nitroanilines as Quenchers of Pyrene Fluorescence. (2012). ChemPhysChem. [Link]
-
A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. (2023). Molecules. [Link]
-
Photo-degradation Study for Some 4-aminoantipyrine derivatives by used (Cs-137) as Gamma-Ray Source. (2011). Journal of Kerbala University. [Link]
-
Quenching and dequenching of pyrene fluorescence by nucleotide monophosphates in cationic micelles. (2008). The Journal of Physical Chemistry B. [Link]
-
Nitroanilines as quenchers of pyrene fluorescence. (2012). ChemPhysChem. [Link]
-
A Review on Effect of Solvents on Fluorescent Spectra. (2017). Chemical Science International Journal. [Link]
-
A Review on Effect of Solvents on Fluorescent Spectra. (2017). ResearchGate. [Link]
-
Photobleaching. (n.d.). Wikipedia. [Link]
-
Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. [Link]
-
5'-Amino pyrene provides a sensitive, nonperturbing fluorescent probe of RNA secondary and tertiary structure formation. (2008). Journal of the American Chemical Society. [Link]
-
(PDF) Photobleaching. (2006). ResearchGate. [Link]
-
Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Bichromophoric Photosensitizers: How and Where to Attach Pyrene Moieties to Phenanthroline to Generate Copper(I) Complexes. (2023). Inorganic Chemistry. [Link]
-
Amphiphilic Styrene-Based Pyrene Derivatives: Tunable Aggregation Luminescence and Their Photo-Induced Dimerization Behavior. (2024). Molecules. [Link]
-
A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu 2+. (2023). MDPI. [Link]
-
A Pyrene-Derived Fluorescent Probe for the Visual Detection of Protamine and Trypsin Activity. (2025). ResearchGate. [Link]
-
Fluorescence properties of pyrene derivative aggregates formed in polymer matrix depending on concentration. (2012). Physical Chemistry Chemical Physics. [Link]
-
Temperature-Dependent Fluorescence Lifetime of a Fluorescent Polymeric Thermometer, Poly( N -isopropylacrylamide), Labeled by Polarity and Hydrogen Bonding Sensitive 4-Sulfamoyl-7-aminobenzofurazan. (2012). ResearchGate. [Link]
-
Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. (2021). MDPI. [Link]
-
Identification of Active Species in Photodegradation of Aqueous Imidacloprid over g-C3N4/TiO2 Nanocomposites. (2022). MDPI. [Link]
-
The photodegradation of porphyrins in cells can be used to estimate the lifetime of singlet oxygen. (1991). Photochemistry and Photobiology. [Link]
-
4-Aminoantipyrine. (n.d.). PubChem. [Link]
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Primary photophysical properties of 4H-1-benzopyran-4-thione in cyclodextrin complexes. (1997). Journal of the Chemical Society, Faraday Transactions. [Link]
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- 12. Fluorescence properties of pyrene derivative aggregates formed in polymer matrix depending on concentration - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: The Effect of pH on 4-Aminopyrene Fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Aminopyrene (4-AP). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pH-sensitive fluorescence of this versatile probe.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why did my 4-AP fluorescence signal dramatically decrease or disappear after I lowered the pH of my solution?
A: This is the most common observation and is due to the fundamental chemical properties of 4-AP. The amino group (-NH₂) on the pyrene core is basic and becomes protonated (-NH₃⁺) under acidic conditions. This protonation effectively quenches the fluorescence.
-
Causality: The quenching mechanism is often attributed to photoinduced electron transfer (PET). In the protonated form, the aminopyrenium cation is more electron-deficient. Upon excitation by light, the excited pyrene core can be deactivated by transferring an electron to the protonated amino group, a non-radiative pathway that competes with fluorescence emission. This process is highly efficient, leading to a significant drop in fluorescence intensity.
-
Key Parameter: The transition from the highly fluorescent neutral form to the quenched protonated form is governed by the compound's pKa, the pH at which 50% of the molecules are protonated. The predicted pKa for this compound is approximately 4.32.[1] Therefore, as your solution's pH approaches and drops below this value, you should expect to see a sharp decrease in fluorescence.
Q2: I'm seeing a shift in the emission wavelength as I change the pH. Is this normal?
A: Yes, a shift in the emission maximum (λ_em) is expected, although it is typically less dramatic than the intensity change. The neutral (deprotonated) and protonated forms of 4-AP are distinct chemical species with different electronic structures.
-
Neutral Form (pH > 5): Exhibits the characteristic structured fluorescence emission of the pyrene moiety, typically with peaks in the 375-400 nm range.
-
Protonated Form (pH < 4): The emission from the protonated species is often significantly weaker and may be slightly shifted. For many pyrene derivatives, protonation can lead to changes in the vibrational structure of the emission spectrum.
If you observe a significant and unexpected shift, verify the purity of your 4-AP sample and rule out the presence of fluorescent contaminants.
Q3: My fluorescence readings are inconsistent and not reproducible, even at a constant pH. What could be the cause?
A: Inconsistent readings can stem from several experimental factors unrelated to the probe's chemistry.
-
Buffer Capacity: Ensure your buffer system has adequate capacity at the target pH. If the experimental conditions (e.g., addition of other reagents) alter the pH, the 4-AP fluorescence will change. It is crucial to measure the final pH of the sample solution.
-
Photobleaching: 4-AP, like most fluorophores, can be photochemically destroyed by prolonged exposure to high-intensity excitation light.[2] Minimize exposure time, reduce excitation light intensity using neutral density filters, and prepare fresh samples for each measurement.
-
Concentration Effects & Aggregation: At high concentrations, 4-AP molecules can stack together, a phenomenon known as aggregation or excimer formation.[2] This can lead to self-quenching and changes in the emission spectrum. Work within a dilute concentration range where fluorescence intensity is linear with concentration.
-
Presence of Quenchers: Other molecules in your sample can quench 4-AP fluorescence. Common quenchers include dissolved molecular oxygen, heavy ions, and certain biomolecules like tryptophan.[2][3] If possible, deoxygenate your solutions by purging with nitrogen or argon.
Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the pH-dependent fluorescence of this compound.
Q1: What is the fundamental mechanism behind the pH sensitivity of this compound?
A: The pH sensitivity is rooted in a reversible acid-base equilibrium at the 4-amino group.
-
At Neutral to Alkaline pH (pH > pKa): The amino group is in its neutral, deprotonated form (-NH₂). The lone pair of electrons on the nitrogen atom interacts with the pyrene ring's π-electron system, resulting in a molecule with a high fluorescence quantum yield. The molecule is highly fluorescent.
-
At Acidic pH (pH < pKa): The amino group accepts a proton from the solution to form the aminopyrenium cation (-NH₃⁺). This change drastically alters the electronic properties of the molecule, introducing a non-radiative decay pathway that quenches the fluorescence.[4]
This relationship is illustrated in the diagram below.
Caption: Reversible protonation of this compound in response to pH changes.
Q2: What is the optimal pH range to use this compound as a fluorescent probe?
A: 4-AP is most effective as a fluorescent probe in the neutral to alkaline pH range (pH 6 to 11), where its fluorescence intensity is high and stable.[5] Its utility as a pH sensor, however, is centered around its pKa (~4.32), where the fluorescence intensity shows the most significant change in response to small variations in pH.[6] The useful range for sensing is typically considered to be pKa ± 1 pH unit.
Q3: How do I perform an experiment to measure the pH-dependent fluorescence of 4-AP?
A: A pH titration experiment is the standard method. The following protocol provides a reliable, self-validating workflow.
Experimental Protocol: pH-Dependent Fluorescence Titration of this compound
Objective: To quantify the relationship between pH and the fluorescence intensity of this compound.
Materials:
-
This compound (4-AP) stock solution (e.g., 1 mM in DMSO or ethanol)
-
A series of buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10). Ensure constant ionic strength across all buffers.[7]
-
0.1 M HCl and 0.1 M NaOH solutions for fine pH adjustments.[8]
-
Calibrated pH meter
-
Spectrofluorometer
-
Quartz cuvettes
Workflow Diagram:
Caption: Experimental workflow for pH-dependent fluorescence measurement.
Step-by-Step Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength (λ_ex) appropriate for 4-AP (typically around 340-350 nm) and the emission scan range (e.g., 360-500 nm). Set appropriate excitation and emission slit widths.[9]
-
Sample Preparation: a. In a series of cuvettes, place a fixed volume of each buffer solution (e.g., 2 mL). b. Add a small, identical aliquot of the 4-AP stock solution to each cuvette to achieve the desired final concentration (e.g., 1 µM). The volume of the stock solution should be minimal (<1% of the total volume) to avoid altering the buffer's properties. c. Mix each sample thoroughly by gentle inversion.
-
pH Measurement (Validation Step): For each prepared sample, measure the final pH using a calibrated pH meter. This is a critical step to ensure accuracy, as adding the stock solution (often in an organic solvent) can slightly alter the pH.[7]
-
Fluorescence Measurement: a. Place the first sample (e.g., lowest pH) into the spectrofluorometer. b. Record the full emission spectrum. c. Repeat for all samples, ensuring to rinse the cuvette properly between measurements if not using separate cuvettes.
-
Data Analysis: a. From the spectra, extract the peak fluorescence intensity for each sample. b. Create a plot of fluorescence intensity (Y-axis) versus the measured final pH (X-axis). c. The resulting curve should be sigmoidal (S-shaped). The inflection point of this curve corresponds to the pKa of this compound.
Data Presentation
The expected outcome of a pH titration experiment can be summarized as follows.
| pH Range | Protonation State of 4-AP | Expected Fluorescence Intensity |
| < 3.5 | Fully Protonated (-NH₃⁺) | Very Low / Quenched |
| 3.5 - 5.5 | Mixture of Protonated & Neutral | Rapidly Increasing with pH |
| > 5.5 | Fully Deprotonated (-NH₂) | High and Plateaued |
Note: The exact pH values for the transitions depend on the specific experimental conditions (solvent, temperature, ionic strength).
References
-
ResearchGate. pH dependent experiment of fluorescence intensity. [Link]
-
RSC Publishing. Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering. [Link]
-
NIH National Library of Medicine. The pH-dependent photophysical and spectral properties of pH-sensing green fluorescent proteins. [Link]
-
ResearchGate. Effect of pH on the fluorescence intensity ratio (I 489 /I 395 ) of.... [Link]
-
ResearchGate. Fluorescence Responses of the Protonation and Deprotonation Processes between Phenolate and Phenol within Rosamine. [Link]
-
NIH National Library of Medicine. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. [Link]
-
ResearchGate. Deprotonation-induced enhancement in fluorescence of 2-((2-hydroxybenzylidene)amino)phenol, a Schiff base. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
solvent effects on the spectral properties of 4-Aminopyrene
Starting Deep Dive Research
I'm now starting a deep dive into the impact of solvents on 4-Aminopyrene's spectral properties. I'm focusing on key concepts like solvatochromism and Lippert-Mataga plots, leveraging Google searches for authoritative data. My goal is to compile a solid foundation of information.
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Technical Support Center: Enhancing the Quantum Yield of 4-Aminopyrene Derivatives
Welcome to the technical support center for 4-aminopyrene and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working to optimize the fluorescence properties of these versatile fluorophores. Here, we move beyond simple protocols to explain the underlying principles governing fluorescence quantum yield (Φ_F_), providing you with the knowledge to troubleshoot effectively and innovate in your applications.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the fluorescence and quantum yield of this compound derivatives.
Q1: What is fluorescence quantum yield and why is it a critical parameter?
Answer: The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[1][2][3]
Φ_F_ = (Number of Photons Emitted) / (Number of Photons Absorbed)
A quantum yield can range from 0 (no fluorescence) to 1.0 (100% efficiency), where every absorbed photon results in an emitted photon.[1] A high quantum yield is crucial for applications requiring bright fluorescent probes, such as in bioimaging, sensing, and high-throughput screening, as it directly translates to higher signal intensity and sensitivity.
The quantum yield is determined by the competition between the rate of radiative decay (fluorescence, k_f_) and the rates of all non-radiative decay pathways (k_nr_).[1] These non-radiative processes include internal conversion, intersystem crossing to the triplet state, and quenching.[1][4]
Φ_F_ = k_f_ / (k_f_ + Σk_nr_)
Q2: What factors intrinsically influence the quantum yield of a this compound derivative?
Answer: Several molecular and environmental factors collectively determine the quantum yield:
-
Molecular Structure: The rigidity of the pyrene core is paramount. More rigid structures tend to have higher quantum yields because they limit vibrational and rotational motions that facilitate non-radiative decay.[5][6][7]
-
Substituents: The nature and position of substituents on the pyrene ring can significantly alter the electronic properties. Electron-donating groups, like the amino group (-NH₂) in this compound, generally increase fluorescence.[8] Conversely, electron-withdrawing groups (e.g., -NO₂) or heavy atoms (e.g., Br, I) can decrease the quantum yield by promoting intersystem crossing.[8][9][10]
-
Solvent Environment: Pyrene and its derivatives are highly sensitive to the polarity of their environment (solvatochromism).[11][12][13] The solvent can influence the energy levels of the excited state and affect the rates of non-radiative decay, thereby altering the quantum yield.[1]
-
Concentration: At high concentrations, pyrene derivatives are prone to forming excited-state dimers known as excimers, or ground-state aggregates.[11] These processes often lead to a decrease in monomer fluorescence and a lower overall quantum yield, a phenomenon known as Aggregation-Caused Quenching (ACQ).[11][14][15]
-
pH: The amino group of this compound is basic and can be protonated in acidic conditions. This change in the electronic structure can significantly affect the fluorescence properties.[8]
Q3: What is excimer formation and how is it different from aggregation?
Answer: Excimer formation and aggregation are both concentration-dependent phenomena that can quench fluorescence, but they originate from different states.
-
Excimer (Excited-State Dimer): An excimer forms when an excited-state fluorophore collides with a ground-state fluorophore. This complex is only stable in the excited state and emits light at a longer, red-shifted wavelength (typically around 480 nm for pyrene) compared to the monomer emission (~375-400 nm).[11] Excimer formation competes with monomer fluorescence, thus reducing its intensity.
-
Aggregation: This refers to the formation of ground-state dimers or larger aggregates due to intermolecular forces like π-π stacking.[16] These aggregates can absorb light, but they are often non-emissive or weakly emissive, leading to a significant drop in the overall fluorescence intensity (ACQ).[11][14]
Troubleshooting Guide: Low Quantum Yield
Experiencing a lower-than-expected quantum yield is a common challenge. This guide provides a systematic approach to diagnosing and resolving the issue.
Caption: A workflow for troubleshooting low quantum yield.
Problem 1: Fluorescence intensity is weak and/or the emission spectrum is broad and red-shifted.
Possible Cause: Aggregation-Caused Quenching (ACQ) or Excimer Formation.[11] Pyrene's planar aromatic structure makes it highly susceptible to π-π stacking at concentrations typically above 10⁻⁵ M.[17] This leads to the formation of aggregates that are often non-emissive or excimers that emit at longer wavelengths, quenching the desired monomer emission.[11]
Solutions:
-
Concentration Optimization: Systematically dilute your sample. The goal is to find a concentration range where the absorbance is low (ideally < 0.1 at the excitation wavelength to avoid inner filter effects) and the emission spectrum is dominated by the monomer.[18]
-
Solvent Choice: Aggregation can be influenced by the solvent. In some cases, moving to a solvent that better solvates the molecule can disrupt π-π stacking.
-
Structural Modification: If the application allows, introduce bulky substituents to the pyrene core. These groups can sterically hinder the close approach required for aggregation and excimer formation.
Problem 2: Quantum yield is highly variable across different solvents.
Possible Cause: Solvatochromism and Environmental Effects. The fluorescence of pyrene derivatives is notoriously sensitive to solvent polarity.[11] The excited state of many derivatives, especially those with charge-transfer character like this compound, is more polar than the ground state. Polar solvents can stabilize this excited state, but they can also open up new non-radiative decay channels, thereby quenching fluorescence.[1]
Solutions:
-
Systematic Solvent Screening: Test your derivative in a range of solvents with varying polarities and viscosities. Aprotic, non-polar solvents like cyclohexane or toluene often yield higher quantum yields for the pyrene core itself.
-
Purity and Oxygen Removal: Ensure you are using spectroscopic-grade solvents. Impurities can act as quenchers. Furthermore, dissolved molecular oxygen is a highly efficient quencher of fluorescence.[11]
Protocol: De-gassing Solvent to Remove Oxygen
-
Place your sample in a cuvette with a septum-sealed cap.
-
Insert two needles through the septum: one connected to a source of inert gas (high-purity nitrogen or argon) and one to serve as an outlet.
-
Gently bubble the inert gas through the solvent for 5-15 minutes. The bubbling should be vigorous enough to mix the solution but not so strong as to splash the sample.
-
Remove the needles and immediately perform your fluorescence measurement.
Problem 3: The quantum yield is inherently low even under optimal solvent and concentration conditions.
Possible Cause: Intrinsic molecular properties promoting non-radiative decay. If environmental factors have been optimized, the limitation likely lies within the molecule itself.
Solutions (Involving Chemical Synthesis):
-
Increase Molecular Rigidity: Non-radiative decay is often facilitated by molecular vibrations and rotations. By creating a more rigid molecular structure, these energy-wasting motions can be suppressed, leading to a significant enhancement in quantum yield.[5][6][7][19]
-
Strategy: Incorporate the pyrene derivative into a more constrained system, such as a metal-organic framework (MOF)[6], or add chemical bridges that lock flexible bonds.
-
-
Deuteration: The substitution of hydrogen atoms with deuterium (the "deuterium isotope effect") can significantly enhance quantum yield.[20][21] C-H bond vibrations are a major pathway for non-radiative energy loss. Because C-D bonds vibrate at a lower frequency, they are less effective at dissipating the excited state energy, thus increasing the probability of fluorescence.[21][22][23]
-
Strategy: Synthesize analogues of your derivative where key C-H bonds, particularly those on the aromatic core, are replaced with C-D bonds.
-
-
Avoid the Heavy-Atom Effect: If your derivative contains heavy atoms like bromine or iodine, they can dramatically decrease fluorescence.[24][25] These atoms enhance spin-orbit coupling, which promotes intersystem crossing from the fluorescent singlet state to the non-fluorescent (or phosphorescent) triplet state.[9][10]
-
Strategy: If possible, synthesize analogues that do not contain heavy atoms.
-
Experimental Protocols & Data
Protocol: Relative Quantum Yield Measurement
The most common method for determining Φ_F_ is to compare the fluorescence of the sample to a well-characterized standard with a known quantum yield.[17][18][26]
Required Materials:
-
Spectrofluorometer and UV-Vis Spectrophotometer
-
Sample of unknown quantum yield (Sample)
-
Fluorescence standard with known quantum yield (Std)
-
High-purity solvent
Step-by-Step Methodology:
-
Select a Standard: Choose a standard that absorbs and emits in a similar wavelength range to your sample.[26] Quinine sulfate in 0.5 M H₂SO₄ (Φ_F_ = 0.54) is a common standard for the UV-Vis range.
-
Prepare Solutions: Prepare a series of dilute solutions for both the standard and the sample in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions. Note the absorbance at the chosen excitation wavelength (λ_ex_).
-
Measure Fluorescence: Record the corrected fluorescence emission spectra for all solutions using the same λ_ex_ and instrument settings (e.g., slit widths).
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at λ_ex_. The plot should be linear. Determine the slope of the line for both the sample (Grad_Sample_) and the standard (Grad_Std_).
-
Calculate Quantum Yield: Use the following equation:
Φ_F(Sample)_ = Φ_F(Std)_ × (Grad_Sample_ / Grad_Std_) × (n_Sample_² / n_Std_²)
Where n is the refractive index of the solvent used for the sample and standard solutions. If the same solvent is used, this term cancels out.[18]
Data Table: Solvent Properties and Their Potential Impact
| Solvent | Polarity Index | Refractive Index (n) | Viscosity (cP) | Expected Impact on this compound Derivatives |
| Cyclohexane | 0.2 | 1.427 | 0.98 | Often high Φ_F_ due to low polarity and inability to H-bond. |
| Toluene | 2.4 | 1.497 | 0.59 | Good for maintaining high Φ_F_ in non-polar derivatives. |
| Dichloromethane | 3.1 | 1.424 | 0.44 | Moderate polarity; may slightly reduce Φ_F_ vs. non-polar solvents. |
| Acetone | 5.1 | 1.359 | 0.32 | Higher polarity can lead to quenching. |
| Acetonitrile | 5.8 | 1.344 | 0.37 | Polar aprotic; potential for significant solvatochromic shifts and quenching. |
| Ethanol | 4.3 | 1.361 | 1.20 | Polar protic; hydrogen bonding can strongly interact with the amino group, often leading to quenching. |
| Water | 10.2 | 1.333 | 1.00 | High polarity and H-bonding capacity; generally causes significant quenching unless the derivative is specifically designed for aqueous environments. |
Jablonski Diagram: Visualizing Photophysical Processes
The following diagram illustrates the competition between fluorescence and non-radiative decay pathways. Improving quantum yield is a matter of increasing the rate of fluorescence (k_f_) or, more commonly, decreasing the rates of non-radiative processes (k_nr_).
Caption: Jablonski diagram illustrating electronic state transitions.
References
- Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. Journal of Research of the National Bureau of Standards - A. Physics and Chemistry.
- Lee, J., Kim, J., Kim, J., & Lee, E. (2021). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI.
-
Ma, X., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry - ACS Publications. [Link]
-
Wikipedia. Quantum yield. [Link]
-
Wang, H., et al. (2013). Synthesis, crystal structure, vibration spectral, and DFT studies of 4-aminoantipyrine and its derivatives. PubMed. [Link]
- Royal Society of Chemistry. (2024).
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Antonov, L., & Stoyanov, S. (2006). Quadrupolar solvatochromism: 4-amino-phthalimide in toluene. PubMed. [Link]
- Google Patents.
- Royal Society of Chemistry. (2024). The effect of heavy atoms on the deactivation of electronic excited states of dye molecules near the surface of metal nanoparticles. RSC Publishing.
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ResearchGate. Quantum yield enhancement through structure rigidification and minimizing TICT. [Link]
- Journal of Materials Chemistry C (RSC Publishing). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents.
- PicoQuant. (2015).
-
Journal of the American Chemical Society. Rigidifying Fluorescent Linkers by Metal–Organic Framework Formation for Fluorescence Blue Shift and Quantum Yield Enhancement. [Link]
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MDPI. (2013). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. [Link]
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National Center for Biotechnology Information. Deuteration of heptamethine cyanine dyes enhances their emission efficacy. [Link]
- Chemistry LibreTexts. (2023).
-
Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
- The Journal of Physical Chemistry C - ACS Publications. Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules.
-
The Journal of Organic Chemistry - ACS Publications. Fluorescence Enhancement of Pyrene Chromophores Induced by Alkyl Groups through σ–π Conjugation. [Link]
-
ResearchGate. (2015). What's wrong with my quantum yield measurement?. [Link]
-
ResearchGate. Schematic representation of the aggregation-caused quenching (ACQ) mechanism. [Link]
- ResearchGate.
-
Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. [Link]
-
National Center for Biotechnology Information. Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids. [Link]
- RSC Publishing. (2019).
- ResearchGate.
- RSC Publishing. Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules.
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ESSLAB. This compound. [Link]
- Journal of Materials Chemistry C (RSC Publishing). A key stacking factor for the effective formation of pyrene excimer in crystals: degree of π–π overlap.
- RSC Publishing. Investigations of the heavy atom effect occurring in bianthryl and 10,10′-dibromobianthryl. Fluorescence, cyclovoltamperometric and actinometric studies.
-
eScholarship.org. Improving LMOF Luminescence Quantum Yield through Guest-Mediated Rigidification. [Link]
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PubMed. (2015). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. [Link]
-
Chemistry LibreTexts. (2023). Quantum Yield of Fluorescence. [Link]
-
ResearchGate. (2022). Relative Quantum Yield of 2-Aminopyridine. [Link]
- Chemical Science (RSC Publishing).
-
The Journal of Physical Chemistry C - ACS Publications. Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. [Link]
-
National Center for Biotechnology Information. Solvatochromism as a new tool to distinguish structurally similar compounds. [Link]
-
Scirp.org. (2012). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. [Link]
- Google Patents.
- RSC Publishing.
-
Alfa Chemical Co., Ltd. (2021). Synthesis method of 4-aminoantipyrine. [Link]
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- 25. Investigations of the heavy atom effect occurring in bianthryl and 10,10′-dibromobianthryl. Fluorescence, cyclovoltamperometric and actinometric studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for 4-Aminopyrene in HPLC
A Message from Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Aminopyrene and encountering challenges in its analysis by High-Performance Liquid Chromatography (HPLC). As a polycyclic aromatic amine (PAA), this compound presents a unique set of analytical hurdles, primarily stemming from its basic amino group and hydrophobic pyrene structure. This combination can lead to frustrating issues like poor peak shape and inconsistent retention times.
This guide is structured to help you diagnose and resolve these common problems methodically. We will move from foundational FAQs to in-depth, problem-specific troubleshooting, explaining not just the what, but the why behind each strategic choice. Our goal is to empower you with the scientific rationale needed to build a robust and reliable HPLC method.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in analyzing this compound using reversed-phase HPLC?
The primary challenge is managing secondary-site interactions. This compound has a basic amino group that can interact with acidic residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[1][2][3] This ionic interaction is a different retention mechanism from the intended hydrophobic interaction, leading to significant peak tailing, where the peak is asymmetrically broadened.[2][4]
Q2: What are the ideal starting conditions for developing an HPLC method for this compound?
A good starting point is a reversed-phase method using a modern, end-capped C18 column. For the mobile phase, begin with a gradient elution using acetonitrile and water containing an acidic modifier.[5] A typical starting point would be 0.1% formic acid in both the aqueous and organic phases to maintain a consistent, low pH (around 2.7-3.0).[1][6] This low pH helps to suppress the ionization of silanol groups, minimizing the secondary interactions that cause peak tailing.[2][7]
Q3: Should I use a UV or Fluorescence detector for this compound?
Given its pyrene structure, this compound is expected to be highly fluorescent. A Fluorescence Detector (FLD) will offer significantly higher sensitivity and selectivity compared to a standard UV-Vis detector. If you are working with trace-level concentrations, an FLD is the superior choice. You will need to optimize the excitation and emission wavelengths. For general method development or higher concentration samples, a UV detector set to an appropriate wavelength (e.g., around 254 nm) is also viable.[8]
Core Troubleshooting Guide
Problem 1: Significant Peak Tailing
Question: My this compound peak has a severe tail. How can I achieve a symmetrical, Gaussian peak shape?
Answer:
Peak tailing for a basic compound like this compound is almost always caused by secondary interactions with the stationary phase.[2][4] The primary retention mechanism should be hydrophobic interaction with the C18 chains, but the basic amine group can also interact ionically with deprotonated (negatively charged) silanol groups on the silica surface.[3][9] This leads to a portion of the analyte molecules being retained longer than the main band, causing the characteristic tail.[9][10]
Below is a systematic workflow to diagnose and solve this issue.
Caption: A logical workflow for troubleshooting peak tailing.
-
Optimize Mobile Phase pH (The Primary Fix):
-
Causality: At a neutral pH, surface silanol groups are ionized (negatively charged) and the amine on this compound is protonated (positively charged), leading to strong ionic interactions.[3][6] By lowering the mobile phase pH to below 3.5, you protonate the silanol groups, neutralizing their charge and preventing this secondary retention mechanism.[1][7]
-
Protocol: Prepare your mobile phase A (aqueous) and B (organic) to each contain 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2.0).[6] Ensure the modifier is in both solvents to maintain a stable baseline during gradient elution.
-
-
Select the Right Column:
-
Causality: Not all C18 columns are the same. Older, "Type A" silica columns have higher metal content and more active silanols.[7] Modern, high-purity "Type B" silica columns that are "end-capped" have these active sites chemically deactivated with a small silyl group, which dramatically improves peak shape for basic compounds.[1][11]
-
Recommendation: If you are not already, use a column specifically marketed as end-capped or base-deactivated. Hybrid silica-polymer columns also offer excellent performance and are more resistant to extreme pH levels.[6]
Column Technology Suitability for this compound Key Advantage Traditional C18 (Non-End-Capped) Poor Not recommended due to high silanol activity. End-Capped High-Purity C18 Excellent Significantly reduces silanol interactions, providing good peak shape.[1] Polar-Embedded C18 Very Good Offers alternative selectivity and shielding of silanols. Hybrid Silica-Polymer (e.g., BEH) Excellent Offers a wider usable pH range (up to 12), allowing analysis of the neutral form of the base.[6] -
-
Use a Competitive Base (Advanced):
-
Causality: If pH adjustment and column choice are insufficient, you can add a "silanol suppressor" or competitive base like triethylamine (TEA) to the mobile phase.[7] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding the this compound from these interactions.
-
Protocol: Add TEA to your aqueous mobile phase at a concentration of 5-20 mM. Note that this approach can shorten column lifetime and is generally not compatible with mass spectrometry.[7]
-
-
Check for Column Overload:
-
Causality: The number of active silanol sites is finite. Injecting too much sample can saturate these secondary sites, leading to a distorted peak shape that often resembles a right triangle (shark-fin peak), a form of tailing.[4]
-
Protocol: Reduce your injection concentration by a factor of 5 or 10 and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.
-
Problem 2: Inconsistent or Drifting Retention Times
Question: The retention time for this compound is shifting between injections or drifting over the course of a sequence. What's causing this?
Answer:
Stable retention times are critical for reliable identification and quantification. Drifting or jumping retention times usually point to issues with the mobile phase preparation, column equilibration, or HPLC system hardware.
| Potential Cause | Why it Happens | Recommended Solution |
| Improper Column Equilibration | In gradient elution, the column needs to fully return to the initial mobile phase composition before the next injection. Insufficient equilibration time will cause subsequent runs to start with a higher organic content, leading to earlier elution times.[12] | Ensure your gradient method includes a post-run equilibration step of at least 10 column volumes. For a 4.6 x 150 mm column, this is about 10-15 minutes at 1 mL/min. |
| Mobile Phase Composition Change | The most common cause is inaccurate mixing or evaporation of the more volatile organic solvent (e.g., acetonitrile). A 1% change in organic solvent can shift retention by 5-15%. | Prepare mobile phases accurately. Keep solvent bottles capped to prevent evaporation. If using an on-line mixer, ensure it is functioning correctly by comparing to a manually prepared mobile phase. |
| Inconsistent Mobile Phase pH | For an ionizable compound like this compound, small shifts in pH can alter its ionization state and thus its retention time. A change of just 0.1 pH units can cause a significant shift. | Use a buffer (e.g., 10-20 mM ammonium formate or phosphate) instead of just an acid additive if maximum pH stability is required. Ensure the buffer is soluble in the highest organic percentage of your gradient.[13] |
| Temperature Fluctuations | Column temperature affects mobile phase viscosity and separation kinetics. Fluctuations in lab temperature can cause retention times to drift. A 1°C change can alter retention by 1-2%. | Use a thermostatted column compartment and set it to a stable temperature, typically slightly above ambient (e.g., 30-40 °C). |
| System Leaks or Pump Issues | A leak in the system will cause a drop in flow rate, leading to longer retention times. A faulty check valve in the pump can cause inconsistent flow delivery.[12][14] | Systematically check for leaks at all fittings from the pump to the detector. Perform a pump flow rate accuracy test by collecting the eluent into a graduated cylinder over a set time. |
Experimental Protocols
Protocol 1: Robust Sample Preparation for this compound
Objective: To prepare a sample of this compound that is free of particulates and dissolved in a solvent compatible with the reversed-phase mobile phase to ensure good peak shape.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
0.22 µm syringe filters (PTFE for organic solvents)
-
Autosampler vials
Procedure:
-
Solvent Selection: Dissolve the this compound sample in a solvent that is weaker than or matches the initial mobile phase. The ideal solvent is the mobile phase itself (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Dissolving the sample in 100% strong solvent (like pure acetonitrile) can cause peak distortion.
-
Stock Solution: Prepare a stock solution at a concentration of approximately 1 mg/mL. Use sonication if necessary to ensure complete dissolution.
-
Working Solution: Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition as the diluent.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter directly into a clean autosampler vial. This step is critical to remove any particulates that could clog the column or injector.[15]
-
Injection: Inject the filtered sample into the HPLC system.
Protocol 2: General Purpose Gradient Method for this compound
Objective: A starting gradient method to achieve separation of this compound from potential impurities.
Caption: A typical experimental workflow for this compound analysis.
| Parameter | Recommended Setting |
| Column | High-purity, end-capped C18, 2.7-5 µm, 100-150 mm length |
| Mobile Phase A | HPLC-grade Water + 0.1% Formic Acid |
| Mobile Phase B | HPLC-grade Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) |
| Column Temp | 35 °C |
| Injection Vol | 5 µL |
| Detector | FLD (optimized Ex/Em) or UV at 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 25.0 |
References
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. [Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
-
Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]
-
Phenomenex. The Role of End-Capping in RP. [Link]
- Snyder, L. R.
-
Veeprho. Exploring the Role of pH in HPLC Separation. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Quora. How does pH affect the results of HPLC results?. [Link]
-
Chiang Mai Journal of Science. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]
-
U.S. Environmental Protection Agency. Method 1654, Revision A: PAH Content of Oil by HPLC/UV. [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
YMC. HPLC Troubleshooting Guide. [Link]
-
RSC Publishing. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. [Link]
- Google Patents.
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
-
National Institutes of Health. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. [Link]
-
Centers for Disease Control and Prevention. POLYNUCLEAR AROMATIC HYDROCARBONS by HPLC 5506. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Prime Scholars. Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. [Link]
-
American Pharmaceutical Review. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]
-
National Institutes of Health. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. [Link]
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- 2. elementlabsolutions.com [elementlabsolutions.com]
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- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Long-Term Storage and Stability of 4-Aminopyrene Solutions
Welcome to the technical support guide for 4-Aminopyrene. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound solutions for long-term storage. Maintaining the quality of your reagents is paramount for reproducible and reliable experimental results. This guide provides in-depth answers, troubleshooting advice, and validated protocols based on established chemical principles.
Frequently Asked Questions (FAQs) - Quick Guide
This section provides quick answers to the most common questions regarding the storage of this compound solutions.
Q1: What is the best solvent for preparing a stable stock solution of this compound? For long-term stability, high-purity, anhydrous, and deoxygenated aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. Chloroform is another option, though this compound is only slightly soluble in it[1]. Avoid aqueous solutions, especially at acidic pH, for long-term storage as they can promote degradation[2].
Q2: At what temperature should I store my this compound solution? For long-term storage (months to years), solutions should be stored at -20°C or, ideally, at -80°C[3]. The solid powder should be stored in a refrigerator under an inert atmosphere[1]. Low temperatures are critical to slow down the rate of potential degradation reactions[3].
Q3: Is this compound sensitive to light? Yes, this compound is highly sensitive to light. The pyrene moiety strongly absorbs UV light, and studies on the closely related 1-aminopyrene show it has a very fast rate of photodegradation when irradiated[4]. All solutions must be stored in amber vials or containers wrapped in aluminum foil to protect them from light.
Q4: How does oxygen affect the stability of this compound? The amino group on the pyrene ring makes the molecule susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of colored degradation products and a loss of purity. It is a best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the container for storage[5].
Q5: What are the visible signs of this compound degradation? The most common signs of degradation are a change in color of the solution (e.g., developing a yellow or brown tint) and the formation of a precipitate. Any deviation from the initial appearance of a clear, pale solution should be treated as a sign of potential degradation. Inconsistent results in analytical assays (e.g., changes in fluorescence intensity or HPLC profile) are also strong indicators.
Q6: How long can I expect my this compound solution to be stable under optimal conditions? While specific long-term stability data for this compound solutions is not extensively published, by following best practices (using anhydrous DMSO, storing at -80°C, protecting from light, and using an inert atmosphere), stock solutions can be expected to remain stable for many months. However, it is crucial to validate the solution's integrity before use in critical experiments.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered with this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution has changed color (e.g., turned yellow/brown). | Oxidation: The amino group or pyrene ring has likely oxidized due to exposure to air (oxygen).[6] | Discard the solution. Prepare a fresh stock using deoxygenated solvent and purge the vial headspace with an inert gas (argon or nitrogen) before sealing and storing. |
| Photodegradation: The solution was exposed to ambient or UV light, causing the molecule to break down.[4][7] | Discard the solution. Always store solutions in amber vials or wrap clear vials completely in aluminum foil. Minimize light exposure during handling. | |
| Precipitate has formed in the solution upon thawing. | Low Solubility: The concentration of the stock solution may be too high for the solvent, especially at low temperatures. | Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution for future use. |
| Degradation: The precipitate could be insoluble degradation products. | If the precipitate does not redissolve upon warming and vortexing, it is likely a sign of degradation. The solution should be discarded. | |
| Inconsistent or decreased signal in fluorescence/absorbance assays. | Degradation: The concentration of active this compound has decreased due to chemical breakdown (oxidation or photodegradation). | Prepare a fresh solution from solid material. Verify its concentration and purity using spectrophotometry or HPLC (see Protocol 2) before use. |
| pH Shift: For working solutions prepared in buffers, a change in pH could alter the protonation state and spectral properties of the molecule. | Always use freshly prepared buffers. Confirm the pH of your working solution before starting the experiment. | |
| Unexpected peaks appear in HPLC analysis. | Contamination or Degradation: The solution may be contaminated or has degraded, leading to the formation of new chemical species. | Discard the solution. Prepare a fresh stock using high-purity solvent and proper handling techniques to avoid contamination and degradation. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for assessing this compound solution stability.
In-Depth Technical Discussion: Mechanisms of Degradation
Understanding the chemical vulnerabilities of this compound is key to preventing its degradation. The molecule's structure, featuring a polycyclic aromatic hydrocarbon (PAH) core and a primary amine group, presents two primary pathways for instability.
1. Photodegradation
The extensive π-conjugated system of the pyrene core makes this compound an excellent chromophore, meaning it strongly absorbs light, particularly in the UV range[4]. This property, while useful for fluorescence applications, also makes it highly susceptible to photodegradation.
-
Mechanism: Upon absorbing a photon, the molecule is promoted to an electronically excited state (the singlet state, ¹P). From here, it can undergo intersystem crossing to a longer-lived triplet state (³P). These excited states are highly reactive and can participate in chemical reactions that would not occur in the ground state. This can lead to direct molecular rearrangement, cleavage, or reaction with other molecules, including the solvent or dissolved oxygen, to form a variety of photoproducts[4]. Studies on pyrene and its derivatives confirm that they undergo photodegradation, which can be accelerated by environmental factors[7][8]. For 1-aminopyrene, the photodegradation rate was found to be significantly faster than that of pyrene itself, highlighting the activating effect of the amino substituent[4].
2. Oxidation
Both the electron-rich pyrene ring system and the primary amino group are susceptible to oxidation.
-
Mechanism:
-
Amino Group Oxidation: Primary aromatic amines can be oxidized by atmospheric oxygen, a process that can be catalyzed by light or trace metal impurities. This can lead to the formation of nitroso, nitro, and other colored polymeric compounds, which explains the common observation of solutions turning yellow or brown upon degradation.
-
PAH Ring Oxidation: The pyrene ring itself can be oxidized, particularly in the presence of light (photooxidation) and oxygen[6]. This process often involves reactive oxygen species (ROS) and can lead to the formation of quinones and other oxygenated derivatives[9][10]. These products will have different chemical and spectral properties from the parent compound, leading to inaccurate experimental results.
-
Degradation Pathway Diagram
Caption: Key degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol describes the steps for preparing a 10 mM stock solution in DMSO, minimizing exposure to factors that cause degradation.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Inert gas (argon or nitrogen) with tubing
-
Sterile, amber glass vial with a PTFE-lined screw cap
-
Microbalance and weighing paper
-
Calibrated micropipettes
Procedure:
-
Pre-Preparation: Allow the this compound container and the anhydrous DMSO to come to room temperature inside a desiccator to prevent moisture condensation.
-
Weighing: In a fume hood or designated weighing station, carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need approximately 2.17 mg (Molar Mass ≈ 217.27 g/mol ).
-
Solvent Addition: Transfer the weighed powder to the amber glass vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO.
-
Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 30-37°C) can be used if necessary, but do not overheat.
-
Inert Gas Purge: Briefly open the vial and gently blow a stream of inert gas (argon or nitrogen) into the headspace above the solution for 15-30 seconds. This displaces the atmospheric oxygen.
-
Sealing and Labeling: Immediately recap the vial, ensuring the seal is tight. Wrap the cap junction with parafilm for an extra barrier against moisture and air. Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Wrap the vial in aluminum foil for extra light protection and place it in a labeled container in a -80°C freezer for long-term storage[3][11].
Protocol 2: Assessing the Purity and Stability of a Stored Solution
This protocol uses UV-Visible spectrophotometry as a quick quality control check.
Materials:
-
Stored this compound stock solution
-
Solvent identical to the stock solution (e.g., DMSO)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reference Spectrum (Optional but Recommended): When you first prepare a fresh stock solution (Protocol 1), take a reference UV-Vis spectrum. Dilute a small aliquot of the fresh stock in the solvent to a concentration that gives a maximum absorbance (Amax) between 0.5 and 1.0. Scan from approximately 250 nm to 500 nm. Record the wavelength of maximum absorbance (λmax) and the full spectral shape.
-
Thaw Stored Sample: Remove the stored solution from the freezer and allow it to thaw completely at room temperature, protected from light. Vortex gently to ensure homogeneity.
-
Prepare Sample for Analysis: Prepare a dilution of the stored stock identical to the one used for the reference spectrum.
-
Acquire Spectrum: Blank the spectrophotometer with the pure solvent. Measure the absorbance spectrum of the diluted sample.
-
Compare and Analyze:
-
Check λmax: The λmax should not have shifted by more than a few nanometers from the reference spectrum. A significant shift indicates the formation of new species.
-
Check Spectral Shape: The overall shape of the spectrum should be superimposable on the reference spectrum. The appearance of new shoulders or peaks, particularly at longer wavelengths (>400 nm), often indicates the formation of colored oxidation products.
-
Check Absorbance: A significant decrease in absorbance at λmax suggests a loss of the parent compound due to degradation.
-
Interpretation: If the spectrum of the stored solution matches the reference spectrum, it is likely stable and suitable for use. If significant deviations are observed, the solution is likely degraded and should be discarded.
References
-
Yao, J., et al. (2015). Structure-dependent lipid peroxidation by photoirradiation of pyrene and its mono-substituted derivatives. Photochemistry and Photobiology. Available at: [Link]
-
Li, M., et al. (2023). Review of Pyrene- and Perylene-Based Photocatalysts: Synthesis, Development, and Applications. Energy & Fuels. Available at: [Link]
-
Mills, M. A., et al. (2022). Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. ACS ES&T Water. Available at: [Link]
-
Wang, J., et al. (2010). Photodegradation of pyrene on soil surfaces under UV light irradiation. Journal of Hazardous Materials. Available at: [Link]
-
Akiyama, T., et al. (2016). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of the Japan Research Association for Textile End-Uses. Available at: [Link]
-
Chen, Z., et al. (2025). Photocatalytic degradation of Pyrene and derivatives by Ag3PO4/BiOBr supported on Ni foam. ResearchGate. Available at: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Molecules. Available at: [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Aminoantipyrine. Available at: [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2024). 4-Aminoantipyrine - SAFETY DATA SHEET. Available at: [Link]
-
Ho, T. D., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Packaging and Shelf Life. Available at: [Link]
-
Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]
-
Dąbrowska, A., et al. (2008). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies. Available at: [Link]
-
Kraus, J. J., et al. (1999). Oxidation of polycyclic aromatic hydrocarbons catalyzed by soybean peroxidase. Applied Biochemistry and Biotechnology. Available at: [Link]
-
Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Available at: [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Available at: [Link]
-
Wei, Z., et al. (2024). Oxidation of Polycyclic Aromatic Hydrocarbons (PAHs) Triggered by a Photochemical Synergistic Effect between High- and Low-Molecular-Weight PAHs. Environmental Science & Technology. Available at: [Link]
-
Das, B. (2016). Preliminary Review on Solvation Chemistry in Aqueous Solvents: Application to Amino Acids. TSI Journals. Available at: [Link]
-
Enviro Tech International, Inc. (n.d.). What Is The Best Way To Store Chemical Solvents?. Available at: [Link]
-
Wikipedia. (n.d.). Fluorene. Available at: [Link]
-
Reddit. (2023). Storing Chemicals Best Practices?. Available at: [Link]
-
Albinet, A., et al. (2022). Formation of polycyclic aromatic hydrocarbon oxidation products in α-pinene secondary organic aerosol particles formed through ozonolysis. Communications Chemistry. Available at: [Link]
-
Dąbrowska, A., et al. (2008). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. ResearchGate. Available at: [Link]
-
Dworkin, J. P., et al. (2022). Experimental and Theoretical Constraints on Amino Acid Formation from PAHs in Asteroidal Settings. ACS Earth and Space Chemistry. Available at: [Link]
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- 5. gmpplastic.com [gmpplastic.com]
- 6. Oxidation of Polycyclic Aromatic Hydrocarbons (PAHs) Triggered by a Photochemical Synergistic Effect between High- and Low-Molecular-Weight PAHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of pyrene on soil surfaces under UV light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. Formation of polycyclic aromatic hydrocarbon oxidation products in α-pinene secondary organic aerosol particles formed through ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
Technical Support Center: Quenching of 4-Aminopyrene Fluorescence by Analytes
Welcome to the technical support center for 4-aminopyrene fluorescence quenching applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine theoretical principles with practical, field-proven insights to ensure the success and integrity of your experiments.
Introduction to this compound Fluorescence Quenching
This compound is a fluorescent probe characterized by its sensitivity to the local environment. Its fluorescence emission can be significantly altered—specifically, "quenched" or diminished—by the presence of various analytes. This phenomenon, known as fluorescence quenching, is a powerful tool for studying molecular interactions, determining analyte concentrations, and investigating the binding of drugs to target molecules. The quenching process occurs when an analyte, the "quencher," deactivates the excited state of the fluorophore (this compound) through various molecular mechanisms. Understanding and controlling for the variables in these experiments is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Fundamentals of this compound & Fluorescence
Q1: What are the typical excitation and emission wavelengths for this compound?
While the exact wavelengths can be influenced by the solvent environment, this compound derivatives typically show broad emission bands. For instance, some 4-aminoantipyrine analogues, when excited at 280 nm, exhibit emission bands around 340 nm and 450 nm[1]. It is always recommended to determine the optimal excitation and emission maxima empirically in your specific experimental buffer or solvent system using a spectrophotometer.
Q2: How does solvent polarity affect the fluorescence of this compound?
The fluorescence of polar fluorophores like this compound is highly sensitive to solvent polarity. Generally, an increase in solvent polarity can cause a shift in the emission spectrum to longer wavelengths (a "red shift") and may also alter the fluorescence intensity.[2][3] This is due to the different stabilization of the ground and excited states of the fluorophore by the surrounding solvent molecules.[3] For example, some polar fluorophores exhibit higher fluorescence intensity in polar solvents like acetonitrile and acetone, while the intensity is significantly lower in non-polar solvents like toluene.[4] The amine group in this compound plays a crucial role in these solvent-sensitive behaviors.[5]
Q3: What is the significance of the fluorescence quantum yield and lifetime?
-
Fluorescence Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to the photons absorbed.[6] A higher quantum yield indicates a more fluorescent compound. The quantum yield is highly dependent on the molecular environment and can be reduced by quenching processes.[6]
-
Fluorescence Lifetime (τ) is the average time the fluorophore spends in the excited state before returning to the ground state.[6] This parameter is intrinsic to the fluorophore in a given environment. Crucially, the lifetime is affected by dynamic quenching but not by static quenching, making it a key parameter for elucidating quenching mechanisms.[7][8]
Quenching Mechanisms & Analysis
Q4: What is the difference between static and dynamic quenching?
This is a critical distinction for interpreting your data. The two processes are fundamentally different:
-
Static Quenching: This occurs when the fluorophore and quencher form a non-fluorescent complex on the ground state, before excitation.[7][9] This complex simply reduces the concentration of fluorophore available to be excited.
-
Dynamic (Collisional) Quenching: This involves a collision between the excited-state fluorophore and the quencher.[8][9] The collision provides a non-radiative pathway for the fluorophore to return to the ground state, thus preventing the emission of a photon.[8]
The diagram below illustrates this fundamental difference.
Caption: Static vs. Dynamic Quenching Mechanisms.
Q5: How can I experimentally distinguish between static and dynamic quenching?
There are two primary methods to differentiate between these mechanisms:
-
Fluorescence Lifetime Measurements: This is the most definitive method. Dynamic quenching reduces the fluorescence lifetime (τ) of the fluorophore, while static quenching has no effect on the lifetime of the uncomplexed fluorophore.[7][8]
-
Temperature Dependence Studies: Increasing the temperature generally increases the diffusion rate of molecules. This leads to more frequent collisions, thus increasing the efficiency of dynamic quenching.[7][8] Conversely, higher temperatures can decrease the stability of the ground-state complex, thereby decreasing the efficiency of static quenching.[7]
| Feature | Static Quenching | Dynamic Quenching |
| Mechanism | Ground-state complex formation[7] | Collisional deactivation of excited state[9] |
| Effect on Lifetime (τ) | No change[7] | Decreases[7][8] |
| Effect of ↑ Temperature | Quenching decreases[7] | Quenching increases[7] |
| Effect on Absorption Spectrum | May change[6] | No change |
Q6: What is the Stern-Volmer equation and how is it used?
The Stern-Volmer equation is the cornerstone of quenching data analysis. It describes the relationship between fluorescence intensity and quencher concentration for dynamic quenching:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
[Q] is the concentration of the quencher.
-
Ksv is the Stern-Volmer quenching constant, which indicates the sensitivity of the fluorophore to the quencher.
By plotting F₀ / F versus [Q] , you should obtain a linear relationship. The slope of this line is Ksv.[8] This plot is essential for quantifying the quenching efficiency.
Troubleshooting Guides
This section addresses common problems encountered during this compound fluorescence quenching experiments.
| Problem | Potential Causes | Recommended Solutions |
| No or Weak Fluorescence Signal | 1. Incorrect Instrument Settings: Excitation/emission wavelengths or slit widths are not optimal. 2. Degradation of this compound: Compound has degraded due to light exposure or improper storage. 3. pH or Solvent Issue: The pH or solvent composition is suppressing fluorescence. | 1. Optimize Settings: Scan for the excitation and emission maxima of this compound in your specific buffer. Widen the slit widths to increase signal (at the cost of resolution). 2. Use Fresh Stock: Prepare a fresh solution of this compound from a properly stored solid. 3. Check Buffer/Solvent: Verify the pH of your buffer. Test the fluorescence in different solvents to understand its behavior.[4] |
| Inconsistent or Non-Reproducible Results | 1. Temperature Fluctuations: The experiment is not being performed at a constant temperature, affecting quenching constants.[7] 2. Pipetting Errors: Inaccurate dilutions of the quencher or fluorophore. 3. Photobleaching: The sample is being exposed to the excitation light for too long, causing the fluorophore to degrade. | 1. Use a Temperature-Controlled Cuvette Holder: Maintain a constant temperature throughout the experiment. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Prepare a serial dilution of the quencher carefully. 3. Minimize Light Exposure: Use the shutter on the fluorometer to expose the sample only during measurement. Reduce excitation light intensity if possible. |
| Unexpected Fluorescence Enhancement | 1. Analyte is also Fluorescent: The analyte itself fluoresces in the same wavelength range as this compound.[10][11] 2. Analyte Alters the Environment: The analyte binding changes the local environment of the this compound, shielding it from a quenching solvent (e.g., water) and increasing its quantum yield. | 1. Run a Control: Measure the fluorescence spectrum of the analyte alone at the highest concentration used in the experiment. 2. Analyze the Mechanism: This can be a real and interesting result. It may indicate that the analyte is binding to and protecting the fluorophore. Further investigation is warranted. |
| Non-Linear Stern-Volmer Plot | 1. Mixed Quenching: Both static and dynamic quenching are occurring simultaneously.[6] 2. High Analyte Concentration: At high concentrations, static quenching can become more prevalent, leading to an upward curvature in the plot.[6] 3. Inner Filter Effect: The analyte absorbs light at the excitation or emission wavelength, which is an artifact, not true quenching.[12] | 1. Use Lifetime Data: Use fluorescence lifetime measurements to isolate the dynamic component of quenching. 2. Work at Lower Concentrations: Limit the quencher concentration to a range where the plot is linear. 3. Correct for Inner Filter Effect: Measure the absorbance of your samples at the excitation and emission wavelengths. Apply a correction factor to your fluorescence data if absorbance is significant (>0.05).[10] |
Experimental Protocol: A General Titration Workflow
This protocol provides a general framework for a fluorescence quenching experiment. Concentrations and volumes should be optimized for your specific system.
Objective: To determine the Stern-Volmer constant (Ksv) for the quenching of this compound by a specific analyte.
1. Preparation of Stock Solutions: a. Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., ethanol or DMSO). Store protected from light. b. Prepare a concentrated stock solution of your analyte (quencher) in the same buffer that will be used for the experiment. c. Prepare the experimental buffer (e.g., phosphate-buffered saline, pH 7.4).
2. Instrument Setup: a. Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes. b. Set the excitation and emission wavelengths for this compound (determine these empirically if unknown). c. Set the excitation and emission slit widths (e.g., 5 nm). d. Set the cuvette holder to a constant temperature (e.g., 25°C).
3. Experimental Workflow:
Caption: Workflow for a Fluorescence Quenching Titration Experiment.
4. Performing the Titration: a. Add a known volume of buffer (e.g., 2 mL) to a quartz cuvette. b. Add a small aliquot of the this compound stock solution to achieve a final concentration that gives a strong signal (e.g., 1-10 µM). Mix well. c. Place the cuvette in the holder, allow it to equilibrate, and record the initial fluorescence intensity, F₀ . d. Add a small, known volume of the quencher stock solution (e.g., 2-10 µL). e. Mix the solution gently but thoroughly. Avoid introducing bubbles. f. Allow the solution to equilibrate for 1-2 minutes. g. Record the new fluorescence intensity, F . h. Repeat steps d-g to obtain a series of data points with increasing quencher concentration.
5. Data Analysis: a. Correct for dilution by multiplying each fluorescence value (F) by the factor (V₀ + Vi) / V₀, where V₀ is the initial volume and Vi is the total volume of quencher added. b. Calculate the F₀/F ratio for each data point. c. Calculate the final concentration of the quencher, [Q], in the cuvette for each data point. d. Plot F₀/F versus [Q]. e. Perform a linear regression on the data. The slope of the resulting line is your Stern-Volmer constant, Ksv.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
-
Experimental study of solvent effect on the heat transfer characteristics of 4-[(4-aminophenyl). (2024). Journal of Thermal Analysis and Calorimetry. [Link]
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Effect of solvents on relative fluorescence intensity. (n.d.). ResearchGate. [Link]
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ResearchGate. (2023). Why is important difference between dynamic and static quenching?. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Dynamic Quenching. [Link]
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National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]
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Horiba. (n.d.). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. [Link]
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ResearchGate. (2019). A Review on Effect of Solvents on Fluorescent Spectra. [Link]
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Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]
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PubMed. (2015). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. [Link]
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MDPI. (2021). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. [Link]
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PubMed. (2018). Interference with Fluorescence and Absorbance. [Link]
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National Center for Biotechnology Information. (2017). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. [Link]
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ResearchGate. (2010). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. [Link]
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National Center for Biotechnology Information. (2010). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. [Link]
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ResearchGate. (2017). Interference with Fluorescence and Absorbance. [Link]
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National Center for Biotechnology Information. (2021). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]
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YouTube. (2021). Troubleshooting | Fluorescence: Detection. [Link]
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ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. [Link]
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PubMed. (2024). Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. [Link]
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ResearchGate. (2013). Temperature-Dependent Fluorescence Lifetime of a Fluorescent Polymeric Thermometer, Poly( N -isopropylacrylamide), Labeled by Polarity and Hydrogen Bonding Sensitive 4-Sulfamoyl-7-aminobenzofurazan. [Link]
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PubMed. (2025). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
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PubMed. (1993). A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. [Link]
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National Center for Biotechnology Information. (2014). Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes. [Link]
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PubMed. (2011). Determination of tetracaine hydrochloride by fluorescence quenching method with some aromatic amino acids as probes. [Link]
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Royal Society of Chemistry. (2015). Naphthalene-functionalized resorcinarene as selective, fluorescent self-quenching sensor for kynurenic acid. [Link]
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ResearchGate. (2024). Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. [Link]-Carbaldehyde_Using_Simultaneous_Absorption_and_Fluorescence_Emission_SAFE_Method)
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purification methods for 4-Aminopyrene synthesis products
Welcome to the technical support guide for the purification of 4-aminopyrene (CAS: 17075-03-5). This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyrene derivative. The purity of this compound is paramount for its successful application in subsequent synthetic steps, such as in the Paal-Knorr synthesis of pyrroles, or in the development of advanced materials and probes.
This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound is highly dependent on its synthetic route, which typically involves the reduction of 4-nitropyrene. Common impurities may include:
-
Unreacted 4-nitropyrene: A starting material that was not fully reduced. Its presence can often be identified by a distinct yellow or orange hue in the crude product.
-
Side-reaction products: Depending on the reducing agent and conditions, side reactions such as partial reduction or dimerization can occur.
-
Catalyst residues: If catalytic hydrogenation was used (e.g., with Pd/C), trace metals may contaminate the product.
-
Solvents and reagents: Residual solvents from the reaction or workup, as well as inorganic salts, are common.
Q2: How do I perform a quick purity assessment of my crude product?
A2: A quick and effective method is Thin-Layer Chromatography (TLC). Spot your crude product on a silica gel plate alongside the 4-nitropyrene starting material, if available. A suitable eluent system would be a mixture of a non-polar and a moderately polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 v/v). The more polar this compound will have a lower Rf value than the less polar pyrene or nitropyrene starting material. The presence of multiple spots indicates impurities. A pure product should ideally show a single, well-defined spot.
Q3: My purified this compound is darkening over time. Why is this happening and how can I prevent it?
A3: Aromatic amines, including this compound, are susceptible to oxidation, which can cause them to darken upon exposure to air and light.[1] To ensure stability, store the purified solid under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from light.[1][2] For long-term storage, refrigeration is recommended.[2]
Part 2: Troubleshooting and Purification Strategy
This section addresses specific issues you may encounter during the purification process. The following decision tree provides a general workflow for selecting the appropriate purification strategy.
Caption: Decision workflow for purifying this compound.
Q4: My crude product is a dark, oily substance. How should I proceed?
A4: An oily product suggests the presence of significant impurities or residual solvent. Direct crystallization is unlikely to be effective. The recommended approach is column chromatography to separate the components based on polarity. The non-polar pyrene backbone combined with the polar amino group gives this compound moderate polarity, making it well-suited for separation on silica gel.
Protocol 1: Column Chromatography Purification
This technique is essential for separating compounds from complex mixtures, making it ideal for purifying crude reaction products.[3]
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Eluent: Hexane and Ethyl Acetate (or Dichloromethane and Methanol for more polar impurities)
-
Sand and Cotton wool
-
Collection tubes/flasks
Step-by-Step Methodology:
-
Column Packing:
-
Place a small cotton plug at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane. Pour the slurry into the column, allowing the hexane to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.
-
Add another layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Wash the column with 2-3 column volumes of the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
-
Sample Loading:
-
Dissolve your crude oily product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method results in better separation.
-
Carefully add the dry-loaded sample onto the sand layer at the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. This will first elute non-polar impurities, followed by your desired product, and finally the more polar impurities.
-
Collect fractions in separate tubes and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the partially purified product, which should now be a solid.
-
Validation Checkpoint: The resulting solid should show a single spot on TLC. It is now ready for further purification by recrystallization to achieve high crystalline purity.
Q5: My product is a solid, but TLC shows minor impurities. What is the most efficient purification method?
A5: For solids with minor impurities, recrystallization is the most effective and efficient method.[4] The principle relies on selecting a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.[5]
Protocol 2: Recrystallization
Solvent Selection: The key to successful recrystallization is choosing the right solvent.[4][5] Given the aromatic and amine functionalities of this compound, suitable solvents are moderately polar. A mixed solvent system often provides the best results.
| Solvent System | Rationale |
| Toluene | Good for dissolving the aromatic structure at high temperatures. |
| Ethanol/Water | This compound is soluble in hot ethanol; adding water as an anti-solvent can induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | Dissolve in a minimum of hot ethyl acetate, then add hexane until turbidity appears, and allow to cool. |
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of your chosen solvent (e.g., toluene) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate, promoting the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Validation Checkpoint: The purified product should have a sharp melting point. A broad melting range indicates the presence of impurities. The color should be significantly lighter than the crude product, typically a light brown or off-white solid.[2]
Q6: I need extremely high-purity this compound for an electronics or advanced materials application. Is there a final polishing step?
A6: Yes. For applications requiring ultra-high purity (>99.5%), sublimation is an excellent final purification step for compounds like this compound that are thermally stable. This process involves heating the solid under vacuum, causing it to transition directly into a gas, which then crystallizes back into a solid on a cold surface, leaving non-volatile impurities behind. Sublimation is particularly effective at removing trace inorganic salts and colored polymeric impurities.
Protocol 3: Vacuum Sublimation
Step-by-Step Methodology:
-
Apparatus Setup: Use a standard laboratory sublimation apparatus, which consists of a vessel to hold the crude material and a cold finger (a condenser).
-
Loading: Place the recrystallized this compound into the bottom of the sublimation apparatus.
-
Sublimation: Assemble the apparatus, ensuring all joints are well-sealed. Begin cooling the cold finger (typically with circulating cold water). Apply a high vacuum to the system.
-
Heating: Gently and slowly heat the bottom of the apparatus using a heating mantle or oil bath. The this compound will sublime and deposit as pure crystals on the cold finger.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Carefully disassemble the apparatus and scrape the pure, crystalline product from the cold finger.
Validation Checkpoint: Sublimed this compound should appear as a highly crystalline, often fluffy solid with a very light color. Its purity can be confirmed by HPLC, which should show a single peak.[6][7]
Part 3: Purity Analysis and Characterization
Verifying the purity of your final product is a critical step. A combination of the following techniques provides a comprehensive assessment.
Caption: Methods for final purity and identity confirmation.
-
Melting Point (MP): Pure compounds have a sharp melting range. Impurities typically depress and broaden the melting range. The reported melting point for this compound is 207 °C.[2]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase such as acetonitrile/water can be used. A pure sample will exhibit a single major peak.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (C16H11N, MW: 217.27 g/mol ).[9]
By following these troubleshooting guides and detailed protocols, researchers can confidently purify this compound to the high standard required for demanding scientific applications.
References
-
Trask, L. E., & Motherwell, W. B. (2006). Amine protecting groups. John Wiley & Sons, Ltd. [Link]
- Google Patents. (2016). CN106243041A - The purification process of 4 amino-antipyrines.
-
Loba Chemie. (2023). 4-AMINOANTIPYRINE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
- Google Patents. (2010). CN101891683A - Aminopyrine production method.
- Google Patents. (2017). CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method.
-
Sathyabama Institute of Science and Technology. (n.d.). Synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (1989). US4870209A - Process for purifying crude 4-aminophenol.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
Alpha Chemika. (n.d.). 4-AMINOANTIPYRINE Extra Pure. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, identification of some new derivatives of 4-amino antipyrine bearing six and seven membered rings. Retrieved from [Link]
-
Cytiva. (n.d.). Prepacked chromatography columns for ÄKTA™ systems. Retrieved from [Link]
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Science.gov. (n.d.). related impurities 4-aminophenol: Topics. Retrieved from [Link]
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Opentrons. (n.d.). Automating Column Chromatography Protein Purification. Retrieved from [Link]
-
PubMed Central. (2020). Synthesis of New Amino-Functionalized Porphyrins: Preliminary Study of Their Organophotocatalytic Activity. Retrieved from [Link]
-
Laboratorium Discounter. (n.d.). 1-Aminopyrene (purified by sublimation) >99.0%(HPLC)(T) 1g. Retrieved from [Link]
-
PubMed. (1984). [Synthesis of aminoacyl derivatives of 4-aminoantipyrine. IV. Amino acid derivatives with D configuration]. Retrieved from [Link]
- Google Patents. (2015). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
Fisher Scientific Canada. (n.d.). 3,4-Benzopyrene (purified by sublimation) 95.0+%, TCI America™. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Validation for N-Glycan Analysis Using 4-Aminopyrene Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biopharmaceutical development, the precise characterization of N-linked glycans is not merely an analytical exercise; it is a critical quality attribute (CQA) that dictates the efficacy, stability, and immunogenicity of a therapeutic protein. High-Performance Liquid Chromatography (HPLC) with fluorescence detection remains a gold standard for this analysis, but its success hinges on two key factors: the choice of a fluorescent label and the rigorous validation of the analytical method.
This guide provides an in-depth comparison of derivatization agents, with a focus on 4-aminopyrene, and outlines a comprehensive validation strategy grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system built on scientific integrity.
Part 1: The Critical Choice of a Fluorescent Label
The journey of glycan analysis begins after their enzymatic release from the protein backbone. These native glycans lack a suitable chromophore for sensitive detection.[4][5] Derivatization with a fluorescent tag is therefore essential. The ideal label enhances detection sensitivity, ensures stoichiometric attachment (one label per glycan), and maintains chromatographic resolution.[5]
The most common derivatization chemistry is reductive amination .[4][5][6] In this two-step process, the primary amine of the fluorescent label reacts with the open-ring aldehyde form of the glycan's reducing end to form a Schiff base. This intermediate is then stabilized by a reducing agent, like sodium cyanoborohydride, to form a stable secondary amine linkage.[4]
While numerous labels exist, the discussion often centers on a few key players: 2-aminobenzamide (2-AB), procainamide, and aminopyrene derivatives.
Comparative Analysis of Leading Derivatization Agents
The choice of label is a critical decision point that impacts sensitivity, throughput, and the nature of the data you can acquire. While 2-AB has been a long-standing workhorse, newer agents offer significant advantages, particularly for methods coupling HPLC with mass spectrometry (MS).
| Feature | This compound (e.g., APTS) | 2-Aminobenzamide (2-AB) | Procainamide (ProA) |
| Primary Application | CE-LIF, HPLC-FLR | HPLC-FLR, UPLC-FLR | UPLC-FLR-MS |
| Fluorescence Signal | Very High | Moderate | High[7][8][9] |
| MS Signal (ESI+) | Low (due to sulfonate groups) | Low (poor ionization)[7] | Very High (tertiary amine)[7][8][9] |
| Reaction Time | ~1-2 hours | ~2-3 hours[4] | ~1 hour |
| Derivative Stability | High | High | High |
| Key Advantage | Excellent for high-sensitivity fluorescence-based separation (CE). | Well-established, extensive literature, and regulatory acceptance. | Excellent "all-around" label for both FLR and MS detection.[7][10] |
| Consideration | Charged nature (trisulfonic acid) is ideal for electrophoresis but can alter HPLC retention behavior. | Poor ionization efficiency hinders MS identification of low-abundance species.[7] | Offers a significant improvement in ESI efficiency, up to 30-fold over 2-AB.[8][9] |
Expert Insight: While this guide focuses on this compound for HPLC-fluorescence applications, it's crucial to recognize the field's trajectory. For methods that require both sensitive fluorescence quantitation and confident mass-based identification, procainamide has emerged as a superior choice due to its vastly improved ionization efficiency.[7][8] However, for purely quantitative fluorescence-based methods where utmost sensitivity is paramount, aminopyrene derivatives remain highly competitive.
Part 2: The Workflow of N-Glycan Derivatization
A robust and reproducible derivatization workflow is the foundation of a validatable method. The following diagram and protocol outline the essential steps from glycan release to preparation for HPLC analysis.
Caption: N-Glycan Derivatization and Cleanup Workflow.
Experimental Protocol: this compound Derivatization
This protocol provides a generalized workflow. Researchers must optimize concentrations and incubation times based on their specific glycoprotein and equipment.
Materials:
-
Glycoprotein sample
-
Denaturing buffer (e.g., containing SDS)
-
PNGase F enzyme
-
This compound (4-AP) labeling solution (in DMSO/acetic acid)
-
Sodium cyanoborohydride (NaCNBH₃) reducing agent solution
-
HILIC Solid Phase Extraction (SPE) cartridges
-
Acetonitrile (ACN) and ultrapure water
Methodology:
-
Glycan Release:
-
Denature 10-50 µg of glycoprotein in buffer at 90°C for 5 minutes.
-
Cool the sample and add PNGase F.
-
Incubate at 37°C for a sufficient duration (e.g., 4-18 hours) to ensure complete release of N-glycans.
-
-
Derivatization:
-
To the released glycans, add the 4-AP labeling solution followed by the NaCNBH₃ reducing agent.
-
Vortex gently to mix.
-
Incubate the reaction mixture at 60°C for 2 hours.[4] This temperature and duration are optimal for driving the reaction to completion while minimizing potential degradation of sensitive structures like sialic acids.[4]
-
-
Cleanup:
-
Condition a HILIC SPE cartridge with water, followed by equilibration with high-percentage acetonitrile (e.g., 85% ACN).
-
Load the labeling reaction mixture onto the cartridge. The high organic content ensures that polar glycans are retained.
-
Wash the cartridge with several volumes of 85-95% ACN to remove excess label and reducing agent, which are less polar and elute first.
-
Elute the purified, labeled glycans with an aqueous buffer (e.g., 20-50% ACN or pure water).
-
Dry the eluted sample (e.g., via vacuum centrifugation) and reconstitute in a suitable solvent for HPLC injection.
-
Part 3: A Framework for HPLC Method Validation
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3] Following the ICH Q2(R1) guidelines provides a globally recognized framework for this process.[1][2]
Caption: ICH Q2(R1) Method Validation Logical Flow.
Validation Parameters and Experimental Design
1. Specificity
-
Purpose: To demonstrate that the method can unequivocally assess the glycan profile in the presence of other components (e.g., residual protein, buffer components, degradation products).
-
Execution:
-
Analyze a blank sample (matrix without glycoprotein).
-
Analyze a sample of unlabeled, released glycans.
-
Analyze the fully processed and labeled glycan sample.
-
Success Criterion: The chromatogram of the labeled sample should show distinct peaks corresponding to glycans that are absent in the blank and unlabeled samples. Peak identification can be confirmed using exoglycosidase arrays, where the specific removal of a monosaccharide (e.g., sialic acid by sialidase) results in a predictable shift in retention time.
-
2. Linearity and Range
-
Purpose: To verify that the instrument response (peak area) is directly proportional to the analyte concentration over a specified range.
-
Execution:
-
Prepare a serial dilution of a labeled glycan standard (e.g., from a reference monoclonal antibody) across at least five concentration levels.
-
The range should typically span 80% to 120% of the expected sample concentration.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against concentration and perform a linear regression analysis.
-
-
Success Criterion: A coefficient of determination (R²) ≥ 0.99 is generally considered acceptable.[11][12]
3. Accuracy
-
Purpose: To determine the closeness of the measured value to the true value.
-
Execution:
-
Perform a recovery study. Spike a known quantity of a purified, labeled glycan standard into the sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
-
Analyze these spiked samples in triplicate.
-
Calculate the percentage recovery of the spiked standard.
-
-
Success Criterion: Mean recovery should be within a pre-defined range, typically 98-102% for drug substance assays.
4. Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Execution:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same standard (e.g., at 100% concentration) on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Success Criterion: The relative standard deviation (%RSD) for the peak areas of major glycan species should be ≤ 2% for repeatability and ≤ 5% for intermediate precision. These values can be wider for very low abundance species.
5. Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[3]
-
Execution:
-
Systematically vary critical HPLC parameters one at a time, such as:
-
Column temperature (e.g., ± 2°C)
-
Mobile phase pH (e.g., ± 0.1 units)
-
Flow rate (e.g., ± 5%)
-
Mobile phase composition (e.g., ± 1% organic)
-
-
Analyze a standard sample under each condition.
-
-
Success Criterion: The relative peak areas and retention times should not significantly change, demonstrating the method's resilience to minor operational deviations.
Conclusion
The validation of an HPLC method for N-glycan analysis is a meticulous but essential process that underpins the quality and safety of biopharmaceutical products. The choice of derivatization agent, such as this compound, sets the stage for sensitivity and performance. However, it is the rigorous, systematic validation according to established guidelines like ICH Q2(R1) that builds a foundation of trust and reliability in the analytical data. By understanding the "why" behind each validation parameter and experimental step, researchers can develop truly robust methods that withstand the scrutiny of both scientific inquiry and regulatory review.
References
-
Gstöttner, C., et al. (2019). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 411(23), 5897-5916. [Link]
-
Creative Biolabs. (n.d.). Glycan Labeling. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub, M. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
Jayachandran, C., & Ramakrishnan, V. (2021). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry, 9, 737083. [Link]
-
An, H. J., et al. (2009). Glycan reductive isotope labeling (GRIL) for quantitative glycomics. Journal of Proteome Research, 8(7), 3323–3331. [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
- BenchChem. (2025). A Comparative Guide to N-Glycan Labeling.
-
Reiding, K. R., et al. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers in Chemistry, 6, 326. [Link]
-
Kozak, R. P., et al. (2015). Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry. Analytical Biochemistry, 486, 38-40. [Link]
-
Agilent Technologies. (2019, July 30). Comparison of Common Fluorescent Labels for LC/MS Analysis of Released N-Linked Glycans. Application Note. [Link]
-
Ludger Ltd. (n.d.). Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2018, February 9). Validation of an automated UPLC IgG N-glycan analytical method applicable to Classical Galactosaemia. [Link]
-
MURAL - Maynooth University Research Archive Library. (n.d.). Validation of an automated ultraperformance liquid chromatography IgG N-glycan analytical method applicable to classical galactosaemia. [Link]
-
Pérez-Rosés, R., et al. (2018). Validation of an analytical method by HPLC applicable to the cuban Mangiferin. Ars Pharmaceutica, 59(4), 227-233. [Link]
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A Comparative Analysis of 4-Aminopyrene and Other Pyrene-Based Fluorescent Probes for Advanced Sensing Applications
An In-Depth Technical Guide
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of aminopyrene-based fluorescent probes, with a particular focus on 4-Aminopyrene, contextualized within the broader family of pyrene-based sensors. Our objective is to furnish you with the foundational knowledge and practical insights required to select and effectively utilize these powerful analytical tools. We will delve into the photophysical principles, compare performance with established alternatives, and provide actionable experimental protocols.
Introduction: The Allure of the Pyrene Scaffold
Pyrene is a polycyclic aromatic hydrocarbon that has captivated the attention of chemists and biologists for decades. Its rigid, planar structure and extensive π-conjugated system endow it with exceptional photophysical properties, including a high fluorescence quantum yield, a long fluorescence lifetime, and remarkable sensitivity to its local microenvironment.[1] These characteristics make pyrene an outstanding scaffold for the design of fluorescent probes capable of detecting a wide array of analytes, from metal ions and small molecules to complex biological macromolecules.[2][3]
One of the most distinctive features of pyrene is its ability to form an excited-state dimer known as an excimer . When two pyrene molecules are in close proximity (less than 10 Å), the excitation of one can lead to the formation of a transient complex that emits light at a significantly longer wavelength (a broad, structureless band around 470 nm) compared to the structured monomer emission (typically with peaks between 370-400 nm). This shift from monomer to excimer fluorescence provides a ratiometric readout that is sensitive to conformational changes, aggregation events, and membrane fluidity.[4]
The introduction of functional groups onto the pyrene core allows for the fine-tuning of its properties and the introduction of specific analyte recognition capabilities. The amino group (-NH₂) is a particularly potent modifier. As a strong electron-donating group, it can significantly alter the photophysical characteristics of the pyrene fluorophore and serve as a versatile chemical handle for further derivatization. This guide will explore the nuances of aminopyrenes, using the well-studied 1-Aminopyrene as a primary example to infer the potential of the less-documented this compound, and compare them against other pyrene derivatives tailored for specific sensing tasks.
Part 1: The Pyrene Core - A Versatile Signaling Platform
The utility of any pyrene-based probe is rooted in the fundamental photophysics of the pyrene core itself. Understanding these principles is crucial for interpreting experimental data and designing robust sensing assays.
Monomer vs. Excimer Emission: A Ratiometric Ruler
The dual emission capability of pyrene is its most powerful attribute. The monomer emission is characterized by several sharp vibronic bands, while the excimer emission is a broad, featureless band shifted to a lower energy (longer wavelength). The ratio of the excimer to monomer fluorescence intensity (IE/IM) is a direct measure of the proximity of pyrene units. This principle is widely exploited in probes designed to monitor processes that involve changes in distance or concentration, such as protein oligomerization, DNA hybridization, and membrane dynamics.[4][5]
Caption: A generalized workflow for a "turn-on" sensor based on Photoinduced Electron Transfer (PET).
Part 4: Experimental Protocols
Scientific integrity demands reproducible and self-validating methodologies. The following protocols are designed to provide a robust framework for conducting fluorescence sensing experiments.
Protocol 1: General Procedure for Fluorescence Titration Assay
This protocol describes a standard method for evaluating the response of a fluorescent probe to an analyte.
1. Preparation of Stock Solutions: a. Probe Stock (e.g., 1 mM): Accurately weigh the pyrene-based probe and dissolve it in a suitable solvent (e.g., DMSO, Acetonitrile) to a final concentration of 1 mM. Causality: A high-concentration stock in an organic solvent ensures solubility and allows for minimal volume addition to the aqueous assay buffer, preventing solvent effects. b. Analyte Stock (e.g., 10 mM): Prepare a high-concentration stock of the analyte (e.g., CuSO₄ for Cu²⁺) in deionized water or an appropriate buffer. c. Buffer Solution: Prepare the assay buffer (e.g., 10 mM HEPES, pH 7.4). Causality: A buffered solution is critical to maintain a stable pH, as the fluorescence of many probes and the analyte-receptor interaction can be pH-dependent.
2. Spectrofluorometer Setup: a. Turn on the instrument and allow the lamp to warm up for at least 30 minutes for stable output. b. Set the excitation wavelength (e.g., 340 nm for a pyrene derivative) and the emission scan range (e.g., 350-600 nm). c. Adjust the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector. A typical starting point is 5 nm for both.
3. Measurement Procedure: a. Prepare a cuvette with a working solution of the probe by diluting the stock solution into the assay buffer (e.g., 2 mL of a 10 µM probe solution). b. Place the cuvette in the spectrofluorometer and record the initial fluorescence spectrum of the probe alone. This is your baseline (F₀). c. Add small aliquots of the analyte stock solution (e.g., 1-5 µL) to the cuvette. d. Mix gently by pipetting or inverting the cuvette (if capped) and allow the solution to equilibrate for a defined period (e.g., 2 minutes). e. Record the fluorescence spectrum after each addition (F). f. Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
4. Data Analysis: a. Plot the fluorescence intensity at the emission maximum (F) or the ratio of two wavelengths (e.g., F/F₀) as a function of the analyte concentration. b. For quenching experiments, analyze the data using the Stern-Volmer equation. c. For binding assays, fit the data to a suitable binding isotherm (e.g., 1:1 or 1:2 binding) to determine the association constant (Kₐ). d. The Limit of Detection (LOD) can be calculated based on the standard deviation of the blank measurement (LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve).
Protocol 2: Synthesis of a Pyrene-Based Schiff Base Probe (e.g., PAI)
This protocol is adapted from the synthesis of Dimethyl 5-((pyren-1-ylmethylene)amino)isophthalate (PAI), a "turn-on" probe for Al³⁺. [6] 1. Materials: a. Pyrene-1-carboxaldehyde b. Dimethyl 5-aminoisophthalate c. Anhydrous ethanol d. Glacial acetic acid (catalyst)
2. Reaction Setup: a. To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrene-1-carboxaldehyde (1.0 eq) and dimethyl 5-aminoisophthalate (1.0 eq). b. Add anhydrous ethanol to dissolve the reactants. c. Add a catalytic amount of glacial acetic acid (2-3 drops). Causality: The acid catalyzes the nucleophilic attack of the amine onto the aldehyde carbonyl, facilitating the formation of the imine (Schiff base).
3. Reaction and Work-up: a. Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). b. After the reaction is complete, allow the mixture to cool to room temperature. c. A solid precipitate should form. Collect the solid product by vacuum filtration. d. Wash the collected solid with cold ethanol to remove any unreacted starting materials. e. Dry the product under vacuum to yield the pure Schiff base probe.
4. Characterization: a. Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [6]
Conclusion
Pyrene and its derivatives, particularly aminopyrenes, represent a versatile and powerful class of fluorescent probes. The unique photophysical properties of the pyrene core, including its characteristic monomer-excimer emission and environmental sensitivity, provide a rich platform for sensor design. The introduction of an amino group, as seen in 1-Aminopyrene, modulates these properties and offers a convenient handle for creating sophisticated molecular sensors for a wide range of applications, from detecting metal ions to imaging biological processes.
While this guide has used 1-Aminopyrene as a key exemplar due to the availability of data, the potential of other isomers like This compound remains an exciting and underexplored area of research. The principles and comparative data presented here should empower researchers to appreciate the subtle yet significant effects of structural modifications on probe performance. The provided protocols offer a solid foundation for the synthesis and application of these tools in your own research endeavors. The continued exploration and characterization of novel pyrene derivatives will undoubtedly lead to the next generation of highly sensitive and selective fluorescent sensors.
References
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Lee, K. C., & Lee, H. (2001). Photochemical Transformation and Phototoxicity of 1-Aminopyrene. Photochemistry and Photobiology, 74(5), 654-661. [Link]
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Bal, M., & Ekmekci, Z. (2023). Pyrene, Anthracene, and Naphthalene-Based Azomethines for Fluorimetric Sensing of Nitroaromatic Compounds. Journal of Fluorescence, 33(4), 1443–1455. [Link]
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Li, L., Wang, J., Xu, S., Li, C., & Dong, B. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 875241. [Link]
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Near-Infrared Fluorescent Probes with Amine-Incorporated Xanthene Platforms for the Detection of Hypoxia. (2022). ACS Omega, 7(35), 31087–31096. [Link]
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Fluorescent Sensing for Amines with Ultralow Detection Limit Based on Conjugated Porous Polymers. (2020). Journal of Materials Chemistry C, 8(3), 978-984. [Link]
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Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines. (2020). Chemistry – A European Journal, 26(35), 7912-7917. [Link]
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Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (2021). Molecules, 26(16), 4991. [Link]
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Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. (2024). ACS Sensors, 9(4), 1622–1643. [Link]
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Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers in Chemistry, 10, 875241. [Link]
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Ayyavoo, K., & Velusamy, P. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry, 45(25), 11045-11067. [Link]
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Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines. (2020). Chemistry – A European Journal, 26(35), 7912-7917. [Link]
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Wang, Y., et al. (2024). Design and synthesis of pyrene-based probes and their fluorescent detection of Sb(III). ResearchGate. [Link]
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Synthesis and In Situ Application of a New Fluorescent Probe for Visual Detection of Copper(II) in Plant Roots. (2025). Molecules, 30(24), 4783. [Link]
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Li, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1545. [Link]
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Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 886-895. [Link]
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Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid. (2025). Luminescence, 40(9), e70300. [Link]
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Pyrene based materials as fluorescent probes in chemical and biological fields. (2021). New Journal of Chemistry, 45(25), 11045-11067. [Link]
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A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging. (2023). Molecules, 28(13), 5183. [Link]
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Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. (2020). ACS Omega, 5(29), 18047–18053. [Link]
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Scheme 1 Synthesis of fluorescent sensors 1-4. (n.d.). ResearchGate. [Link]
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Emergent Biosensing Technologies Based on Fluorescence Spectroscopy and Surface Plasmon Resonance. (2020). Sensors, 20(10), 2933. [Link]
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Pyrene functionalized organic cation receptor-based "turn-on" fluorescence approach for monitoring of chlorpyrifos in food, soil, and water samples. (2025). Analytica Chimica Acta, 1307, 343488. [Link]
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5'-Amino pyrene provides a sensitive, nonperturbing fluorescent probe of RNA secondary and tertiary structure formation. (2001). Journal of the American Chemical Society, 123(26), 6203–6211. [Link]
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Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. (2025). Journal of Fluorescence, 35(3), 1234-1245. [Link]
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A Head-to-Head Comparison for Advanced Applications: 1-Aminopyrene vs. Fluorescein Isothiocyanate (FITC) as Fluorescent Labels
In the landscape of fluorescent labeling, the selection of an appropriate fluorophore is paramount to the success of an experiment. The ideal label should not only provide a strong and detectable signal but also exhibit sensitivity to its environment if the experimental design requires it. This guide offers a detailed comparison between two widely used fluorescent labels: the environmentally sensitive polycyclic aromatic hydrocarbon, 1-aminopyrene, and the workhorse of many bioconjugation applications, fluorescein isothiocyanate (FITC).
This comparison is designed for researchers, scientists, and drug development professionals who seek to move beyond routine labeling and leverage the unique photophysical properties of their chosen fluorophore to gain deeper insights into molecular interactions, conformational changes, and microenvironmental characteristics. We will delve into the core properties of each molecule, present supporting experimental data, and provide detailed protocols for their application.
Unveiling the Contestants: 1-Aminopyrene and FITC
1-Aminopyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical characteristics. A key feature of pyrene and its derivatives is the ability to form excited-state dimers, known as excimers, at high concentrations or when molecules are in close proximity. This excimer formation results in a significant red-shift in the emission spectrum, a property that can be ingeniously exploited to probe molecular distances and interactions. Furthermore, the fluorescence of the 1-aminopyrene monomer is highly sensitive to the polarity of its local environment.
Fluorescein isothiocyanate (FITC) is an amine-reactive derivative of the widely-known fluorophore, fluorescein. It has been a staple in biological research for decades due to its high quantum yield, good water solubility, and an excitation maximum that aligns well with the 488 nm laser line commonly found on flow cytometers and confocal microscopes. FITC is often the go-to choice for general-purpose labeling of proteins and antibodies where the primary goal is simply to attach a bright fluorescent tag.
The Core Comparison: Photophysical and Chemical Properties
The choice between 1-aminopyrene and FITC hinges on the specific demands of the experiment. The following table summarizes their key characteristics to guide your selection.
| Property | 1-Aminopyrene | Fluorescein Isothiocyanate (FITC) |
| Excitation Max (λex) | ~340 nm | ~495 nm |
| Emission Max (λem) | ~375-395 nm (Monomer), ~470 nm (Excimer) | ~515 nm |
| Quantum Yield | Variable (highly solvent dependent) | High (typically >0.5) |
| Molar Extinction Coefficient | ~20,000 M⁻¹cm⁻¹ at 342 nm | ~80,000 M⁻¹cm⁻¹ at 495 nm |
| Key Feature | Environmentally sensitive, excimer formation | High brightness, well-established protocols |
| Reactive Group | Primary Amine | Isothiocyanate |
| Target for Labeling | Carboxylic acids, aldehydes, etc. (after derivatization) | Primary amines (e.g., lysine residues) |
| pH Sensitivity | Less sensitive in the physiological range | Fluorescence is quenched at acidic pH |
| Photostability | Moderate | Moderate to low (photobleaching can be an issue) |
Experimental Deep Dive: Where Each Fluorophore Shines
1-Aminopyrene: Probing the Microenvironment and Molecular Proximity
The true strength of 1-aminopyrene lies in its sensitivity to the local environment. Its fluorescence emission maximum and quantum yield are significantly affected by the polarity of the solvent. This solvatochromism makes it an excellent probe for studying protein folding, conformational changes, and binding events that alter the local environment of the label.
Furthermore, the ability of 1-aminopyrene to form excimers provides a molecular ruler. When two 1-aminopyrene molecules are brought into close proximity (typically <10 Å), they can form an excited-state dimer that emits at a longer wavelength (~470 nm) compared to the monomer emission (~375-395 nm). This phenomenon can be used to monitor processes such as protein-protein interactions, lipid membrane dynamics, and nucleic acid hybridization.
FITC: The Bright Workhorse for General Labeling
FITC excels in applications where a bright, easily detectable signal is the primary requirement. Its high molar extinction coefficient and quantum yield make it ideal for immunofluorescence staining, flow cytometry, and fluorescence microscopy where the goal is to localize and quantify a target molecule. The chemistry for conjugating FITC to proteins is straightforward and well-established, making it accessible to researchers with varying levels of experience.
However, the fluorescence of FITC is sensitive to pH, with a significant decrease in intensity at pH values below 7. This can be a limitation in studies involving acidic organelles or environments. Additionally, FITC is prone to photobleaching, which can be a concern in imaging experiments that require prolonged or intense light exposure.
Experimental Protocols: A Guide to Labeling
Protocol 1: Labeling a Protein with 1-Aminopyrene via Carbodiimide Chemistry
This protocol describes the labeling of a protein's carboxyl groups (e.g., on aspartic and glutamic acid residues) with 1-aminopyrene using a two-step carbodiimide-mediated reaction.
Diagram: 1-Aminopyrene Protein Labeling Workflow
Caption: Workflow for labeling protein carboxyl groups with 1-aminopyrene.
Materials:
-
Protein of interest in a suitable buffer (e.g., MES buffer, pH 6.0)
-
1-Aminopyrene
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size exclusion chromatography column or dialysis tubing for purification
Procedure:
-
Protein Preparation: Dissolve the protein in MES buffer (pH 6.0) at a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in MES buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation with 1-Aminopyrene:
-
Dissolve 1-aminopyrene in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute in PBS (pH 7.4).
-
Add a 50 to 100-fold molar excess of the 1-aminopyrene solution to the activated protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted 1-aminopyrene by size exclusion chromatography or extensive dialysis against PBS.
-
Protocol 2: Standard Protein Labeling with FITC
This protocol outlines the straightforward labeling of protein primary amines (e.g., on lysine residues) with FITC.
Diagram: FITC Protein Labeling Workflow
Caption: Workflow for labeling protein primary amines with FITC.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Fluorescein isothiocyanate (FITC)
-
Carbonate-bicarbonate buffer (0.1 M, pH 9.0)
-
Size exclusion chromatography column or dialysis tubing for purification
Procedure:
-
Protein Preparation: Dissolve the protein in carbonate-bicarbonate buffer (pH 9.0) at a concentration of 1-10 mg/mL.
-
FITC Solution Preparation: Prepare a 1 mg/mL solution of FITC in anhydrous DMSO immediately before use.
-
Conjugation:
-
Slowly add 5-10 µL of the FITC solution for each mg of protein while gently stirring.
-
Incubate for 2-8 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted FITC by size exclusion chromatography or extensive dialysis against PBS.
-
Concluding Remarks: Making the Right Choice
The decision to use 1-aminopyrene or FITC is fundamentally driven by the experimental question. For applications requiring a bright, stable, and easy-to-use fluorescent tag for localization and quantification, FITC remains a robust and cost-effective choice. However, for more nuanced studies that aim to decipher molecular interactions, conformational dynamics, and microenvironmental changes, the unique photophysical properties of 1-aminopyrene offer a powerful and insightful alternative. By understanding the distinct advantages and limitations of each fluorophore, researchers can select the optimal tool to illuminate their biological questions with greater clarity and precision.
References
-
Valeur, B. (2002). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]
A Senior Application Scientist's Guide to Amino Acid Derivatization: An Objective Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of fields ranging from proteomics and clinical diagnostics to food science and bioprocess monitoring. However, most amino acids lack a native chromophore or fluorophore, rendering them invisible to common HPLC detectors like UV-Vis and fluorescence. Derivatization—the chemical modification of amino acids—is therefore not just a procedural step, but a critical gateway to sensitive and reliable analysis.
This guide provides an in-depth comparative study of the most prevalent derivatization agents. Moving beyond a simple listing of options, we will explore the causality behind experimental choices, the chemical mechanisms that govern these reactions, and the practical implications for your analytical workflow. Our focus is on providing a self-validating framework, grounded in authoritative references, to empower you to select and implement the optimal derivatization strategy for your specific research needs.
The Rationale for Derivatization: Pre-column vs. Post-column Strategies
The fundamental goal of derivatization is to attach a "tag" to the amino acid molecule that enhances its detectability.[1] This process can be performed either before the sample is injected onto the HPLC column (pre-column) or after the amino acids have been separated by the column but before they reach the detector (post-column).[2][3][4]
-
Pre-column derivatization is the more common approach, offering high sensitivity and versatility. The reaction is completed offline before analysis, and the resulting derivatives are then separated, typically by reversed-phase HPLC.[3][5] This allows for greater flexibility in chromatographic conditions and often yields more stable derivatives. However, it requires a clean sample matrix, as any primary or secondary amine-containing compound can potentially be derivatized, leading to interfering peaks.[3]
-
Post-column derivatization involves separating the native amino acids first, usually with ion-exchange chromatography, and then mixing the column effluent with the derivatization reagent in a reaction coil before it enters the detector.[2][4] This method is highly robust and less susceptible to matrix effects, making it a reference method for complex samples.[2] Its primary drawbacks are the need for specialized hardware (a post-column reaction pump and coil) and generally lower sensitivity compared to modern pre-column methods.[4][5]
This guide will focus primarily on the more widely adopted pre-column derivatization agents, offering a detailed comparison of their performance, protocols, and underlying chemistry.
The Main Contenders: A Comparative Analysis
The choice of a derivatization agent is a critical decision dictated by several factors: the types of amino acids to be analyzed (primary, secondary, or both), required sensitivity, available detection equipment (UV or fluorescence), and the need for automation. Here, we compare the workhorses of amino acid derivatization.
o-Phthalaldehyde (OPA)
One of the most popular reagents, OPA is valued for its speed and suitability for automation.[5][6]
-
Reactivity & Mechanism: OPA reacts specifically with primary amines in the presence of a thiol (like 2-mercaptoethanol or 3-mercaptopropionic acid) under alkaline conditions (pH 9-11.5) to form a highly fluorescent isoindole derivative.[6][7] The reaction is extremely fast, often completing in seconds to minutes.[6] Because OPA itself is not fluorescent and its derivatives are highly fluorescent, it provides a very low-background analysis.[6] The major limitation is that OPA does not react with secondary amino acids like proline and hydroxyproline.[2][3]
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// Invisible nodes for layout node [width=0, height=0, label="", style=invis]; in1; in2; in3;
// Product Product [label="Fluorescent\nIsoindole Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AA -> in1 [arrowhead=none]; OPA -> in1 [arrowhead=none]; Thiol -> in2 [arrowhead=none]; Alkaline -> in3 [arrowhead=none];
{rank=same; AA; OPA;} {rank=same; Thiol; Alkaline;}
in1 -> Product [label=" Reaction ", fontcolor="#5F6368"]; in2 -> Product; in3 -> Product; }
OPA Derivatization Reaction Workflow.
-
Derivative Stability: The resulting isoindole derivatives are relatively unstable and require rapid analysis or stabilization.[6] Automation is highly recommended to ensure precise timing between derivatization and injection, thus guaranteeing reproducibility.
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
Fmoc-Cl is a highly versatile reagent that overcomes the primary limitation of OPA.[8][9]
-
Reactivity & Mechanism: Fmoc-Cl reacts with both primary and secondary amino groups under alkaline conditions (pH 8.0-11.4) to form stable, fluorescent carbamate derivatives.[6] This makes it suitable for the analysis of all 20 proteinogenic amino acids, including proline.[8] The derivatives can be detected by both fluorescence and UV absorbance (around 265 nm), adding to its flexibility.[6][9]
// Reactants AA [label="Amino Acid\n(Primary or Secondary)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc [label="Fmoc-Cl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Buffer [label="Alkaline Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible node for layout node [width=0, height=0, label="", style=invis]; in1;
// Product Product [label="Stable, Fluorescent\nFmoc-Carbamate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AA -> in1 [arrowhead=none]; Fmoc -> in1 [arrowhead=none]; in1 -> Product [label=" Reaction ", fontcolor="#5F6368"]; Buffer -> Product; }
Fmoc-Cl Derivatization Reaction.
-
Derivative Stability: Fmoc derivatives are highly stable, lasting for more than 48 hours, which allows for batch processing and re-analysis of samples if needed.[6] A potential drawback is that the hydrolysis of excess Fmoc-Cl reagent can form a byproduct (FMOC-OH) that may interfere with the chromatography of early-eluting amino acids.[6]
Phenylisothiocyanate (PITC, Edman's Reagent)
PITC is a classic reagent, particularly known for its application in protein sequencing (Edman degradation).
-
Reactivity & Mechanism: PITC reacts with primary and secondary amino acids at alkaline pH to form phenylthiocarbamyl (PTC) derivatives.[10] These derivatives are stable and can be readily detected by UV absorbance at 254 nm.[10][11] A key advantage of PITC is that it does not produce di-substituted derivatives for tyrosine or histidine, unlike Fmoc-Cl, simplifying chromatograms.[10] The excess reagent is volatile and can be removed under vacuum, minimizing interference.[10]
-
Derivative Stability: PTC-amino acids are stable, especially between pH 5 and 7.5, and show greater stability at room temperature compared to OPA derivatives.[10] The derivatization process is more involved than with OPA or Fmoc-Cl, often requiring drying steps, making it less amenable to simple automation.[10]
Dansyl Chloride (DNS-Cl)
Dansyl chloride is another classic reagent that produces highly fluorescent derivatives.[12]
-
Reactivity & Mechanism: DNS-Cl reacts with primary and secondary amino groups under high pH conditions to produce stable, blue-green fluorescent sulfonamide adducts.[12][13] The reaction is robust and has been used extensively for identifying N-terminal amino acids in proteins and peptides.[14][15] The derivatives are well-retained on reversed-phase columns.[13]
-
Derivative Stability: The dansylated amino acids are stable enough for analysis.[15] However, the reaction itself can be slow, sometimes requiring elevated temperatures for completion, and the reagent is unstable in some organic solvents like DMSO.[12][16]
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC, AccQ-Tag)
AQC is a more modern, commercially available reagent designed for high performance and stability.
-
Reactivity & Mechanism: Marketed as the Waters AccQ-Tag™ system, AQC is an N-hydroxysuccinimidyl carbamate reagent that derivatizes both primary and secondary amines in a single step.[17][18] The reaction occurs under buffered conditions (pH 8.2-10.1) to yield highly stable, fluorescent adducts.[17][18]
// Steps s1 [label="1. Mix Sample (10 µL)\nwith Borate Buffer (70 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; s2 [label="2. Add AQC Reagent (20 µL)\nand Mix Thoroughly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s3 [label="3. Heat at 55°C\nfor 10 minutes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; s4 [label="4. Inject for\nHPLC/UPLC Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges s1 -> s2; s2 -> s3; s3 -> s4; }
AccQ-Tag (AQC) Derivatization Workflow.
-
Derivative Stability: The key advantage of AQC is the exceptional stability of its derivatives, which are stable for days, allowing for convenient batch processing or repeat analyses.[17] The method is robust, and byproducts do not interfere with the separation and quantification of the amino acid derivatives.[17]
Ninhydrin
Ninhydrin is the traditional reagent for post-column derivatization and spectrophotometric quantification.[19]
-
Reactivity & Mechanism: Ninhydrin reacts with primary amino groups to form a deep purple-colored compound known as Ruhemann's purple, which is measured by absorbance at 570 nm.[19][20][21] For imino acids like proline, a yellow complex absorbing at 440 nm is formed.[20] A significant advantage is that all primary amino acids yield the same chromophore, theoretically providing a uniform response.[19] The reaction requires heating (e.g., 90-130°C) to proceed.[4][19]
Silylation Reagents (for GC-MS)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids must be derivatized to increase their volatility.
-
Reactivity & Mechanism: Silylation is a common technique where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on hydroxyl, amino, carboxyl, and thiol groups with nonpolar silyl groups (e.g., TMS or TBDMS).[22][23] This reduces the polarity and increases the volatility of the amino acids, making them suitable for GC analysis.[23][24] MTBSTFA derivatives are known to be more stable and less sensitive to moisture than TMS derivatives.
Quantitative Data Summary
The selection of a derivatization agent is often a trade-off between various performance metrics. The following table summarizes the key characteristics of the discussed reagents to facilitate an objective comparison.
| Feature | o-Phthalaldehyde (OPA) | Fmoc-Cl | PITC (Edman's Reagent) | Dansyl Chloride (DNS-Cl) | AccQ-Tag (AQC) | Ninhydrin | Silylation (e.g., MTBSTFA) |
| Analyte Reactivity | Primary amines only[6] | Primary & Secondary amines[6] | Primary & Secondary amines[10] | Primary & Secondary amines[12][13] | Primary & Secondary amines[17] | Primarily Primary amines[19][21] | All active hydrogens (-OH, -NH, -COOH, -SH) |
| Detection Method | Fluorescence[6] | Fluorescence & UV[6] | UV (254 nm)[10] | Fluorescence & UV[15][16] | Fluorescence[17] | UV-Vis (570/440 nm)[20] | Mass Spectrometry (MS) |
| Reaction Speed | Very Fast (seconds)[6] | Fast (minutes)[25] | Moderate (requires drying steps)[10] | Slow (may require heat)[16] | Fast (10 min at 55°C)[26] | Moderate (requires heat)[19] | Moderate (requires heat) |
| Derivative Stability | Unstable (requires automation)[6] | Highly Stable (>48h)[6] | Stable[10][27] | Stable[15] | Highly Stable (days)[17] | N/A (Post-column) | Stable (TBDMS > TMS) |
| Primary Advantage | Fast, automatable, low background | Reacts with all amino acids, stable derivatives | No di-substitution, volatile excess reagent | Robust, high fluorescence | All amino acids, very stable derivatives, kit form | Robust, uniform response, tolerates matrix | Required for GC, provides structural info via MS |
| Primary Limitation | No reaction with secondary amines | Reagent hydrolysis byproduct can interfere | Lengthy sample prep | Slow reaction, potential side reactions | Proprietary reagent kit | Requires post-column hardware, lower sensitivity | Moisture sensitive, requires anhydrous conditions |
| Typical Sensitivity | Low pmol to fmol[6] | Femtomole[25] | Picomole[10] | Low femtomole[14] | Picomole to Femtomole | Nanomole | Picomole to Femtomole |
Experimental Protocols
To ensure trustworthiness and reproducibility, detailed methodologies are essential. Below are representative protocols for the most common pre-column derivatization agents.
Protocol 1: OPA Derivatization (Automated)
This protocol is designed for an autosampler capable of automated reagent addition and mixing.
-
Reagent Preparation :
-
Borate Buffer (0.2 M, pH 9.2) : Prepare by dissolving boric acid in water and adjusting the pH to 9.2 with 10 M NaOH.[7]
-
OPA Solution : Dissolve 20 mg of o-phthalaldehyde in 10 mL of the prepared borate buffer.[7]
-
Thiol Solution : Add 20 µL of 3-mercaptopropionic acid (MPA) to 10 mL of the borate buffer.[7]
-
Note: These solutions should be stored at 4-5°C for a maximum of one week.[7]
-
-
Automated Derivatization Sequence :
-
Analysis :
Protocol 2: Fmoc-Cl Derivatization
-
Reagent Preparation :
-
Borate Buffer (e.g., 0.1 M, pH 9.0) .
-
Fmoc-Cl Reagent : Prepare a solution of Fmoc-Cl in a suitable solvent like acetonitrile (e.g., at a concentration that provides a 5.5:1 molar ratio of reagent to total amino acids).[25]
-
-
Derivatization Procedure :
-
To your amino acid standard or sample, add the borate buffer to adjust the pH.
-
Add the Fmoc-Cl reagent solution.
-
Vortex or mix thoroughly and allow the reaction to proceed at room temperature for approximately 20 minutes.[25]
-
Optional: Quench the reaction by adding an amine-containing reagent like ethylamine to consume excess Fmoc-Cl.[14]
-
-
Analysis :
-
Inject the derivatized sample onto the reversed-phase HPLC system.
-
Detect using a fluorescence detector (Excitation ~265 nm, Emission ~315 nm) or a UV detector (~265 nm).
-
Protocol 3: PITC Derivatization
-
Sample Preparation :
-
Pipette a known volume (e.g., 10 µL) of the amino acid standard or sample into a small reaction tube and dry completely under vacuum.[10]
-
-
Derivatization Procedure :
-
Coupling : Dissolve the dried residue in 100 µL of a "Coupling Solution" (e.g., Acetonitrile:Pyridine:Triethylamine:Water at 10:5:2:3).[10]
-
Add 5 µL of PITC reagent.[10]
-
Allow the reaction to proceed for 5 minutes at room temperature.[10]
-
Drying : Remove the excess reagent and solvents by rotary evaporation or vacuum centrifugation.[10]
-
-
Analysis :
Conclusion: Making an Informed Choice
The "best" derivatization agent does not exist in isolation; it is defined by the context of the experiment.
-
For high-throughput screening of primary amino acids where speed and automation are paramount, OPA is an excellent choice.
-
When a comprehensive profile of all amino acids, including proline, is required and derivative stability for batch analysis is important, Fmoc-Cl or the AccQ-Tag (AQC) system are superior options. AQC offers the added benefit of a complete, optimized kit with exceptional derivative stability.
-
PITC remains a robust and reliable method, especially when UV detection is preferred and potential interferences from reagent byproducts need to be minimized.
-
For GC-MS based analysis, which is necessary when coupling amino acid quantification with stable isotope tracing or structural elucidation, silylation reagents like MTBSTFA are the industry standard.
By understanding the underlying chemistry, stability, and procedural requirements of each agent, researchers can confidently select the most appropriate tool. This choice is fundamental to generating data that is not only accurate and sensitive but also reproducible and trustworthy—the hallmarks of sound scientific inquiry.
References
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National Center for Biotechnology Information. (n.d.). Targeted quantification of amino acids by dansylation. PubMed Central. Retrieved from [Link]
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Eslami, S., Lhiaubet-Vallet, V., & Miranda, M. A. (2009). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride: Literature Overview and Further Study. PubMed. Retrieved from [Link]
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Ciesarová, Z., Kukurová, K., & Bednárová, A. (2021). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. MDPI. Retrieved from [Link]
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Unknown Author. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. Retrieved from [Link]
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Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
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Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. PubMed. Retrieved from [Link]
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Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
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OneLab. (n.d.). AccQ•Tag™ Amino Acid Sample Prep - Protocol. Retrieved from [Link]
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Lippincott, S. E., Friedman, A. L., Siegel, F. L., Pityer, R. M., & Chesney, R. W. (1988). HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples. PubMed. Retrieved from [Link]
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Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Retrieved from [Link]
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Unknown Author. (2024). One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate. Fine Chemical Technologies. Retrieved from [Link]
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Prudhviraju, C. H., Swaminathan, J., Nataraj, K. S., & Rajasekhar, B. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. Retrieved from [Link]
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Jander, G., et al. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. PubMed Central. Retrieved from [Link]
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Amrita Virtual Lab. (n.d.). Quantitative Estimation of Amino Acids by Ninhydrin (Theory). Retrieved from [Link]
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Semantic Scholar. (n.d.). Spectrophotometric Determination of Amino Acids by the Ninhydrin Reaction. Retrieved from [Link]
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Prudhviraju, C. H., Swaminathan, J., Nataraj, K. S., & Rajasekhar, B. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]
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Unknown Author. (1998). [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography]. PubMed. Retrieved from [Link]
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Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. ACS Publications. Retrieved from [Link]
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Waters Corporation. (n.d.). AccQ-Tag Ultra Derivatization Kits. Retrieved from [Link]
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Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Glen Jackson. Retrieved from [Link]
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YouTube. (2021). All about Amino Acid Analysis with Post-column Derivatization. Retrieved from [Link]
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Lippincott, S. E., et al. (1988). HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples. PubMed. Retrieved from [Link]
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Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [Link]
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Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III. Retrieved from [Link]
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Rebane, R., Oldekop, M. L., & Herodes, K. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. PubMed. Retrieved from [Link]
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Rao, D. N., & Rao, V. H. (1998). Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Indian Journal of Clinical Biochemistry. Retrieved from [Link]
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Rios, A., et al. (2000). Formation and Stability of Organic Zwitterions in Aqueous Solution: Enolates of the Amino Acid Glycine and Its Derivatives. Journal of the American Chemical Society. Retrieved from [Link]
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Turnell, D. C., & Cooper, J. D. (1981). A Method for Quantitative Amino Acid Analysis Using Precolumn o-Phthalaldehyde Derivatization and High Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
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Shukla, D., et al. (2016). Amino Acids and Their Biological Derivatives Modulate Protein–Protein Interactions in an Additive Way. PubMed Central. Retrieved from [Link]
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Wang, Y., et al. (2018). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. Retrieved from [Link]
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ResearchGate. (2015). Why are amino acids stable at room temperature for long time but peptides are not?. Retrieved from [Link]
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Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Pharmacy. Retrieved from [Link]
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Assessing the Specificity of 4-Aminopyrene as a Fluorescent Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular probes, the quest for specificity is paramount. A probe's utility is directly proportional to its ability to selectively interact with its target, minimizing off-target effects and ensuring data integrity. This guide provides a comprehensive assessment of 4-Aminopyrene as a potential fluorescent probe, particularly for nucleic acids. As a Senior Application Scientist, my goal is to offer not just a protocol, but a framework for critical evaluation, grounded in scientific principles and practical considerations.
While this compound's derivatives have shown promise in targeted applications, the parent molecule itself has not been extensively characterized as a specific fluorescent probe in the public domain. Therefore, this guide will compare its predicted behavior, based on its chemical structure, with two well-established nucleic acid stains: DAPI and Ethidium Bromide (EtBr) . We will delve into the theoretical basis for its potential interactions and provide a rigorous experimental workflow to validate its specificity.
The Landscape of Fluorescent Probes for Nucleic Acids
Fluorescent probes are indispensable tools in molecular biology, enabling the visualization and quantification of nucleic acids in a variety of contexts, from cell imaging to in vitro assays. The ideal probe exhibits high sensitivity, specificity, and photostability, with minimal perturbation to the biological system under investigation.
DAPI (4',6-diamidino-2-phenylindole) is a classic minor groove binder with a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA (dsDNA)[][2]. Its fluorescence is significantly enhanced upon binding, making it a reliable stain for fixed cells and for detecting dsDNA in solution[2][3].
Ethidium Bromide (EtBr) , on the other hand, is an intercalating agent that inserts itself between the base pairs of dsDNA and double-stranded RNA (dsRNA)[4][5][6]. While a powerful and economical stain, its intercalation is not highly sequence-specific, and it is a known mutagen[6][7].
This compound , a polycyclic aromatic hydrocarbon with an amino group, presents an interesting structural motif. The pyrene moiety is a well-known intercalator, and the amino group has the potential to form hydrogen bonds within the DNA grooves. This combination suggests a potential for nucleic acid binding, but its specificity remains to be experimentally determined.
Comparative Analysis of Photophysical Properties
A probe's photophysical properties are critical to its performance. Key parameters include the excitation and emission maxima (λex and λem), the Stokes shift (the difference between λex and λem), and the quantum yield (Φ), which is a measure of the fluorescence efficiency.
| Property | This compound (Predicted) | DAPI | Ethidium Bromide (EtBr) |
| Excitation Max (λex) | ~340-380 nm | ~358 nm (bound to dsDNA)[][8] | ~285 nm, 520 nm (bound to DNA)[4][9] |
| Emission Max (λem) | ~400-500 nm | ~461 nm (bound to dsDNA)[][8] | ~605 nm (bound to DNA)[4][9] |
| Stokes Shift | Moderate to Large | ~103 nm | ~85 nm |
| Quantum Yield (Φ) | Low in polar solvents, expected to increase upon binding | Low in solution (~0.046), ~0.8 (bound to dsDNA)[2] | Low in solution, ~0.15 (bound to dsDNA) |
| Binding Mechanism | Potentially intercalation and/or groove binding | Minor groove binding (A-T specific)[][2] | Intercalation (non-specific)[4][5][6] |
| Cell Permeability | Likely permeable | Permeable to live and fixed cells[] | Impermeable to live cells[10] |
Note: The photophysical properties of this compound are predicted based on the known behavior of pyrene and aminophenyl derivatives and are subject to experimental verification. The properties of fluorescent dyes are often solvent-dependent.[11][12][13]
Experimental Workflow for Assessing Specificity
To rigorously assess the specificity of this compound as a nucleic acid probe, a multi-faceted experimental approach is required. The following workflow provides a self-validating system to determine its binding affinity, sequence/structure selectivity, and potential for interference.
Detailed Experimental Protocols
This protocol determines the dissociation constant (Kd), a measure of the affinity of this compound for DNA. A lower Kd indicates a stronger binding affinity[14][15][16][17][18].
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of calf thymus DNA in a buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Determine the concentration of the DNA solution spectrophotometrically.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, add a fixed concentration of this compound (e.g., 1 µM) in the buffer.
-
Record the fluorescence emission spectrum.
-
Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to calculate the Kd.
-
This assay helps to elucidate the binding mode of this compound by observing its displacement by known DNA binders.
-
Preparation of Solutions:
-
Prepare a solution of the this compound-DNA complex at a concentration where a significant fluorescence signal is observed.
-
Prepare stock solutions of DAPI (minor groove binder) and Ethidium Bromide (intercalator).
-
-
Competition Experiment:
-
To the this compound-DNA complex solution, incrementally add aliquots of the DAPI stock solution and record the fluorescence of this compound.
-
Repeat the experiment in a separate cuvette using the Ethidium Bromide stock solution.
-
-
Interpretation:
-
A significant decrease in this compound fluorescence upon addition of DAPI would suggest it binds to the minor groove.
-
A significant decrease upon addition of Ethidium Bromide would suggest an intercalative binding mode.
-
No change would imply a different binding site or a much stronger affinity of this compound.
-
Visualizing the Assessment Logic
The decision-making process for evaluating a novel fluorescent probe can be visualized as a logical flow, starting from basic characterization and moving towards more complex specificity and interference studies.
Conclusion and Future Directions
The structural characteristics of this compound suggest its potential as a nucleic acid-binding fluorescent probe. However, without direct experimental evidence, its utility remains speculative. The proposed experimental workflow provides a robust framework for a comprehensive evaluation of its specificity.
Should this compound demonstrate favorable binding properties, further studies would be warranted to explore its applications in live-cell imaging, flow cytometry, and high-throughput screening. Chemical modifications of the this compound scaffold could also be explored to enhance its photophysical properties and target specificity. Ultimately, the journey from a promising chemical structure to a validated molecular probe is one of rigorous and systematic experimental investigation.
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- 18. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of 4-Aminopyrene-Based N-Glycan Analysis
For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of N-glycans is a critical aspect of biopharmaceutical characterization. Glycosylation is a critical quality attribute (CQA) that can significantly impact the efficacy, safety, and immunogenicity of therapeutic proteins.[1][2] Among the various methods for N-glycan analysis, those based on the fluorescent label 4-Aminopyrene (4-AP) have gained attention. This guide provides an in-depth, objective comparison of 4-AP-based assays, detailing the essential considerations for their inter-laboratory validation to ensure robust and reliable results.
The "Why" Behind the Method: Understanding 4-AP in N-Glycan Analysis
The fundamental principle of these assays involves the enzymatic release of N-glycans from a glycoprotein, followed by their derivatization with a fluorescent tag, in this case, this compound. This labeling enables sensitive detection and quantification of the glycans, typically using techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) with fluorescence detection. 4-AP is a common reagent for the colorimetric determination of various compounds and has been adapted for glycan analysis due to its reactivity and fluorescent properties.[3]
The choice of a specific analytical method is not arbitrary; it is dictated by the need for sensitivity, specificity, and throughput. While traditional methods using labels like 2-aminobenzamide (2-AB) are well-established, the pursuit of improved performance has led to the exploration of alternatives like 4-AP and other modern labeling reagents.[1][2][4]
Pillars of Trust: A Framework for Inter-Laboratory Validation
An inter-laboratory validation study is the crucible in which an analytical method's robustness and transferability are tested. The objective is to demonstrate that the method is suitable for its intended purpose and will yield comparable results when performed by different analysts in different laboratories.[5] This process is guided by internationally recognized standards, such as the ICH Q2(R1) guidelines, which provide a framework for validating analytical procedures.[5][6][7]
The core parameters to be assessed during an inter-laboratory validation of a 4-AP-based N-glycan assay include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] For N-glycan analysis, this means distinguishing between different glycan structures and ensuring that signals from the label itself or other sample components do not interfere with the analysis.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by analyzing a sample with a known concentration of a reference standard.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Between-laboratory variations. This is the cornerstone of an inter-laboratory validation study.
-
-
Linearity and Range: The ability of the method to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
The validation process should be meticulously planned and documented, with a clear protocol established a priori.[8]
Visualizing the Path to Validation: An Experimental Workflow
The following diagram illustrates a typical workflow for the inter-laboratory validation of a 4-AP-based N-glycan analysis method.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Analytical Performance of 4-Aminopyrene
Welcome, researchers and drug development professionals, to an in-depth exploration of the analytical versatility of 4-Aminopyrene (4-AP). This guide is designed to move beyond mere protocol listings and delve into the nuanced performance characteristics of 4-AP across a spectrum of modern analytical techniques. As a polycyclic aromatic amine (PAA), 4-AP possesses unique photophysical and electrochemical properties that make it an intriguing subject for sensitive and selective quantification.
In the following sections, we will dissect the performance of 4-AP when analyzed by Fluorescence Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Detection. Our focus will be on the causality behind experimental choices—explaining why certain conditions are optimal—and providing the data necessary to empower your own analytical method development.
Fluorescence Spectroscopy: Harnessing Intrinsic Photophysics
This compound's rigid, fused-ring structure gives it inherent fluorescence, a property that can be leveraged for highly sensitive detection. The pyrene moiety is renowned for its strong fluorescence and sensitivity to the local microenvironment. The addition of the amino group modulates these electronic properties, making it a valuable fluorophore.
Mechanism of Analysis
The core principle lies in exciting the molecule at a specific wavelength, causing it to jump to a higher electronic state. As it relaxes back to its ground state, it emits photons at a longer wavelength. The intensity of this emitted light is directly proportional to the concentration of 4-AP, while the fluorescence lifetime (the average time the molecule spends in the excited state) can provide information about its interaction with its environment.
Performance Characteristics
| Parameter | Expected Value | Rationale & Remarks |
| Excitation Max (λex) | ~340-360 nm | The pyrene core dictates the primary absorption band. The amino group causes a slight red-shift compared to unsubstituted pyrene. |
| Emission Max (λem) | ~380-420 nm | A characteristic Stokes shift is observed. The exact maximum is solvent-dependent, shifting to longer wavelengths in more polar solvents. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.6 | This value is highly dependent on the solvent and the presence of quenchers. For comparison, some azulenyl-terpyridines show quantum yields from 0.14 to 0.64[1]. |
| Fluorescence Lifetime (τ) | 1 - 10 ns | The lifetime is typically in the nanosecond range for pyrene derivatives and is sensitive to quenching and molecular interactions[2]. |
| Limit of Detection (LOD) | Low nM to pM | Fluorescence is an exceptionally sensitive technique, capable of detecting trace amounts of the analyte. |
Experimental Workflow: Fluorescence Measurement
Caption: Workflow for quantitative analysis of 4-AP via fluorescence.
Detailed Experimental Protocol: Fluorescence Spectroscopy
-
Instrumentation: A calibrated spectrofluorometer capable of measuring both excitation and emission spectra and time-resolved decays.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare a series of working standards (e.g., 1 nM to 1 µM) by diluting the stock solution in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).
-
-
Instrument Setup:
-
Turn on the instrument and allow the lamp to stabilize for at least 30 minutes.
-
Set the excitation wavelength to 350 nm. Set the excitation and emission slit widths to 5 nm.
-
Set the emission scan range from 360 nm to 600 nm.
-
-
Measurement:
-
Fill a quartz cuvette with the solvent blank and record the emission spectrum. This accounts for any background signal from the solvent.
-
Rinse the cuvette thoroughly with the solvent.
-
Measure the emission spectra for each of the working standards, starting from the lowest concentration.
-
-
Data Analysis:
-
Subtract the blank spectrum from each of the sample spectra.
-
Determine the peak emission intensity for each standard.
-
Plot the peak intensity as a function of 4-AP concentration to generate a calibration curve.
-
Calculate the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the standard deviation of the blank and the slope of the calibration curve[3].
-
High-Performance Liquid Chromatography (HPLC): Separation and UV Detection
For analyzing 4-AP in complex mixtures, HPLC is the technique of choice, providing robust separation from matrix components before quantification. Given its hydrophobic polycyclic core and the basic amino group, reversed-phase chromatography is the most logical approach.
Mechanism of Analysis
In reversed-phase HPLC, the stationary phase (the column) is nonpolar (e.g., C18), while the mobile phase is polar (e.g., water/acetonitrile). 4-AP is injected into the mobile phase stream. Its retention is governed by hydrophobic interactions with the stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution), the analyte is eluted from the column and detected as it passes through a UV detector. The retention time is a qualitative identifier, while the peak area is used for quantification.
Performance Characteristics
Performance in HPLC is determined by retention time, peak shape, and sensitivity (LOD/LOQ). While a specific validated method for this compound is not prominent, we can construct a robust starting method based on the analysis of similar PAAs and aminopyridines.
| Parameter | Expected Value | Rationale & Remarks |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | The octadecylsilane (C18) stationary phase provides strong hydrophobic retention for the pyrene ring system[4][5]. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier. The acid suppresses the silanol groups on the silica support and ensures the amino group is protonated, leading to sharper peaks[6]. |
| Detection (λ) | ~245 nm or ~350 nm | 4-AP has multiple absorption maxima. 245 nm often provides a higher molar absorptivity for the pyrene system, enhancing sensitivity. 350 nm offers greater selectivity if interferences are present at lower wavelengths. |
| Retention Time (t_R) | 10 - 20 min (Gradient) | Highly dependent on the specific gradient profile, flow rate, and column dimensions. A gradient is necessary to elute the highly retained 4-AP in a reasonable time with good peak shape. |
| Limit of Detection (LOD) | 5 - 50 ng/mL (ppb) | Standard UV detection provides sensitivity in the low-to-mid ppb range. For a related compound, 4-Amino-2-chloropyridine, an LOD of 8 ppb was achieved[4]. |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantitative analysis of 4-AP via HPLC-UV.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reagents and Column:
-
HPLC-grade acetonitrile, water, and formic acid.
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 95% B (linear ramp)
-
25-30 min: 95% B (hold)
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Analysis Procedure:
-
Prepare standards and samples in a solvent mixture similar to the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile).
-
Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.
-
Create a sequence including blanks, calibration standards, and unknown samples.
-
Process the resulting chromatograms to determine retention times and peak areas for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives
Direct analysis of 4-AP by GC is challenging due to its low volatility and the polar amino group, which can cause poor peak shape and column adsorption. Therefore, derivatization is a mandatory step to increase volatility and thermal stability.
Mechanism of Analysis
The analysis involves a two-step process. First, the polar amino group of 4-AP is chemically modified (derivatized) to replace the active hydrogen with a nonpolar, bulky group, typically a silyl group (e.g., tert-butyldimethylsilyl or TBDMS). This derivative is now volatile enough to be vaporized in the hot GC inlet and travel through the column. Separation occurs based on the derivative's boiling point and interactions with the column's stationary phase. As the compound elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum, a pattern of mass-to-charge ratios, provides a highly specific fingerprint for identification.
Performance Characteristics
GC-MS offers exceptional selectivity due to the combination of chromatographic separation and mass-based detection. The choice of derivatizing agent is critical for success.
| Parameter | Expected Value/Method | Rationale & Remarks |
| Derivatization Agent | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | Silylation is a common and effective technique for amines. MTBSTFA creates stable TBDMS derivatives that produce characteristic mass spectra with a prominent [M-57] fragment (loss of a tert-butyl group)[7]. |
| GC Column | Nonpolar (e.g., DB-5ms, 30m x 0.25mm) | A 5% phenyl-methylpolysiloxane stationary phase is a general-purpose column suitable for separating a wide range of organic molecules, including derivatized PAAs[8]. |
| MS Ionization Mode | Electron Impact (EI, 70 eV) | Standard EI provides reproducible fragmentation patterns that can be compared to libraries for confident identification. |
| Key Mass Fragments (m/z) | M+•, [M-15]+, [M-57]+ | Expected fragments for a TBDMS derivative include the molecular ion (M+•), loss of a methyl group ([M-15]+), and the characteristic loss of the tert-butyl group ([M-57]+). |
| Limit of Detection (LOD) | Low ng/mL (ppb) to pg/mL (ppt) | Using Selected Ion Monitoring (SIM) mode, where the MS only monitors a few characteristic ions, can dramatically improve sensitivity compared to a full scan[9]. |
Experimental Workflow: GC-MS Derivatization and Analysis
Caption: Workflow for 4-AP analysis via derivatization GC-MS.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A GC system with a temperature-programmable oven and split/splitless inlet, coupled to a mass spectrometer.
-
Derivatization Procedure:
-
Pipette an aliquot of the sample extract into a 2 mL autosampler vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan (m/z 50-500) for identification or SIM for quantification.
-
-
Data Analysis:
-
Identify the 4-AP-TBDMS derivative peak based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with the expected fragmentation pattern.
-
For quantification, build a calibration curve using the peak area of a characteristic ion (e.g., m/z [M-57]+) versus the concentration of derivatized standards.
-
Electrochemical Detection: Probing Redox Activity
The aromatic amine functionality of 4-AP is electrochemically active, meaning it can be oxidized at a conductive electrode surface by applying a potential. This property forms the basis for sensitive electrochemical detection methods like voltammetry.
Mechanism of Analysis
In a technique like Differential Pulse Voltammetry (DPV), a potential is applied to a working electrode (e.g., glassy carbon) submerged in a solution containing 4-AP. The potential is scanned, and when it reaches the oxidation potential of 4-AP, electrons are transferred from the molecule to the electrode, generating a current. This current is proportional to the concentration of 4-AP in the solution. DPV is particularly sensitive because it minimizes the background (capacitive) current, resulting in a well-defined peak-shaped signal. The analysis of the closely related isomer, 1-aminopyrene, shows that this is a highly effective approach.
Performance Characteristics
Electrochemical methods can be extremely sensitive, cost-effective, and suitable for miniaturization. The performance is highly dependent on the electrode material and the pH of the supporting electrolyte.
| Parameter | Expected Value/Method | Rationale & Remarks |
| Technique | Differential Pulse Voltammetry (DPV) | DPV offers excellent sensitivity and resolution compared to other voltammetric techniques like Cyclic Voltammetry (CV) for quantitative purposes. |
| Working Electrode | Glassy Carbon Electrode (GCE) or Carbon Paste Electrode (CPE) | Carbon-based electrodes provide a wide potential window and are suitable for the oxidation of aromatic amines. Modification with materials like cyclodextrins can enhance sensitivity through preconcentration[10]. |
| Oxidation Potential (E_p) | +0.4 to +0.8 V (vs. Ag/AgCl) | The exact potential is pH-dependent, as protons are involved in the oxidation of the amine group. The oxidation of tertiary amines has been shown to occur in this range[11]. The proposed mechanism involves the formation of a radical cation[12]. |
| Supporting Electrolyte | Phosphate or Acetate Buffer | A buffered solution is required to control the pH, which directly affects the oxidation potential and reaction kinetics. |
| Limit of Quantification (LOQ) | Down to 10⁻⁸ mol/dm³ (10 nM) | High sensitivity is achievable, especially with modified electrodes that preconcentrate the analyte at the surface. A study on 1-aminopyrene achieved this level of quantification[10]. |
Experimental Workflow: Electrochemical Analysis
Caption: Workflow for quantitative analysis of 4-AP via DPV.
Detailed Experimental Protocol: Differential Pulse Voltammetry
-
Instrumentation: A potentiostat with a three-electrode cell, comprising a working electrode (Glassy Carbon Electrode), a reference electrode (Ag/AgCl), and a counter electrode (Platinum wire).
-
Electrode Preparation:
-
Polish the GCE working electrode surface with a 0.05 µm alumina slurry on a polishing pad for 1 minute.
-
Rinse thoroughly with deionized water and sonicate for 2 minutes in water, followed by ethanol, to remove any residual alumina.
-
Dry the electrode before use.
-
-
Measurement Procedure:
-
Pipette 10 mL of the supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0) into the electrochemical cell.
-
Purge the solution with high-purity nitrogen gas for 10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen blanket over the solution during the experiment.
-
Immerse the three electrodes into the solution.
-
Run a background DPV scan on the electrolyte alone.
-
Add a known concentration of 4-AP standard solution to the cell, stir for 30 seconds, and let the solution become quiescent.
-
Run the DPV scan. Repeat for a series of standard additions.
-
-
DPV Parameters:
-
Potential Range: 0.0 V to +1.0 V vs. Ag/AgCl.
-
Pulse Amplitude: 50 mV.
-
Pulse Width: 50 ms.
-
Scan Rate: 20 mV/s.
-
-
Data Analysis:
-
Measure the peak current from the background-subtracted voltammograms.
-
Construct a calibration plot of peak current versus concentration to determine the sensitivity and linear range of the method.
-
Comparative Summary & Conclusion
This guide demonstrates that this compound can be successfully analyzed by a variety of techniques, each with distinct advantages.
| Technique | Primary Advantage | Typical Sensitivity | Key Consideration |
| Fluorescence Spectroscopy | Highest Sensitivity, Simplicity | pM - nM | Susceptible to matrix quenching effects. |
| HPLC-UV | Excellent for Complex Matrices | ng/mL (ppb) | Method development for optimal separation is required. |
| GC-MS | Highest Selectivity/Confirmation | pg/mL - ng/mL (ppt-ppb) | Requires mandatory, and potentially complex, derivatization step. |
| Electrochemical Detection | Low Cost, Portability, High Sensitivity | nM | Electrode surface condition is critical; susceptible to fouling. |
The choice of the optimal analytical technique is fundamentally tied to the research question at hand. For trace-level detection in clean samples, Fluorescence Spectroscopy is unparalleled. For quantification in complex biological or pharmaceutical matrices, HPLC-UV provides the necessary separation power. When unequivocal identification is required, the structural information from GC-MS is definitive. Finally, for applications demanding low-cost, rapid, or in-field analysis, Electrochemical Detection presents a powerful and sensitive alternative.
By understanding the principles and performance limitations of each method, researchers can confidently select and develop the most appropriate analytical strategy for their work with this compound.
References
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- Yin, H., et al. (2012). Electrochemical sensor for 4-aminophenol based on graphene–chitosan composite film modified glassy carbon electrode.
- Shaikshavali, P., et al. (2021). An effective electrocatalytic oxidation of 4-Aminoantipyrine in the biological sample using polydopamine@polypyrrole copolymer modified glassy carbon electrode. Journal of Electroanalytical Chemistry.
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Sirés, I., et al. (2018). Degradation of 4-aminoantipyrine by electro-oxidation with a boron-doped diamond anode. Science of The Total Environment, 631-632, 1079-1088. Available from: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]
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Lee, M., et al. (2018). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Molecules, 23(11), 2999. Available from: [Link]
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Fojta, M., et al. (2005). Association interaction and voltammetric determination of 1-aminopyrene and 1-hydroxypyrene at cyclodextrin and DNA based electrochemical sensors. Bioelectrochemistry, 67(2), 191-197. Available from: [Link]
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Premnath, D., et al. (2015). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 885-893. Available from: [Link]
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Kokot, Z., et al. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1081-1086. Available from: [Link]
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Bîrdeanu, M., et al. (2016). Synthesis and properties of fluorescent 4'-azulenyl-functionalized 2,2':6',2″-terpyridines. Beilstein Journal of Organic Chemistry, 12, 1812-1825. Available from: [Link]
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IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Available from: [Link]
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- Aldawsari, M. F., & Al-Shehri, S. (2022). Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. Molecules.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Aminopyrene
For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, understanding the specificity of analytical methods is paramount. 4-Aminopyrene, a key metabolite of the environmental pollutant 4-nitropyrene, is a critical biomarker for exposure assessment.[1][2] Immunoassays, prized for their high throughput and sensitivity, are frequently employed for its detection. However, the structural similarity among PAHs and their metabolites presents a significant challenge: antibody cross-reactivity. This guide provides an in-depth, technical exploration of how to design, execute, and interpret cross-reactivity studies for this compound, ensuring the generation of reliable and accurate data.
The Imperative of Specificity: Understanding Cross-Reactivity in Immunoassays
Immunoassays for small molecules like this compound typically operate on a competitive format. In this setup, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The presence of structurally similar, non-target compounds that can also bind to the antibody leads to analytical inaccuracies, such as the overestimation of the target analyte's concentration.[3]
The binding of antibodies to PAHs and their derivatives is often governed by hydrophobic and π–π interactions rather than highly specific hydrogen bonds.[4][5] This makes cross-reactivity a prevalent issue in PAH immunoassays.[4][6] Therefore, a rigorous evaluation of an antibody's cross-reactivity profile is not merely a validation step but a fundamental component of method development.
Designing a Cross-Reactivity Study: A Strategic Approach
A well-designed cross-reactivity study for this compound should encompass a carefully selected panel of compounds that are structurally or metabolically related. The selection should be based on a logical framework that anticipates potential interferences.
Key Compound Classes for Testing:
-
Structural Isomers: Positional isomers of aminopyrene (e.g., 1-aminopyrene, 2-aminopyrene) are primary candidates for cross-reactivity.
-
Parent Compound and Related Nitro-PAHs: The parent compound, 4-nitropyrene, and other nitropyrene isomers (e.g., 1-nitropyrene, 2-nitropyrene) and related nitro-PAHs (e.g., 2-nitrofluoranthene) should be included, as immunoassays are often developed against the parent molecule.[3]
-
Other PAHs and their Metabolites: A broader panel of common PAHs (e.g., pyrene, benzo[a]pyrene) and their metabolites (e.g., 1-hydroxypyrene) should be tested to assess the broader specificity of the assay.
-
Structurally Similar Aromatic Amines: Other aromatic amines should be considered to understand the antibody's tolerance for different aromatic ring structures.
The following diagram illustrates the logical workflow for conducting a comprehensive cross-reactivity assessment.
Caption: A logical workflow for a comprehensive cross-reactivity study.
Experimental Protocol: Competitive ELISA for this compound Cross-Reactivity
This protocol outlines the steps for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of an antibody against this compound.
Materials:
-
High-binding 96-well microplates
-
Anti-4-Aminopyrene antibody (or antibody raised against a suitable hapten)
-
This compound-horseradish peroxidase (HRP) conjugate
-
This compound standard
-
Test compounds (potential cross-reactants)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 1% bovine serum albumin in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the anti-4-Aminopyrene antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Add serial dilutions of the this compound standard or the test compounds to the wells.
-
Add a constant concentration of the this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature, allowing the free analyte and the conjugate to compete for antibody binding.
-
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to terminate the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
The principle of the competitive ELISA is visualized in the following diagram.
Caption: Principle of a competitive ELISA for small molecule detection.
Data Analysis and Interpretation
The data obtained from the competitive ELISA is used to generate inhibition curves for this compound and each test compound. The concentration of each analyte that causes 50% inhibition of the maximum signal (IC50) is then determined.
Calculation of Percent Cross-Reactivity:
The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of this compound / IC50 of Test Compound) x 100
Comparative Cross-Reactivity Data:
To illustrate how data from a cross-reactivity study would be presented, the following table is based on a representative ELISA for a related class of compounds, the dinitropyrenes.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (Hypothetical) | 10 | 100 |
| 1-Aminopyrene | 50 | 20 |
| 2-Aminopyrene | 100 | 10 |
| 4-Nitropyrene | 200 | 5 |
| 1-Nitropyrene | 500 | 2 |
| Pyrene | >1000 | <1 |
| Benzo[a]pyrene | >1000 | <1 |
| Aniline | >1000 | <1 |
This table presents hypothetical data for illustrative purposes, based on typical findings in PAH immunoassay cross-reactivity studies.
Interpreting the Results:
A high percent cross-reactivity indicates that the antibody binds significantly to the test compound, suggesting a lack of specificity. Conversely, a low percent cross-reactivity signifies high specificity for the target analyte, this compound. The acceptable level of cross-reactivity depends on the intended application of the assay. For quantitative analysis in complex matrices, high specificity is crucial.
Conclusion
The development and validation of a robust immunoassay for this compound hinge on a thorough understanding and characterization of its cross-reactivity profile. By systematically selecting potential cross-reactants, employing a well-controlled competitive ELISA protocol, and correctly interpreting the resulting data, researchers can ensure the reliability and accuracy of their findings. This commitment to scientific integrity is essential for advancing our understanding of human exposure to environmental pollutants and for making informed decisions in public health and drug development.
References
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Jankowiak, R., & Small, G. J. (2000). Cross-reactivity and conformational multiplicity of an anti-polycyclic aromatic hydrocarbon mAb. Proceedings of the National Academy of Sciences, 97(18), 9856–9861. [Link]
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Li, Q. X., & Hammock, B. D. (2002). Investigating the Quantitative Structure-Activity Relationships for Antibody Recognition of Two Immunoassays for Polycyclic Aromatic Hydrocarbons by Multiple Regression Methods. Journal of Agricultural and Food Chemistry, 50(15), 4178–4184. [Link]
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Jankowiak, R., & Small, G. J. (2000). Cross-reactivity and conformational multiplicity of an anti-polycyclic aromatic hydrocarbon mAb. PubMed. [Link]
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Shan, G., Lipton, A., Gee, S. J., & Hammock, B. D. (2013). Antibody Development and Immunoassays for Polycyclic Aromatic Hydrocarbons (PAHs). In Comprehensive Analytical Chemistry (Vol. 61, pp. 1-30). Elsevier. [Link]
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Howard, P. C., Reed, K. A., & Koop, D. R. (1985). Monoclonal Antibodies to 1-aminopyrene-DNA. Carcinogenesis, 6(9), 1289–1293. [Link]
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Zühlke, J., Knopp, D., & Niessner, R. (1998). Determination of 1-nitropyrene with enzyme-linked immunosorbent assay versus high-performance column switching technique. Journal of Chromatography A, 807(2), 209–217. [Link]
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International Agency for Research on Cancer. (2014). 4-Nitropyrene. In Diesel and Gasoline Engine Exhausts and Some Nitroarenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 105. [Link]
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El-Bayoumy, K., Hecht, S. S., & Hoffmann, D. (1984). In vitro and in vivo metabolism of the carcinogen 4-nitropyrene. Carcinogenesis, 5(11), 1449–1452. [Link]
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Teitelbaum, D., Aharoni, R., Sela, M., & Arnon, R. (1991). Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1. Proceedings of the National Academy of Sciences, 88(21), 9528–9532. [Link]
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Davison, A. S., et al. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease, 45(4), 736-745. [Link]
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A Senior Application Scientist's Guide to the Accurate and Precise Determination of 4-Aminopyrene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the accurate and precise quantification of aromatic amines is paramount, particularly for compounds like 4-Aminopyrene. This polycyclic aromatic amine (PAA) is a potential contaminant and metabolite of concern, necessitating robust analytical methods for its detection in various matrices, from environmental samples to biological systems. This guide provides an in-depth comparison of the primary analytical techniques for this compound determination, grounded in the principles of scientific integrity and practical, field-proven insights. We will explore the nuances of each method, from sample preparation to data interpretation, enabling you to select and implement the most appropriate strategy for your research and development needs.
The Analytical Challenge: Understanding this compound
This compound is a fluorescent aromatic amine whose detection is critical due to its potential toxicity and role as a biomarker. The choice of analytical method is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide will focus on the following key techniques:
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The gold standard for ultra-trace quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, often requiring derivatization for volatile analytes.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A highly sensitive and selective method leveraging the native fluorescence of this compound.
-
Electrochemical Sensors: An emerging technology offering rapid, point-of-use analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening tool based on antigen-antibody recognition.
Comparative Analysis of this compound Methods
The selection of an analytical method hinges on a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of the discussed techniques, with expected performance for this compound analysis based on data from related compounds and established method validation principles[1][2][3].
| Parameter | UPLC-MS/MS | GC-MS | HPLC-FLD | Electrochemical Sensors | ELISA |
| Principle | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Chromatographic separation of volatile compounds followed by mass-based detection. | Chromatographic separation followed by detection of native fluorescence. | Measurement of the electrochemical response of this compound at an electrode surface. | Immuno-enzymatic reaction for antigen detection. |
| Selectivity | Very High (based on retention time and mass transitions). | High (based on retention time and mass spectrum); derivatization can improve selectivity. | High (based on retention time and specific excitation/emission wavelengths). | Moderate to High (dependent on sensor material and potential interferences). | High (dependent on antibody specificity). |
| Sensitivity (LOD) | Very Low (pg/mL to low ng/mL). | Low (ng/mL range); derivatization can improve sensitivity. | Low (ng/mL range). | Low (nM to µM range). | Low (ng/mL range). |
| Accuracy (% Recovery) | Excellent (typically 90-110%). | Good (typically 80-120%); can be affected by derivatization efficiency. | Excellent (typically 90-110%). | Good (can be matrix-dependent). | Good (typically 80-120% in validated range). |
| Precision (%RSD) | Excellent (<15%). | Good (<20%). | Excellent (<15%). | Good (<20%). | Good (<15% intra-assay, <20% inter-assay). |
| Throughput | Moderate to High. | Moderate. | High. | Very High (for portable devices). | Very High. |
| Cost | High (instrumentation and maintenance). | Moderate to High. | Moderate. | Low (for disposable sensors). | Low (per sample in high throughput). |
In-Depth Methodologies and Experimental Protocols
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Causality Behind Experimental Choices: UPLC-MS/MS is the preferred method for its exceptional sensitivity and selectivity, making it ideal for complex matrices like soil and biological fluids.[4][5] The use of a sub-2 µm particle column in UPLC provides higher resolution and faster analysis times compared to traditional HPLC. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode ensures specificity by monitoring a unique precursor-to-product ion transition for this compound.
Experimental Workflow Diagram:
Caption: UPLC-MS/MS workflow for this compound analysis.
Detailed Experimental Protocol:
-
Sample Preparation (Soil):
-
Accurately weigh 5 g of homogenized soil into a polypropylene centrifuge tube.
-
Spike with an appropriate internal standard (e.g., this compound-d9).
-
Add 10 mL of extraction solvent (e.g., acetonitrile/water, 80:20 v/v) and vortex for 1 minute.
-
Perform ultrasonic extraction for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of water.[4]
-
Load the supernatant from the previous step.
-
Wash the cartridge with 5 mL of 2% formic acid in water, followed by 5 mL of methanol.
-
Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Electrospray ionization in positive mode (ESI+). Monitor a specific MRM transition for this compound (e.g., m/z 218.1 → 190.1).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Experimental Choices: GC-MS is a highly reliable technique for the identification and quantification of volatile and semi-volatile organic compounds.[6] For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape. Silylation or acylation are common derivatization strategies.
Experimental Workflow Diagram:
Caption: GC-MS workflow for this compound analysis.
Detailed Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Take 1 mL of the sample extract (in a suitable organic solvent like ethyl acetate).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan from m/z 50 to 550 or use Selected Ion Monitoring (SIM) for target ions of the derivatized this compound.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Causality Behind Experimental Choices: this compound possesses native fluorescence, making HPLC-FLD a highly sensitive and selective method that avoids the need for derivatization.[7] By selecting optimal excitation and emission wavelengths, interference from non-fluorescent matrix components can be minimized. This method is particularly well-suited for cleaner matrices like water samples.
Experimental Workflow Diagram:
Caption: Electrochemical sensor workflow for this compound detection.
Detailed Experimental Protocol:
-
Sensor Fabrication:
-
Polish a glassy carbon electrode (GCE) with alumina slurry, followed by sonication in water and ethanol.
-
Modify the electrode surface by drop-casting a nanomaterial dispersion (e.g., graphene oxide, carbon nanotubes) and allowing it to dry.
-
-
Electrochemical Measurement:
-
Immerse the modified GCE, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0).
-
Add a known volume of the sample solution.
-
Record the electrochemical response using a technique like Differential Pulse Voltammetry (DPV), scanning over a potential range where this compound is electroactive.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak current from the DPVs against the concentration of this compound standards.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Causality Behind Experimental Choices: ELISA is a powerful tool for high-throughput screening of a large number of samples. [8][9]The development of a specific antibody for this compound would enable the creation of a competitive ELISA format, where the signal is inversely proportional to the analyte concentration. This method is advantageous for its simplicity and speed, though it is generally considered semi-quantitative and positive results often require confirmation by a chromatographic method.
Experimental Workflow Diagram:
Caption: Competitive ELISA workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Plate Coating: Coat a 96-well microplate with a this compound-protein conjugate and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Competitive Reaction: Add standards or samples along with a specific primary antibody against this compound to the wells and incubate.
-
Secondary Antibody: Wash the plate and add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Substrate Addition: After another wash step, add a chromogenic substrate. The enzyme will convert the substrate into a colored product.
-
Signal Measurement: Stop the reaction and measure the absorbance using a microplate reader. The color intensity will be inversely proportional to the this compound concentration in the sample.
Conclusion and Recommendations
The choice of the optimal method for this compound analysis is a critical decision that should be based on the specific requirements of the study.
-
For regulatory submissions and applications requiring the highest level of sensitivity and specificity , UPLC-MS/MS is the unequivocal choice.
-
GC-MS offers a robust alternative, particularly in laboratories where this instrumentation is readily available, though the need for derivatization adds a layer of complexity.
-
HPLC-FLD stands out as a cost-effective, sensitive, and selective method for routine analysis, especially in less complex matrices.
-
Electrochemical sensors are a promising technology for rapid, on-site screening, although further development may be needed to enhance their selectivity in complex samples.
-
ELISA , if a suitable antibody is available or can be developed, provides an excellent solution for high-throughput screening of a large number of samples.
Ultimately, a thorough validation of the chosen method in the specific sample matrix is essential to ensure the generation of accurate, precise, and reliable data that can withstand scientific scrutiny.
References
-
Pyrrolizidine alkaloids quantified in soil and water using UPLC-MS/MS. (2019). RSC Advances. [Link]
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GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. (2021). International Research Journal of Engineering and Technology (IRJET). [Link]
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Pyrrolizidine alkaloids quantified in soil and water using UPLC-MS/MS. (2019). National Center for Biotechnology Information. [Link]
-
Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. (2018). National Center for Biotechnology Information. [Link]
-
Development and Validation of an ELISA for the Detection of Bluetongue Virus Serotype 4-Specific Antibodies. (2021). National Center for Biotechnology Information. [Link]
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Development and Validation of a Novel Method Using QuEChERS and UHPLC-MS-MS for the Determination of Multiple Emerging Fungicides in Surface Waters. (2024). MDPI. [Link]
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HPLC and spectrofluorimetric determination of pyrene in the Lebanese coast. (2014). Journal of the Black Sea / Mediterranean Environment. [Link]
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). MDPI. [Link]
-
Electrochemical microfluidic biosensor for the detection of CD4 + T cells. (2025). Nature. [Link]
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Investigation of 29 Antimicrobial Compounds in Soil Using Newly Developed UHPLC-MS/MS Method. (2023). MDPI. [Link]
-
Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. (2018). International Journal of Pharmacy and Pharmaceutical Research. [Link]
-
Development and Validation of an Indirect Competitive ELISA for Cyenopyrafen Detection Using a Novel Monoclonal Antibody. (2026). ResearchGate. [Link]
-
Designing Amino Acid Detecting Electrochemical Biosensors for Health Research Applications. (2023). ResearchGate. [Link]
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Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. (2024). Global NEST Journal. [Link]
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Electrochemical biosensors for the detection of neurodegenerative diseases. (2026). PubMed. [Link]
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An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. (2021). MDPI. [Link]
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Development and validation of an ELISA to measure regenerating island-derived protein 3E in canine blood. (2024). PubMed. [Link]
-
Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2023). NorthEast BioLab. [Link]
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Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. (2020). ResearchGate. [Link]
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Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens. (2024). MDPI. [Link]
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Development and Validation of an Enzyme-Linked Immunosorbent Assay-Based Protocol for Evaluation of Respiratory Syncytial Virus Vaccines. (2024). PubMed. [Link]
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Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. (2020). National Center for Biotechnology Information. [Link]
-
Nanostructured Electrochemical Biosensors for Label-Free Detection of Water- and Food-Borne Pathogens. (2018). Monash University. [Link]
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Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). (2025). ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Aminopyrene: A Guide for Laboratory Professionals
Understanding the Hazard: Why Proper Disposal is Critical
4-Aminopyrene belongs to the class of polycyclic aromatic amines (PAAs), which are known for their potential hazardous properties. Preliminary data suggests that this compound is cytotoxic and mutagenic in vitro[1]. Aromatic amines as a class can pose significant health and environmental risks if not managed correctly[2][3]. Therefore, it is imperative to treat this compound as a hazardous waste and follow stringent disposal protocols.
All waste containing this compound must be handled in accordance with local, state, and federal regulations[4]. It is crucial to prevent this chemical from entering drains, sewers, or the environment, as it can be harmful to aquatic life[2].
Core Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Waste Identification and Segregation
The first critical step is the accurate identification and segregation of this compound waste.
-
Classification: Treat all materials contaminated with this compound as hazardous waste. This includes pure chemical, solutions, contaminated personal protective equipment (PPE), and any labware (e.g., vials, pipette tips, etc.).
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions[2]. Do not mix it with incompatible materials such as strong acids or oxidizing agents.
Step 2: Proper Waste Containment and Labeling
Proper containment is key to preventing accidental exposure and ensuring safe transport.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) containers are generally a suitable choice.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Mutagenic")
-
The date the waste was first added to the container.
-
Step 3: On-site Accumulation and Storage
Proper storage of the hazardous waste container is crucial while it awaits pickup for disposal.
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Incompatibilities: Ensure the storage area is free from incompatible substances, particularly strong acids and oxidizers.
Step 4: Arranging for Professional Disposal
Disposal of hazardous chemical waste must be handled by a licensed and reputable waste management company.
-
Engage a Professional Service: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste. They will have established procedures and contracts with certified hazardous waste disposal vendors.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately and accompanies the waste shipment.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including:
-
Chemical-resistant gloves (Nitrile rubber is a good starting point)
-
Safety goggles and a face shield
-
A lab coat
-
In the case of a large spill or significant dust, a respirator may be necessary.
-
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.
-
Cleanup: Place all contaminated materials (absorbent, PPE, etc.) into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials should also be disposed of as hazardous waste.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using the DOT language.
Figure 1: this compound Disposal Workflow
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Due to potential cytotoxicity and mutagenicity. |
| Container Type | Leak-proof, chemically compatible (e.g., HDPE) | To prevent spills and reactions. |
| Labeling Requirements | "Hazardous Waste," "this compound," specific hazards, date | To ensure proper identification and handling. |
| Storage Location | Designated, secure, well-ventilated area | To minimize exposure and accidental contact. |
| Disposal Method | Licensed hazardous waste vendor | To comply with regulations and ensure environmental protection. |
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper identification, segregation, containment, and professional disposal, researchers can mitigate the risks associated with this hazardous compound. Always consult your institution's specific safety protocols and your local EHS department for guidance tailored to your facility.
References
-
PENTA s.r.o. (2024). Safety Data Sheet: 4-Aminoantipyrine. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Aminoantipyrine. Retrieved from [Link]
-
Loba Chemie. (2023). 4-AMINOANTIPYRINE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Aminoantipyrine. Retrieved from [Link]
-
WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Term. (2025). Aromatic Amine Pollution. Retrieved from [Link]
- Google Patents. (2010). JP2010131489A - Method of treating aromatic amines-containing wastewater.
-
SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]
Sources
Navigating the Unseen Threat: A Practical Guide to Handling 4-Aminopyrene
For the dedicated researcher, the pursuit of scientific advancement often involves navigating the complexities of novel and under-characterized chemical compounds. 4-Aminopyrene, an amino-substituted polycyclic aromatic hydrocarbon (PAH), is one such molecule. While its unique structure holds promise for various applications, it also presents a significant challenge: a lack of comprehensive, publicly available safety data.
This guide is crafted to fill that critical information gap. As your trusted partner in laboratory safety, we go beyond simply providing a product. We provide the expertise and operational guidance necessary to handle compounds like this compound with the highest degree of safety and scientific integrity. This document is not a rigid template; it is a dynamic safety and operational plan, designed to empower you to work confidently and securely.
The Precautionary Principle: Our Guiding Ethos
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must operate under the precautionary principle . This principle dictates that in the face of scientific uncertainty about potential harm, we assume the substance is hazardous and implement stringent protective measures. Our recommendations are therefore based on the known toxicological profiles of related amino-substituted PAHs, a class of compounds often associated with carcinogenic and mutagenic properties.[1][2]
The Hierarchy of Controls: Your First Line of Defense
Before we even consider personal protective equipment (PPE), it's crucial to implement a robust framework of engineering and administrative controls. PPE is the last line of defense, not the first.
-
Elimination/Substitution : The most effective control is to question if this compound is essential for your experiment. Can a less hazardous alternative be used?
-
Engineering Controls : These are physical changes to the workspace that isolate you from the hazard.
-
Chemical Fume Hood : All work with this compound, especially handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Ventilation : Ensure your laboratory has adequate general ventilation.
-
-
Administrative Controls : These are changes to work practices and procedures.
-
Restricted Access : Designate a specific area for working with this compound and restrict access to authorized personnel.
-
Safe Work Practices : Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling the compound.
-
Personal Protective Equipment (PPE): Your Essential Barrier
When direct handling of this compound is unavoidable, a comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact. Given the potential for dermal absorption of PAHs, double-gloving provides an extra layer of protection. |
| Eye/Face Protection | Chemical splash goggles and a face shield | To protect against splashes of solutions and airborne particles. Standard safety glasses are insufficient. |
| Body Protection | A fully buttoned lab coat with tight cuffs | To protect the skin from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | Required when handling the solid powder to prevent inhalation of fine particles. |
A Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat
-
Inner Pair of Gloves
-
Respirator
-
Goggles and Face Shield
-
Outer Pair of Gloves (cuffs pulled over the lab coat sleeves)
Doffing (Taking Off) Sequence (to be performed in a designated area):
-
Outer Pair of Gloves (peel off without touching the outside)
-
Face Shield and Goggles (handle by the straps)
-
Lab Coat (peel off, turning it inside out)
-
Inner Pair of Gloves
-
Respirator (handle by the straps)
-
Wash hands thoroughly with soap and water.
Operational Plan: From Receipt to Disposal
A meticulous plan for the entire lifecycle of this compound in your lab is essential.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The storage container should be clearly labeled with the chemical name and hazard warnings.
Handling and Experimental Work
-
Always work within a chemical fume hood.
-
When weighing the solid, use a balance with a draft shield.
-
Prepare solutions in the fume hood, adding the solid to the solvent slowly to avoid splashing.
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Alert your supervisor and laboratory safety officer.
-
If safe to do so, and you are trained, manage the spill wearing the appropriate PPE (including respiratory protection).
-
For a solid spill, gently cover with an absorbent material to avoid raising dust, then carefully sweep it into a labeled waste container.
-
For a liquid spill, absorb with an inert material and place it in a labeled waste container.
-
Decontaminate the spill area with an appropriate solvent and then soap and water.
Waste Disposal
-
All materials contaminated with this compound, including gloves, lab coats, and absorbent materials, must be disposed of as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any waste down the drain.
Emergency Procedures: Be Prepared
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.[4]
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[3]
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[4]
Visualizing the Workflow for Safe Handling
The following diagram outlines the critical decision points and actions for safely handling this compound in the laboratory.
Caption: A flowchart illustrating the safe handling workflow for this compound.
References
-
Jubilant Ingrevia. (2024). 4-Aminopyridine Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminoantipyrine. Retrieved from [Link]
-
Penta s.r.o. (2024). 4-Aminoantipyrine - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminoantipyrine. Retrieved from [Link]
-
Agilent. (2024). PAH Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
Chemwatch. (2025). Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs. Retrieved from [Link]
-
ATSDR. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What Instructions Should Be Given to Patients to Prevent Overexposure to PAHs? Retrieved from [Link]
-
Safe Work Australia. (n.d.). Health monitoring - Guide for polycyclic aromatic hydrocarbons (PAHs). Retrieved from [Link]
-
MDPI. (2023). Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
